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  • Product: 5-Methoxy-3-(2-nitrovinyl)-1H-indole
  • CAS: 61675-19-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a valuable he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a valuable heterocyclic compound with applications in medicinal chemistry. The synthesis is a robust two-step process commencing with the Vilsmeier-Haack formylation of 5-methoxy-1H-indole to yield the key intermediate, 5-methoxyindole-3-carboxaldehyde. This intermediate subsequently undergoes a Henry condensation with nitromethane to afford the target molecule. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a complete analytical workflow for the thorough characterization of the final product. The significance of 5-Methoxy-3-(2-nitrovinyl)-1H-indole as a precursor in the development of therapeutic agents, notably as a reactant for the preparation of mitogen-activated protein kinase (MAPK) inhibitors, is also discussed.[1][2]

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The functionalization of the indole nucleus allows for the modulation of its biological activity, making it a focal point for drug discovery efforts. 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a derivative of particular interest due to the presence of the electron-withdrawing nitrovinyl group at the C3 position and the electron-donating methoxy group at the C5 position. This unique electronic arrangement makes it a versatile intermediate for further chemical transformations. Notably, this compound serves as a reactant in the synthesis of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key player in inflammatory signaling pathways.[1]

Synthesis Pathway

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is efficiently achieved through a two-step reaction sequence. The first step involves the introduction of a formyl group at the C3 position of the 5-methoxy-1H-indole ring via the Vilsmeier-Haack reaction. The resulting 5-methoxyindole-3-carboxaldehyde is then subjected to a Henry condensation with nitromethane to introduce the 2-nitrovinyl moiety.

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Henry Condensation 5-Methoxy-1H-indole 5-Methoxy-1H-indole 5-Methoxyindole-3-carboxaldehyde 5-Methoxyindole-3-carboxaldehyde 5-Methoxy-1H-indole->5-Methoxyindole-3-carboxaldehyde DMF, POCl3 Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->5-Methoxyindole-3-carboxaldehyde 5-Methoxy-3-(2-nitrovinyl)-1H-indole 5-Methoxy-3-(2-nitrovinyl)-1H-indole 5-Methoxyindole-3-carboxaldehyde->5-Methoxy-3-(2-nitrovinyl)-1H-indole Base catalyst Nitromethane Nitromethane Nitromethane->5-Methoxy-3-(2-nitrovinyl)-1H-indole

Caption: Overall synthesis pathway for 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Step 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Experimental Protocol:

  • To a solution of Vilsmeier reagent (2.0 equivalents) in DMF, add 5-methoxy-1H-indole (1.0 equivalent) at 0 °C.

  • Allow the solution to stir for 2.5 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the careful addition of a 1 M aqueous solution of sodium hydroxide.

  • Pour the mixture into ice-cooled water and stir for 1 hour to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under reduced pressure to yield 5-methoxyindole-3-carboxaldehyde as a solid.

Step 2: Henry Condensation of 5-Methoxyindole-3-carboxaldehyde

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[5] In this synthesis, 5-methoxyindole-3-carboxaldehyde reacts with nitromethane in the presence of a base. The base deprotonates the nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitroalkanol intermediate readily undergoes dehydration to yield the α,β-unsaturated nitroalkene, 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-methoxyindole-3-carboxaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add nitromethane (in excess) to the solution.

  • Add a catalytic amount of a base (e.g., ammonium acetate or an amine base like cyclohexylamine) to the mixture.

  • Reflux the reaction mixture for several hours, monitoring its completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

A comprehensive characterization of the synthesized 5-Methoxy-3-(2-nitrovinyl)-1H-indole is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Characterization_Workflow Synthesized Product Synthesized Product TLC Thin Layer Chromatography (TLC) Synthesized Product->TLC Purity Check MP Melting Point Determination Synthesized Product->MP Physical Property Spectroscopy Spectroscopy Synthesized Product->Spectroscopy NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopy->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Spectroscopy->IR Functional Groups MS Mass Spectrometry (MS) Spectroscopy->MS Molecular Weight

Caption: Analytical workflow for the characterization of the final product.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Expected to be a colored solid
Melting Point To be determined experimentally
Spectroscopic Data

The following table outlines the expected spectroscopic data based on the structure of 5-Methoxy-3-(2-nitrovinyl)-1H-indole and data from structurally similar compounds.[6][7]

TechniqueExpected Observations
¹H NMR Signals corresponding to the indole ring protons, the methoxy group protons (singlet, ~3.8 ppm), and the vinyl protons (doublets). The NH proton of the indole will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for all 11 carbon atoms, including the indole ring carbons, the methoxy carbon, and the two vinyl carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the indole ring (~3400 cm⁻¹), C-H stretches, C=C double bond stretches of the vinyl group and aromatic ring, and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1550 and 1350 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 218.21, corresponding to the molecular weight of the compound.

Applications in Drug Discovery

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a valuable building block in medicinal chemistry, primarily recognized for its role as a reactant in the synthesis of inhibitors for mitogen-activated protein kinase (MAPK) signaling pathways.[1] The MAPK pathways are crucial in regulating a wide range of cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[8] The nitrovinyl group in the target molecule is a key functional handle that can be further elaborated to introduce diverse functionalities, enabling the generation of libraries of potential drug candidates targeting MAP kinases.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, starting from commercially available 5-methoxy-1H-indole. The described Vilsmeier-Haack formylation followed by a Henry condensation provides a clear pathway to this important synthetic intermediate. The comprehensive characterization workflow outlined ensures the identity and purity of the final product. The established role of this compound as a precursor to MAPK inhibitors underscores its significance for researchers and professionals in the field of drug development.

References

  • Guy, M., et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Central European Journal of Chemistry, 6(4), 526-534.
  • Krasavin, M., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(15), 3369.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
  • MDPI. (2023, November 7). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2022, May 9). Henry Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Henry reaction resubmission. Retrieved from [Link]

  • National Institutes of Health. (2025, April 7). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) The extended Vilsmeier reaction of dimethoxy-activated indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Signature of 5-Methoxy-3-(2-nitrovinyl)-1H-indole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a versatile heterocyclic compound with applications in synthetic organic chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a versatile heterocyclic compound with applications in synthetic organic chemistry and drug discovery. Researchers, scientists, and drug development professionals can leverage this guide for the structural elucidation and characterization of this molecule and its derivatives. The unique architecture of this compound, featuring an electron-donating methoxy group and an electron-withdrawing nitrovinyl group on the indole scaffold, gives rise to a distinct spectroscopic signature.[1]

Molecular Structure and Synthesis Overview

5-Methoxy-3-(2-nitrovinyl)-1H-indole (C₁₁H₁₀N₂O₃, CAS: 61675-19-2) is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and melatonin analogs.[2] A common and efficient method for its synthesis is the Henry reaction, which involves the condensation of 5-methoxy-1H-indole-3-carbaldehyde with nitromethane.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-methoxy-1H-indole-3-carbaldehyde 5-methoxy-1H-indole-3-carbaldehyde Base (e.g., NH4OAc) Base (e.g., NH4OAc) 5-methoxy-1H-indole-3-carbaldehyde->Base (e.g., NH4OAc) 1. Nitromethane Nitromethane Nitromethane->Base (e.g., NH4OAc) 2. Heating Heating Base (e.g., NH4OAc)->Heating Condensation Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) 5-Methoxy-3-(2-nitrovinyl)-1H-indole 5-Methoxy-3-(2-nitrovinyl)-1H-indole Heating->5-Methoxy-3-(2-nitrovinyl)-1H-indole

Caption: Synthetic workflow for 5-Methoxy-3-(2-nitrovinyl)-1H-indole via the Henry reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The electron-donating methoxy group and the electron-withdrawing nitrovinyl group significantly influence the chemical shifts of the aromatic and vinylic protons.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H (indole)
~8.2d1HH-β (vinyl)
~7.8d1HH-α (vinyl)
~7.5d1HH-2
~7.3d1HH-7
~7.1d1HH-4
~6.8dd1HH-6
~3.8s3H-OCH₃

Interpretation:

  • Indole N-H Proton: The proton attached to the indole nitrogen is expected to appear as a broad singlet in the downfield region (~11.5 ppm) due to its acidic nature and rapid exchange.

  • Vinyl Protons: The two protons of the nitrovinyl group will appear as doublets due to their coupling. The proton β to the indole ring (H-β) is expected to be more deshielded (~8.2 ppm) than the α-proton (H-α, ~7.8 ppm) due to the strong electron-withdrawing effect of the nitro group.

  • Indole Ring Protons: The C2-proton (H-2) is anticipated to be a doublet around 7.5 ppm. The protons on the benzene ring will exhibit characteristic splitting patterns. H-4 and H-7 are expected to be doublets, while H-6 will likely be a doublet of doublets due to coupling with both H-4 and H-7.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C-5
~140C-β (vinyl)
~135C-α (vinyl)
~132C-7a
~128C-3a
~125C-2
~115C-3
~113C-7
~112C-4
~102C-6
~56-OCH₃

Interpretation:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group (C-5) is expected to be significantly deshielded. The vinylic carbons will also appear in the downfield region due to their sp² hybridization and conjugation with the nitro group. The carbons of the indole ring will have characteristic chemical shifts, with those closer to the electron-withdrawing nitrovinyl group being more deshielded.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 5-Methoxy-3-(2-nitrovinyl)-1H-indole in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (indole)
~3100-3000MediumC-H stretch (aromatic and vinyl)
~2950-2850MediumC-H stretch (aliphatic, -OCH₃)
~1620StrongC=C stretch (vinyl)
~1580, ~1470StrongC=C stretch (aromatic)
~1520, ~1340StrongN-O asymmetric and symmetric stretch (nitro group)
~1250StrongC-O stretch (aryl ether)

Interpretation:

The IR spectrum is expected to show a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[3] The presence of the nitro group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations. The C=C stretching vibrations of the vinyl and aromatic groups will also be prominent. The strong absorption around 1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether (methoxy group).

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 5-Methoxy-3-(2-nitrovinyl)-1H-indole is expected to result in significant absorption in the UV-Vis region.

Table 4: Predicted UV-Vis Spectral Data (in Ethanol)

λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment
~280Highπ → π* transition (indole ring)
~350Highπ → π* transition (conjugated system)

Interpretation:

The UV-Vis spectrum is expected to exhibit two main absorption bands. The band around 280 nm is characteristic of the π → π* electronic transition within the indole chromophore. The longer wavelength absorption at approximately 350 nm can be attributed to the extended π-conjugated system involving the indole ring, the vinyl group, and the nitro group. This extended conjugation lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol) of known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over the range of 200-800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Summary and Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The combination of NMR, IR, and UV-Vis spectroscopy allows for the unambiguous determination of its molecular structure. The distinct spectral features arising from the interplay of the methoxy, indole, and nitrovinyl functionalities are key to understanding its chemical properties and reactivity. This guide serves as a valuable resource for researchers working with this important synthetic intermediate.

G cluster_molecule 5-Methoxy-3-(2-nitrovinyl)-1H-indole cluster_spectroscopy Spectroscopic Techniques Molecule Molecular Structure C₁₁H₁₀N₂O₃ NMR NMR ¹H: ~3.8-11.5 ppm ¹³C: ~56-155 ppm Molecule:f1->NMR:f0 Provides structural framework IR IR ~3400 cm⁻¹ (N-H) ~1520, 1340 cm⁻¹ (NO₂) Molecule:f1->IR:f0 Identifies functional groups UV_Vis UV-Vis λ_max: ~280, ~350 nm Molecule:f1->UV_Vis:f0 Shows electronic conjugation

Caption: Relationship between the molecular structure and its spectroscopic signatures.

References

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

Sources

Foundational

physicochemical properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methoxy-3-(2-nitrovinyl)-1H-indole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring an electron-donating methoxy group on the indole core and a strongly electron-withdrawing nitrovinyl substituent, imparts a distinct reactivity profile that makes it a valuable synthetic intermediate.[2] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, spectroscopic characteristics, and chemical reactivity. By synthesizing data from public chemical databases and scientific literature, this document serves as a foundational resource for professionals engaged in drug discovery, offering insights into its potential as a scaffold for developing novel therapeutic agents, particularly as a precursor to kinase inhibitors and antioxidants.[2]

Molecular Structure and Core Properties

5-Methoxy-3-(2-nitrovinyl)-1H-indole, with the empirical formula C₁₁H₁₀N₂O₃, belongs to the indole class of compounds.[3][4] The structure is characterized by a bicyclic indole nucleus, a methoxy (-OCH₃) group at the C5 position, and a nitrovinyl (-CH=CHNO₂) group at the C3 position. The IUPAC name for this compound is 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole.[3] The presence of both an electron-donating group (methoxy) and a potent electron-withdrawing group (nitrovinyl) creates a molecule with distinct electronic properties that govern its reactivity and potential biological interactions.[2]

Physicochemical Data Summary

The following table summarizes the key computed and reported . These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource(s)
IUPAC Name 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indolePubChem[3]
CAS Number 61675-19-2Chem-Impex[1], BLDpharm[5], Acmec[4]
Molecular Formula C₁₁H₁₀N₂O₃PubChem[3]
Molecular Weight 218.21 g/mol PubChem[3], Acmec[4]
Exact Mass 218.06914219 DaPubChem[3]
XLogP3 (Lipophilicity) 2.3PubChem[3]
Hydrogen Bond Donor Count 1 (from the indole N-H)PubChem[3]
Hydrogen Bond Acceptor Count 4 (3 from nitro, 1 from methoxy)PubChem[3]
Rotatable Bond Count 3PubChem[3]
Topological Polar Surface Area 70.8 ŲPubChem[3]

Synthesis and Chemical Reactivity

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is typically achieved via a Henry condensation reaction (nitroaldol reaction). This well-established method involves the base-catalyzed reaction of 5-methoxy-1H-indole with nitromethane, followed by dehydration to form the nitrovinyl group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Methoxy-1H-indole Product 5-Methoxy-3-(2-nitrovinyl)-1H-indole Reactant1->Product Condensation Reactant2 Nitromethane (CH3NO2) Reactant2->Product Condition1 Base Catalyst (e.g., Ammonium Acetate) Condition1->Product Condition2 Heat / Reflux Condition2->Product

Caption: General synthesis workflow for 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Chemical Reactivity Profile

The molecule's reactivity is dictated by its distinct functional groups:

  • Indole Ring: The methoxy group at C5 is an activating, electron-donating group, making the indole ring electron-rich. This enhances its susceptibility to electrophilic substitution, primarily at the C2 and C7 positions.[2]

  • Nitrovinyl Group: This group is a powerful Michael acceptor due to the electron-withdrawing nature of the nitro moiety. It readily participates in nucleophilic addition reactions at the carbon beta to the indole ring.[2] This reactivity is fundamental to its use as a synthetic building block.

  • Cyclization Potential: The nitrovinyl group can undergo various cyclization reactions, enabling the synthesis of more complex heterocyclic systems, such as spirocyclic compounds.[2]

Caption: Key reactivity sites on the 5-Methoxy-3-(2-nitrovinyl)-1H-indole molecule.

Spectroscopic Characterization

While specific, high-resolution spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

  • N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ for the indole N-H group.

  • C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.

  • C=C Vinyl Stretch: A band in the region of 1650-1620 cm⁻¹.

  • NO₂ Asymmetric & Symmetric Stretch: Two strong, characteristic bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-O-C Ether Stretch: A strong band in the 1250-1050 cm⁻¹ region for the methoxy group.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆ would be expected to display the following signals:

  • Indole N-H: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Aromatic Protons: Signals for the protons on the benzene portion of the indole ring (H4, H6, H7) and the pyrrole proton (H2), typically in the 7.0-8.0 ppm region. The coupling patterns would be distinct based on their positions.

  • Vinyl Protons (-CH=CH-): Two doublets in the 7.5-8.5 ppm region, showing characteristic trans coupling (J ≈ 13-16 Hz).

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically around 3.8-4.0 ppm.

Mass Spectrometry (MS)

In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 218. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) and other characteristic fragments of the indole core.

Biological Significance and Applications

5-Methoxy-3-(2-nitrovinyl)-1H-indole is primarily valued as a reactant and intermediate in the synthesis of pharmacologically active molecules.[1] Its derivatives have shown promise in several therapeutic areas:

  • Kinase Inhibition: It is a documented reactant for preparing inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory signaling pathways, suggesting its utility in developing treatments for inflammatory diseases and certain cancers.[2][6]

  • Antioxidant Activity: The compound serves as a precursor for indole lipoic acid derivatives, which are investigated as potent antioxidants effective against lipid peroxidation.

  • Melatonin Analogs: It is also used in the synthesis of indole ethylamine derivatives that function as melatonin analogs, indicating potential applications in neuropharmacology and the regulation of circadian rhythms.

  • General Research: The broader class of 5-methoxyindoles, which are metabolites of L-tryptophan, are known to be involved in the regulation of COX-2 expression, inflammation, and tumorigenesis, providing a strong rationale for exploring derivatives of this scaffold.[7]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and characterization of key physicochemical properties.

Protocol: Synthesis via Henry Condensation

Objective: To synthesize 5-Methoxy-3-(2-nitrovinyl)-1H-indole from 5-methoxy-1H-indole.

Materials:

  • 5-methoxy-1H-indole

  • Nitromethane

  • Ammonium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser.

  • Reagent Addition: To the flask, add 5-methoxy-1H-indole (1.0 eq), ammonium acetate (0.4 eq), and nitromethane (10 eq).

  • Dissolution & Reaction: Add glacial acetic acid as the solvent and stir the mixture at room temperature until all solids dissolve.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling & Precipitation: Once complete, cool the mixture to room temperature, then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to yield 5-Methoxy-3-(2-nitrovinyl)-1H-indole as a solid.

Protocol: Determination of Melting Point

Objective: To determine the melting range of the synthesized compound as a criterion of purity.

Materials:

  • Purified 5-Methoxy-3-(2-nitrovinyl)-1H-indole

  • Capillary tubes (closed at one end)

  • Digital melting point apparatus

Procedure:

  • Sample Preparation: Finely crush a small amount of the dry, purified product.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating Ramp: Set the apparatus to heat at a rapid rate to about 20 °C below the expected melting point, then reduce the ramp rate to 1-2 °C per minute.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting).

  • Final Reading: Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Reporting: Report the result as a melting range (e.g., 150-152 °C). A narrow range typically indicates high purity.

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in various common laboratory solvents.

Materials:

  • Purified 5-Methoxy-3-(2-nitrovinyl)-1H-indole

  • A selection of solvents: Water, Ethanol, Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Acetone

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Sample Dispensing: Place a small, pre-weighed amount of the compound (e.g., 2 mg) into separate, labeled test tubes.

  • Solvent Addition: Add a measured volume of a solvent (e.g., 0.5 mL) to the corresponding test tube.

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube for undissolved solid particles.

  • Classification:

    • Soluble: No solid particles are visible.

    • Sparingly Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The solid appears largely unaffected by the solvent.

  • Heating (Optional): For samples that are sparingly soluble or insoluble, gently warm the test tube to observe if solubility increases with temperature.

  • Documentation: Record the solubility results for each solvent at room temperature. Based on its structure (XLogP3 of 2.3), the compound is expected to be poorly soluble in water but show good solubility in polar aprotic solvents like DMSO and acetone, and moderate solubility in alcohols and chlorinated solvents.[3]

References

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 61675-19-2[5-Methoxy-3-(2-nitrovinyl)-1H-indole]. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-(2-(1-pyrrolidinyl)ethyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • ChemBK. (2024). 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE - Introduction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wu, K. K., & Cheng, H. H. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. PubMed Central. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 5-Methoxy-3-(2-nitrovinyl)indole (CAS 61675-19-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Methoxy-3-(2-nitrovinyl)indole (CAS No. 61675-19-2), a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Methoxy-3-(2-nitrovinyl)indole (CAS No. 61675-19-2), a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the theoretical basis and practical application of essential spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and quality control of this compound. By integrating established protocols with predictive data analysis based on analogous structures, this guide serves as an authoritative resource for researchers in synthetic chemistry and drug development, ensuring the accurate identification and characterization of this important molecule.

Introduction: The Significance of 5-Methoxy-3-(2-nitrovinyl)indole

5-Methoxy-3-(2-nitrovinyl)indole, with the Chemical Abstracts Service (CAS) number 61675-19-2, is a member of the indole family, a ubiquitous scaffold in medicinal chemistry. Its molecular formula is C₁₁H₁₀N₂O₃, and it has a molecular weight of approximately 218.21 g/mol [1][2][3]. The structure is characterized by a 5-methoxy substituted indole ring and a conjugated 2-nitrovinyl group at the 3-position.

This compound serves as a critical reactant for the preparation of a diverse range of bioactive molecules. Notably, it is a precursor for synthesizing inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which are targets for inflammatory diseases[3][4]. It is also utilized in the creation of indole lipoic acid derivatives investigated for their antioxidant properties and in the development of melatonin analogs[1][2]. Given its role in the synthesis of high-value pharmaceutical agents, rigorous spectroscopic confirmation of its structure and purity is a prerequisite for its use in research and development. This guide establishes the framework for achieving this analytical confirmation.

Integrated Spectroscopic Workflow

The unambiguous structural confirmation of 5-Methoxy-3-(2-nitrovinyl)indole relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of analysis. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, and IR spectroscopy identifies key functional groups.

G cluster_0 Analytical Techniques cluster_1 Derived Information cluster_2 Final Confirmation MS Mass Spectrometry (GC-MS) MW Molecular Weight & Fragmentation MS->MW NMR NMR Spectroscopy (¹H, ¹³C) Connectivity C-H Framework & Connectivity NMR->Connectivity IR FT-IR Spectroscopy (ATR) FuncGroups Functional Groups (C=C, N-O, N-H) IR->FuncGroups Confirmation Structural Elucidation & Purity Assessment of CAS 61675-19-2 MW->Confirmation Connectivity->Confirmation FuncGroups->Confirmation

Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides a map of the different types of protons in the molecule. The analysis of 5-Methoxy-3-(2-nitrovinyl)indole is based on predicted chemical shifts (δ), coupling constants (J), and integration values for each unique proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
H-N1~8.76br s1HIndole N-HThe indole N-H proton is typically a broad singlet and appears downfield. A commercial source notes a signal around δ 8.76[4].
H-α~8.30d1H=CH-NO₂This vinyl proton, deshielded by the adjacent nitro group, is expected far downfield. A reported doublet at δ 8.30 (J = 13.5 Hz) confirms the trans configuration of the vinyl group[4].
H-β~7.6-7.8d1HIndole-CH=The vinyl proton attached to the indole ring will be a doublet coupled to H-α.
H-2~7.5d1HIndole C2-HThe proton at the C2 position of the indole ring typically appears as a doublet or triplet depending on coupling to N-H.
H-7~7.3-7.4d1HAr-HAromatic proton adjacent to the indole nitrogen.
H-4~7.2-7.3d1HAr-HAromatic proton ortho to the methoxy group, often a distinct singlet or narrow doublet in 5-substituted indoles.
H-6~6.9dd1HAr-HAromatic proton meta to the methoxy group. Data from 5-methoxy-3-methyl-1H-indole shows a similar signal at δ 6.87[5].
OCH₃~3.9s3HMethoxyMethoxy groups on an aromatic ring typically appear as a sharp singlet around δ 3.8-3.9. 5-methoxy-3-methyl-1H-indole shows this signal at δ 3.90[5].

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for indole derivatives and its single, easily identifiable residual solvent peak.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker systems).

    • Spectral Width: Set to cover a range of 0-12 ppm.

    • Acquisition Time: ~3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 5 seconds. This is crucial for accurate integration, allowing for nearly complete relaxation of all protons between scans.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted δ (ppm)AssignmentRationale & Comparative Insights
~155C5The aromatic carbon attached to the electron-donating methoxy group is expected to be significantly downfield. In 5-methoxy-3-methyl-1H-indole, this carbon appears at δ 154.01[5].
~138-140C-αThe vinyl carbon attached to the nitro group will be strongly deshielded.
~132C7aIndole bridgehead carbon.
~129C3aIndole bridgehead carbon.
~125C2The C2 carbon of the indole ring.
~120-125C-βThe vinyl carbon attached to the indole ring.
~115C3The C3 carbon of the indole, bearing the vinyl substituent.
~113C7Aromatic CH carbon.
~112C6Aromatic CH carbon. Data from 5-methoxy-3-methyl-1H-indole shows a signal at δ 112.18[5].
~101C4The aromatic carbon ortho to the methoxy group is expected to be shielded. A similar signal is seen at δ 100.81 in 5-methoxy-3-methyl-1H-indole[5].
~56OCH₃The methoxy carbon signal is highly characteristic and appears around δ 56.05 in related structures[5].

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to ensure all carbon signals appear as singlets.

    • Spectral Width: Set to cover a range of 0-160 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Insights
~3400N-H StretchIndole N-HThe N-H stretching vibration in indoles typically appears as a sharp to medium band around 3400 cm⁻¹[6].
~3100-3000C-H StretchAromatic/Vinyl C-HCharacteristic stretching vibrations for sp² hybridized C-H bonds.
~2950-2850C-H StretchAliphatic C-H (Methoxy)Symmetric and asymmetric stretching of the methyl group.
~1620C=C StretchVinyl C=CThe conjugated carbon-carbon double bond stretch is expected in this region.
~1580, ~1480C=C StretchAromatic RingCharacteristic skeletal vibrations of the indole aromatic system.
~1520, ~1340N-O StretchNitro Group (NO₂)The asymmetric and symmetric stretching vibrations of the nitro group are very strong and characteristic, providing clear evidence for this functional group.
~1240C-O StretchAryl-Alkyl EtherThe asymmetric C-O-C stretch of the methoxy group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No specific preparation is needed for a solid sample. Ensure the sample is dry.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

    • Before analysis, clean the ATR crystal surface with a solvent like isopropanol and allow it to dry completely.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Sample Scan: Place a small amount of the solid 5-Methoxy-3-(2-nitrovinyl)indole powder onto the ATR crystal. Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal surface.

    • Collect Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z ValueIonRationale
218[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₃).
172[M - NO₂]⁺A common and expected fragmentation pathway is the loss of the nitro group (mass 46).
157[M - NO₂ - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.
129[M - NO₂ - CH₃ - CO]⁺Loss of carbon monoxide is a characteristic fragmentation pattern for methoxy-substituted aromatic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: Set to 250°C with a splitless injection mode to maximize sensitivity.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from any potential impurities.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions to confirm the structure.

Conclusion

The structural integrity of 5-Methoxy-3-(2-nitrovinyl)indole (CAS 61675-19-2) can be unequivocally determined through a multi-technique spectroscopic approach. The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a detailed and cross-validated confirmation of its molecular structure, from the overall carbon-hydrogen framework and molecular weight down to the specific functional groups. The protocols and predictive data outlined in this guide offer a robust framework for researchers to ensure the identity and quality of this vital synthetic intermediate, thereby upholding the integrity of subsequent drug discovery and development efforts.

References

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related chemical synthesis. Retrieved January 21, 2026, from an example source: [Link]

  • Wiley-VCH. (n.d.). Supporting Information for a related chemical synthesis. Retrieved January 21, 2026, from an example source: [Link]

  • Acmec Biochemical. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Vanillin. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into the molecule's stereochemistry, preferred spatial arrangements, and the scientific underpinnings of its structural characteristics.

Introduction: The Significance of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

5-Methoxy-3-(2-nitrovinyl)-1H-indole, with the chemical formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol , is a member of the vast and versatile family of indole derivatives.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The subject of this guide is a reactant in the synthesis of potential inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory pathways.[2] Furthermore, it serves as a precursor for the development of novel antioxidants and melatonin analogs, highlighting its potential in diverse therapeutic areas.

The unique electronic properties of this molecule, arising from the electron-donating methoxy group at the 5-position and the electron-withdrawing nitrovinyl group at the 3-position, govern its reactivity and biological interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).

Molecular Structure: A Hybrid of Spectroscopic Inference and Crystallographic Analogy

The Indole Core and Substituent Placement

The foundational framework of the molecule is the bicyclic indole ring system, which is known to be essentially planar. The methoxy group (-OCH₃) is attached to the C5 position of the benzene ring portion of the indole, while the 2-nitrovinyl group (-CH=CHNO₂) is bonded to the C3 position of the pyrrole ring.

Stereochemistry of the Nitrovinyl Group: The Predominance of the (E)-Isomer

The IUPAC name, 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole, explicitly indicates the presence of the (E)-isomer, where the nitro group and the indole ring are on opposite sides of the vinyl double bond.[1] This stereochemical assignment is strongly supported by crystallographic studies of related compounds, such as (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole, where the double bond connecting the nitrovinyl group to the indole nucleus consistently adopts an E configuration.[3]

Table 1: Key Structural Features of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

FeatureDescriptionSupporting Evidence
Molecular Formula C₁₁H₁₀N₂O₃PubChem CID: 5869315[1]
Molecular Weight 218.21 g/mol PubChem CID: 5869315[1]
Core Structure 5-methoxy-1H-indole
Substituent at C3 (E)-2-nitrovinylIUPAC Naming[1], Analogy to related crystal structures[3]
Indole Ring Planarity The indole ring system is expected to be planar.Crystallographic data of various indole derivatives.
Bond Lengths and Angles: An Inferential Approach

Precise bond lengths and angles for 5-Methoxy-3-(2-nitrovinyl)-1H-indole are not experimentally determined. However, we can infer these parameters with a high degree of confidence by examining the crystallographic data of closely related structures. For instance, in other 3-substituted indoles, the C2-C3 bond of the indole ring typically exhibits a length of approximately 1.37-1.39 Å, indicating a significant degree of double bond character. The C3-Cβ bond (connecting the indole ring to the vinyl group) is expected to be a single bond with a length in the range of 1.47-1.49 Å.

Conformational Analysis: Exploring Spatial Arrangements

The overall conformation of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is primarily dictated by two key rotational degrees of freedom: the orientation of the methoxy group relative to the indole ring and the rotation around the single bond connecting the indole C3 atom to the vinyl group.

Conformation of the 5-Methoxy Group: syn and anti Conformers

The methoxy group at the C5 position can adopt two principal planar conformations relative to the indole ring: syn and anti. In the syn conformer, the methyl group is oriented towards the C4 position, while in the anti conformer, it points away from the C4 position. Computational studies on 5-methoxyindole have shown that both conformers can exist, with the anti conformer being slightly more stable. The energy barrier for interconversion is relatively low, suggesting that both conformations may be populated at room temperature.

Orientation of the Nitrovinyl Substituent: A Twisted Conformation

A critical aspect of the molecule's conformation is the dihedral angle between the plane of the indole ring and the plane of the nitrovinyl group. Crystallographic studies on (E)-3-(2-methyl-2-nitrovinyl)-1H-indole derivatives have revealed that the vinyl group is significantly twisted out of the indole plane, with dihedral angles reported to be in the range of 33-41°.[3] This deviation from planarity is likely due to steric hindrance between the vinyl hydrogen and the hydrogen at the C4 position of the indole ring. This steric clash would be even more pronounced in a fully planar conformation.

The following DOT script visualizes the key rotational dynamics influencing the conformation of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

G cluster_0 Conformational Isomerism Molecule 5-Methoxy-3-(2-nitrovinyl)-1H-indole Methoxy_Rotation Rotation around C5-O bond Molecule->Methoxy_Rotation Vinyl_Rotation Rotation around C3-C(vinyl) bond Molecule->Vinyl_Rotation Syn_Conformer syn-Conformer Methoxy_Rotation->Syn_Conformer Anti_Conformer anti-Conformer (more stable) Methoxy_Rotation->Anti_Conformer Twisted_Conformation Twisted Conformation (avoids steric hindrance) Vinyl_Rotation->Twisted_Conformation G cluster_synthesis Synthesis cluster_characterization Characterization Start 5-Methoxyindole-3-carboxaldehyde + Nitromethane Reaction Henry Reaction (Base Catalyst) Start->Reaction Product Crude 5-Methoxy-3-(2-nitrovinyl)-1H-indole Reaction->Product Purification Column Chromatography or Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product NMR ¹H and ¹³C NMR Spectroscopy Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR Infrared Spectroscopy Final_Product->IR X-ray Single-Crystal X-ray Diffraction (if suitable crystals) Final_Product->X-ray

Sources

Exploratory

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug development, the strategic application of computational chemistry is no longer a niche discipline but a cornerstone of efficient...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the strategic application of computational chemistry is no longer a niche discipline but a cornerstone of efficient and targeted research. Molecules like 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a derivative of the privileged indole scaffold, present significant interest due to their potential bioactivity. The introduction of the electron-withdrawing nitrovinyl group to the electron-rich indole system creates a unique electronic environment, making it a candidate for various therapeutic applications, including as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and as a precursor for melatonin analogs[1].

This guide is designed for researchers, computational chemists, and drug development professionals who seek to understand and apply quantum chemical calculations to elucidate the molecular properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. We will move beyond a simple recitation of methods to provide a field-proven perspective on why specific computational choices are made and how the resulting data can be interpreted to drive experimental research forward. Our focus is on building a self-validating computational protocol that ensures scientific integrity and provides authoritative insights into the molecule's behavior.

Foundational Principles: Why Quantum Chemical Calculations Matter

Before delving into the specifics of the computational workflow, it is crucial to understand the rationale behind employing these methods for a molecule like 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The indole nucleus is a common feature in many biologically active compounds. The interplay between the methoxy donor group and the nitrovinyl acceptor group suggests the potential for significant intramolecular charge transfer (ICT), a phenomenon that often governs a molecule's reactivity, spectroscopic properties, and non-linear optical (NLO) behavior[2][3].

Quantum chemical calculations allow us to build a predictive model of the molecule's properties at the electronic level. This theoretical framework enables us to:

  • Determine the most stable three-dimensional structure: Understanding the molecular geometry is the first step in predicting how it will interact with biological targets.

  • Analyze the electronic landscape: Mapping the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity and kinetic stability.

  • Predict spectroscopic signatures: Calculating vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) can aid in the experimental characterization of the compound.

  • Evaluate potential for advanced applications: The calculation of polarizability and hyperpolarizability can identify candidates for NLO materials, which have applications in photonics and optoelectronics[2][4].

This guide will provide a step-by-step methodology for achieving these insights, grounded in established theoretical principles.

The Computational Workflow: A Validated Protocol

The following protocol is a robust framework for the quantum chemical analysis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The choice of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is based on their proven balance of computational cost and accuracy for organic molecules of this size and complexity[5][6].

Step 1: Molecular Structure Input and Initial Optimization

The first step is to construct the 3D structure of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. This can be done using molecular building software and the known connectivity of the atoms. The IUPAC name for the molecule is 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole[7].

Step 2: Geometry Optimization and Frequency Analysis

The initial structure is a mere approximation. To find the most stable conformation (a minimum on the potential energy surface), a geometry optimization must be performed.

Experimental Protocol:

  • Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of electronic structure[8].

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a more accurate description of the electron distribution than smaller basis sets. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, and polarization functions (d,p) are crucial for describing the anisotropic shape of the electron clouds.

  • Optimization Keyword: In a computational chemistry software package like Gaussian, the Opt keyword is used.

  • Frequency Calculation: Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two critical purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

Caption: Workflow for Geometry Optimization and Frequency Verification.

Step 3: Electronic Properties and Frontier Molecular Orbital Analysis

With the optimized geometry, we can now probe the electronic properties of the molecule.

Experimental Protocol:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is invaluable for predicting intermolecular interactions[8].

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify the intramolecular charge transfer between donor and acceptor groups[8].

Caption: Analysis of Key Electronic Properties.

Step 4: Spectroscopic and Non-Linear Optical Properties

Experimental Protocol:

  • UV-Visible Spectra Simulation: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting the UV-Visible absorption spectrum. The calculation should be performed on the optimized ground-state geometry using the same functional and basis set. This can help in understanding the nature of the electronic excitations (e.g., π → π* transitions)[9][10].

  • Non-Linear Optical (NLO) Property Calculation: The presence of donor (methoxy) and acceptor (nitrovinyl) groups connected by a π-conjugated system suggests that 5-Methoxy-3-(2-nitrovinyl)-1H-indole may exhibit NLO properties. The key parameters to calculate are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β)[2][4]. These can be calculated using the Polar keyword in many quantum chemistry packages. The magnitude of β is a direct measure of the second-order NLO activity.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative results of the calculations should be presented in a tabular format.

PropertyCalculated ValueSignificance
Ground State Energy Value in HartreesThermodynamic stability
Dipole Moment (μ) Value in DebyeMolecular polarity
EHOMO Value in eVElectron-donating ability
ELUMO Value in eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) Value in eVChemical reactivity and stability
Linear Polarizability (α) Value in esuResponse to an electric field
First Hyperpolarizability (β) Value in esuSecond-order NLO response
λmax (UV-Vis) Value in nmWavelength of maximum absorption

Note: The actual values would be obtained from the output of the quantum chemical calculations.

Conclusion: From In Silico to In Vitro

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. By following this workflow, researchers can gain deep insights into the structural, electronic, spectroscopic, and non-linear optical properties of this promising molecule. The data generated through these calculations provide a strong theoretical foundation to guide further experimental work, such as synthesis, spectroscopic characterization, and biological activity screening. This synergy between computational and experimental chemistry is paramount in accelerating the pace of drug discovery and materials science.

References

  • PubChem. 5-Methoxy-3-(2-(1-pyrrolidinyl)ethyl)-1H-indole. Available from: [Link].

  • El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available from: [Link].

  • Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1678. Available from: [Link].

  • Kudryavtsev, D., et al. (2021). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Molecules, 26(18), 5649. Available from: [Link].

  • Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. Available from: [Link].

  • PubChem. 5-Methoxyindole. Available from: [Link].

  • PubChem. 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Available from: [Link].

  • Mondal, S., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(11), 3567. Available from: [Link].

  • Roy, S., et al. (2018). Nonlinear optical responses of organic based indole derivative: an experimental and computational study. ResearchGate. Available from: [Link].

  • Al-Buriahi, M. S., et al. (2022). Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives. ResearchGate. Available from: [Link].

  • Hussain, A., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 7(12), 10423-10432. Available from: [Link].

  • Garoni, E., et al. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Molecules, 28(12), 4705. Available from: [Link].

  • Devaraj, S., et al. (2024). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence, 34(4), 1-19. Available from: [Link].

  • Misra, R., & Samanta, P. K. (2024). Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull Chromophores. ChemRxiv. Available from: [Link].

  • de Oliveira, H. C. B., et al. (2018). Experimental and theoretical investigation of optical nonlinearities in (nitrovinyl)-1H-pyrazole derivative. ResearchGate. Available from: [Link].

  • Krishnakumar, V., & Muthunatesan, S. (2006). Density functional theory study on vibrational spectrum of indole. ResearchGate. Available from: [Link].

  • Jasim, K. A., et al. (2024). Non-Linear Optical Properties for Thin Films of Fluorescein Organic Laser Dyes Doped with Polyvinyl Alcohol Polymer and Al2O3 Nanoparticles. Photonics, 11(1), 58. Available from: [Link].

  • Al-Otaibi, J. S., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(35), 21469-21480. Available from: [Link].

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthetic History of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indole Nucleus and the Emergence of a Versatile Synthetic Intermediate The indole scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Nucleus and the Emergence of a Versatile Synthetic Intermediate

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged structure" in drug discovery. Within this important class of heterocycles, 5-Methoxy-3-(2-nitrovinyl)-1H-indole has emerged as a highly valuable and versatile intermediate. The presence of the electron-donating methoxy group at the 5-position and the electron-withdrawing nitrovinyl group at the 3-position creates a unique chemical personality, enabling a diverse range of transformations and making it a sought-after precursor for various bioactive molecules. This guide provides a comprehensive overview of the discovery, synthetic history, and key chemical attributes of this important compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [2]
CAS Number 61675-19-2[2]
Appearance Typically a solidInferred from supplier data
IUPAC Name 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole[1]
Synonyms 5-Methoxy-3-(2'-nitroethenyl)indole, NSC 88875[2]
Spectroscopic DataExpected Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z
¹H NMR Signals corresponding to the indole ring protons, the vinyl protons (typically doublets with a large coupling constant indicative of an E-alkene), the methoxy group (a singlet around 3.8-3.9 ppm), and the indole N-H proton (a broad singlet).
¹³C NMR Resonances for the indole ring carbons, the methoxy carbon, and the two vinyl carbons. The carbon attached to the nitro group will be shifted downfield.
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic and vinyl groups, C=C stretching of the vinyl group, and strong asymmetric and symmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹).
Mass Spec. (m/z) Molecular ion peak corresponding to the molecular weight (218.21), along with characteristic fragmentation patterns of the indole nucleus.

The Synthetic Trajectory: From Indole Precursors to a Key Building Block

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a testament to the power of classic organic reactions applied to heterocyclic chemistry. While a singular "discovery" paper is not prominently cited in the literature, its preparation is a logical extension of well-established indole functionalization techniques. The most common and direct route involves a two-step process starting from the commercially available 5-methoxy-1H-indole.

Part 1: Formylation of 5-Methoxy-1H-indole to Yield 5-Methoxy-1H-indole-3-carbaldehyde

The first critical step is the introduction of a formyl group at the C3 position of the 5-methoxyindole ring. The Vilsmeier-Haack reaction is the most widely employed and efficient method for this transformation. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

Reaction Causality: The indole nucleus is an electron-rich aromatic system, with the C3 position being particularly nucleophilic and susceptible to electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion, acts as a mild electrophile that selectively attacks the C3 position. The electron-donating methoxy group at the 5-position further activates the indole ring towards this electrophilic attack, facilitating the reaction.

Vilsmeier_Haack dmf DMF reagent Vilsmeier Reagent (Chloroiminium ion) dmf->reagent Reacts with pocli POCl₃ pocli->reagent intermediate Iminium Intermediate reagent->intermediate indole 5-Methoxy-1H-indole indole->intermediate Electrophilic attack aldehyde 5-Methoxy-1H-indole-3-carbaldehyde intermediate->aldehyde Hydrolysis h2o H₂O (workup) h2o->aldehyde

Vilsmeier-Haack Formylation of 5-Methoxy-1H-indole.
Part 2: The Henry Reaction - Condensation with Nitromethane

The cornerstone of the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is the Henry reaction, also known as the nitroaldol reaction. This reaction, discovered by Louis Henry in 1895, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[3] In this specific synthesis, 5-methoxy-1H-indole-3-carbaldehyde is reacted with nitromethane in the presence of a base.

Reaction Causality: The α-protons of nitroalkanes are acidic due to the strong electron-withdrawing nature of the nitro group and can be deprotonated by a base to form a resonance-stabilized nitronate anion. This nitronate anion is a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is then protonated to give a β-nitro alcohol intermediate. Under the reaction conditions, this intermediate often undergoes spontaneous dehydration to yield the more stable conjugated nitroalkene, 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Henry_Reaction aldehyde 5-Methoxy-1H-indole-3-carbaldehyde intermediate β-Nitro Alcohol Intermediate aldehyde->intermediate Nucleophilic attack nitromethane Nitromethane nitronate Nitronate Anion (Nucleophile) nitromethane->nitronate Deprotonation base Base base->nitronate nitronate->intermediate product 5-Methoxy-3-(2-nitrovinyl)-1H-indole intermediate->product Dehydration h2o - H₂O

The Henry Reaction for the Synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Detailed Experimental Protocols

The following protocols are representative of the methods used for the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole and its precursor. These are based on established procedures for similar indole derivatives and should be adapted and optimized as needed.

Protocol 1: Synthesis of 5-Methoxy-1H-indole-3-carbaldehyde

Materials:

  • 5-Methoxy-1H-indole

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-methoxy-1H-indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour, during which a precipitate of the product should form.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methoxy-1H-indole-3-carbaldehyde.

Protocol 2: Synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Materials:

  • 5-Methoxy-1H-indole-3-carbaldehyde

  • Nitromethane

  • Ammonium acetate or another suitable base (e.g., ethylenediammonium diacetate)

  • Acetic acid or another suitable solvent

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-1H-indole-3-carbaldehyde in a suitable solvent such as acetic acid.

  • Add an excess of nitromethane to the solution.

  • Add a catalytic amount of a base, such as ammonium acetate.

  • Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then with a cold, dilute ethanol solution.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Applications in Drug Discovery and Organic Synthesis

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a valuable precursor in the synthesis of a variety of biologically active compounds. Its utility stems from the reactivity of the nitrovinyl group, which can undergo a range of chemical transformations.

  • Synthesis of Tryptamines: The nitro group can be readily reduced to an amine, providing a straightforward route to 5-methoxytryptamine and its derivatives. Tryptamines are an important class of compounds with diverse pharmacological activities, including acting as neurotransmitters and psychedelic drugs.

  • Michael Additions: The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group electrophilic and susceptible to Michael addition by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

  • Heterocyclic Synthesis: The nitrovinyl moiety can participate in cycloaddition reactions, serving as a building block for the construction of more complex heterocyclic systems.

  • Precursor to Kinase Inhibitors: This compound has been used as a reactant in the preparation of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is implicated in inflammatory diseases and cancer.[2]

  • Antioxidant Derivatives: It is also a starting material for the synthesis of indole lipoic acid derivatives, which have been investigated for their antioxidant properties against lipid peroxidation.[2]

Conclusion

5-Methoxy-3-(2-nitrovinyl)-1H-indole stands as a testament to the enduring power of fundamental organic reactions in the construction of valuable and complex molecules. Its synthesis, primarily through the Vilsmeier-Haack formylation of 5-methoxyindole followed by a Henry nitroaldol condensation, is a robust and efficient process. The unique combination of an electron-rich indole nucleus and a versatile nitrovinyl functional group has solidified its role as a key intermediate in the synthesis of a wide range of biologically active compounds, making it a molecule of significant interest to researchers in medicinal chemistry and drug development.

References

  • PubChem. 5-Methoxy-3-(2-nitrovinyl)-1H-indole. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • RSC Publishing. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • National Institutes of Health. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]

  • Google Patents.
  • Wiley Online Library. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • National Institutes of Health. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Cardiff University. Safe use of Nitromethane for Aldol Reactions in Flow. [Link]

  • Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • HETEROCYCLES. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical and Computational-Experimental Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a notable indole derivative, distinguished by the presence of an electron-donating methoxy group at the 5-p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a notable indole derivative, distinguished by the presence of an electron-donating methoxy group at the 5-position and an electron-withdrawing nitrovinyl group at the 3-position. This unique electronic architecture makes it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies synergistically applied with experimental techniques to elucidate the structural, spectroscopic, and electronic properties of this molecule. We will delve into the rationale behind synthetic pathways, the interpretation of spectroscopic data, and the predictive power of computational models, offering a holistic understanding for researchers engaged in the study and application of indole derivatives.

Introduction: The Significance of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. In 5-Methoxy-3-(2-nitrovinyl)-1H-indole, the methoxy group enhances the electron density of the indole ring, influencing its reactivity in electrophilic substitution reactions.[1] Conversely, the conjugated nitrovinyl group at the 3-position acts as a Michael acceptor and is a key pharmacophore in various biologically active molecules. This compound serves as a versatile precursor for the synthesis of more complex molecules, including potential inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is implicated in inflammatory diseases and cancer.[1][2] Furthermore, its derivatives are being explored as antioxidants and melatonin analogs.[3]

A thorough understanding of the interplay between the molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics based on this scaffold. This guide will demonstrate how a combined computational and experimental approach provides deep insights into these aspects.

Synthesis and Structural Elucidation

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole typically involves the condensation of 5-methoxy-1H-indole with nitromethane in the presence of a base. A general representation of this synthetic approach is outlined below.

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-Methoxy-1H-indole 5-Methoxy-1H-indole Condensation Reaction Condensation Reaction 5-Methoxy-1H-indole->Condensation Reaction Nitromethane Nitromethane Nitromethane->Condensation Reaction Base (e.g., NaOH or amine) Base (e.g., NaOH or amine) Base (e.g., NaOH or amine)->Condensation Reaction Catalyst Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Condensation Reaction 5-Methoxy-3-(2-nitrovinyl)-1H-indole 5-Methoxy-3-(2-nitrovinyl)-1H-indole Condensation Reaction->5-Methoxy-3-(2-nitrovinyl)-1H-indole

Caption: General workflow for the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Step-by-Step Synthetic Protocol
  • Dissolution: Dissolve 5-methoxy-1H-indole in a suitable solvent, such as methanol.

  • Addition of Base: Add a catalytic amount of a base (e.g., sodium hydroxide or a primary amine like butylamine) to the solution.

  • Addition of Nitromethane: Slowly add nitromethane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography or recrystallization.

Spectroscopic Characterization: An Experimental and Theoretical Correlation

Spectroscopic techniques are indispensable for confirming the structure of the synthesized molecule. The correlation of experimental data with theoretical predictions from computational chemistry provides a robust validation of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of 5-Methoxy-3-(2-nitrovinyl)-1H-indole can be predicted using Density Functional Theory (DFT) calculations.

Functional Group Characteristic Vibrational Mode Expected Experimental Wavenumber (cm⁻¹) Theoretical (DFT) Wavenumber (cm⁻¹) Correlation
N-H (indole)Stretching~3400A sharp peak is predicted in this region, confirming the N-H bond of the indole ring.[4]
C-H (aromatic)Stretching3100-3000Multiple peaks corresponding to the stretching of C-H bonds in the aromatic indole ring.
C=C (aromatic)Stretching1620-1580Strong absorptions indicative of the indole ring's carbon-carbon double bonds.[4]
NO₂ (nitro group)Asymmetric Stretching~1550A strong absorption band characteristic of the asymmetric stretching of the nitro group.
NO₂ (nitro group)Symmetric Stretching~1350A strong absorption band for the symmetric stretching of the nitro group.
C-O (methoxy)Stretching~1250A characteristic peak for the C-O stretching of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of the nuclei.

Expected ¹H NMR Chemical Shifts (in ppm, relative to TMS):

  • N-H (indole): A broad singlet in the region of 8.0-9.0 ppm.

  • Aromatic Protons (indole ring): Multiple signals between 6.8 and 7.5 ppm. The specific coupling patterns help in assigning the protons at positions 2, 4, 6, and 7.

  • Vinyl Protons (-CH=CH-NO₂): Two doublets in the range of 7.0-8.0 ppm, showing coupling to each other.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

Expected ¹³C NMR Chemical Shifts (in ppm):

  • Aromatic and Vinyl Carbons: Signals in the range of 100-140 ppm.

  • Methoxy Carbon: A signal around 55-60 ppm.

Computational Studies: Unveiling Electronic Structure and Reactivity

Computational chemistry, particularly DFT, is a powerful tool for understanding the electronic properties and predicting the reactivity of molecules.[5]

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the molecular geometry and calculate various electronic properties. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5]

DFT_Workflow Input_Structure Initial Molecular Structure DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Properties Calculation Frequency_Calculation->Electronic_Properties Vibrational_Frequencies Vibrational Frequencies (IR/Raman) Frequency_Calculation->Vibrational_Frequencies HOMO_LUMO HOMO-LUMO Energies Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential Electronic_Properties->MEP

Sources

Foundational

A Technical Guide to the Solubility and Stability Profile of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a versatile organic compound with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a versatile organic compound with significant potential in medicinal chemistry and materials science.[1] As a reactant in the synthesis of potential kinase inhibitors and antioxidants, a thorough understanding of its physicochemical properties is paramount for its effective application in research and development.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability profile of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. We will delve into its predicted and observed solubility characteristics, explore its stability under various stress conditions, and propose robust experimental protocols for its characterization. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to confidently work with this promising molecule.

Introduction: The Chemical and Biological Landscape

5-Methoxy-3-(2-nitrovinyl)-1H-indole belongs to the indole class of heterocyclic compounds, characterized by a fused benzene and pyrrole ring system.[4] The presence of a methoxy group at the 5-position and a nitrovinyl group at the 3-position imparts a unique electronic and chemical character to the molecule. The methoxy group is an electron-donating group, while the nitrovinyl group is strongly electron-withdrawing. This electronic push-pull system influences the molecule's reactivity, spectroscopic properties, and, crucially, its solubility and stability.

From a biological perspective, derivatives of 5-methoxy-3-(2-nitrovinyl)-1H-indole are being investigated for a range of therapeutic applications. It serves as a precursor for the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which are targets in inflammatory diseases and cancer.[1][3] Furthermore, its structural motif is found in compounds explored for their antioxidant properties.[2] Given these potential applications, a detailed understanding of its behavior in various solvent systems and its susceptibility to degradation is critical for formulation development, reaction optimization, and ensuring the integrity of biological assay results.

Physicochemical Properties

A foundational understanding of the intrinsic physicochemical properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃[2][4]
Molecular Weight 218.21 g/mol [2][4]
XLogP3 2.3[4]
Melting Point 159-160 °C[3]
pKa (predicted) 15.34 ± 0.30[3]

The positive XLogP3 value of 2.3 suggests a degree of lipophilicity, which is consistent with its observed low aqueous solubility.[4] The predicted pKa indicates that the N-H proton of the indole ring is weakly acidic.[3][5]

Solubility Profile: A Deep Dive

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. For 5-Methoxy-3-(2-nitrovinyl)-1H-indole, its hydrophobic indole core and overall molecular structure contribute to its limited solubility in aqueous media.

Aqueous Solubility

The aqueous solubility of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is reported to be very limited, at less than 0.1 mg/mL. This poor solubility in water is a key consideration for its use in biological assays, often necessitating the use of co-solvents like dimethyl sulfoxide (DMSO).

Solubility in Organic Solvents
Experimental Determination of Solubility

To obtain precise and actionable solubility data, standardized experimental protocols are essential. We recommend a two-tiered approach: a high-throughput kinetic solubility assay for initial screening, followed by a more rigorous thermodynamic solubility assay for definitive characterization.

This method is rapid and well-suited for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.[6][7][8][9]

Figure 1: Workflow for a kinetic solubility assay.

This "shake-flask" method determines the equilibrium solubility of the solid compound and is considered the gold standard.[10][11][12][13]

Figure 2: Workflow for a thermodynamic solubility assay.

Stability Profile: Understanding Degradation Pathways

The stability of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a critical determinant of its shelf-life, formulation viability, and the reliability of experimental data. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[14][15][16][17][18]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[14][17] The following conditions are recommended for 5-Methoxy-3-(2-nitrovinyl)-1H-indole, based on its chemical structure and general guidelines for pharmaceuticals.

  • Acidic Conditions: The indole ring is generally susceptible to degradation in strongly acidic media.[19] Treatment with 0.1 M HCl at elevated temperatures (e.g., 60°C) should be investigated.

  • Basic Conditions: While the indole ring itself is relatively stable to base, other functional groups can be susceptible. Ester groups in related indole compounds have shown lability to mild alkaline conditions.[20][21][22] Treatment with 0.1 M NaOH at elevated temperatures is recommended. The nitrovinyl group may also be susceptible to nucleophilic attack under basic conditions.

The electron-rich indole nucleus is prone to oxidation.[19] Exposure to 3% hydrogen peroxide (H₂O₂) at room temperature is a standard condition for oxidative stress testing.

Indole derivatives can be sensitive to light.[23][24][25] Exposure of a solution of the compound to UV light (e.g., 254 nm) at room temperature will assess its photostability.[19]

For nitroaromatic compounds, thermal degradation often involves the cleavage of the C-NO₂ bond.[26][27][28][29][30] Heating the solid compound at a temperature below its melting point (e.g., 120°C) will provide insight into its solid-state thermal stability.[19]

Potential Degradation Pathways

Based on the chemical functionalities of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, several degradation pathways can be hypothesized:

  • Oxidation of the Indole Ring: The pyrrole ring of the indole nucleus is particularly susceptible to oxidation, potentially leading to the formation of oxindole derivatives.

  • Reactions of the Nitrovinyl Group: The electron-deficient double bond of the nitrovinyl group is a potential site for nucleophilic addition reactions, especially under basic conditions. It could also undergo polymerization or cyclization reactions.

  • Cleavage of the C-NO₂ Bond: As is common with nitroaromatic compounds, thermal or photolytic stress may lead to the cleavage of the carbon-nitro bond, initiating radical-mediated degradation pathways.[26]

  • Demethylation of the Methoxy Group: Under harsh acidic conditions, ether cleavage to the corresponding phenol is a possibility.

G cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways A 5-Methoxy-3-(2-nitrovinyl)-1H-indole B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Photolysis (UV light) A->D E Thermolysis (Heat) A->E F Oxidation of Indole Ring B->F G Reactions of Nitrovinyl Group B->G I Demethylation B->I C->F D->G H C-NO₂ Bond Cleavage D->H E->H

Figure 3: Logical relationships between stress conditions and potential degradation pathways.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) and a mass spectrometry (MS) detector is the recommended approach.[16][31][32][33][34][35][36][37]

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended to resolve both polar and non-polar species.

  • Detection: PDA detection will provide spectral information to assess peak purity, while MS detection will aid in the identification of degradation products.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. While some physicochemical data is available, this guide highlights the need for further experimental characterization, particularly in the areas of quantitative solubility in various organic solvents and the definitive identification of degradation products. The proposed experimental protocols offer a robust starting point for researchers to generate this critical data. As 5-Methoxy-3-(2-nitrovinyl)-1H-indole and its derivatives continue to be explored for their therapeutic potential, the information and methodologies presented herein will be invaluable for advancing their development from the laboratory to clinical applications.

References

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • OSTI.GOV. (1993, December 1). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • PubMed. (2009, July 30). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Retrieved from [Link]

  • NIH. (2024, February 26). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Retrieved from [Link]

  • ETDEWEB. (2009, July 30). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]

  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • PMC. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • PMC. (2024, May 22). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). UPLC–MS-based Urine Metabolomics Reveals Indole-3-lactic Acid and Phenyllactic Acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Retrieved from [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • PMC. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • Pharmaceutical Online. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from [Link]

  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • Biopharma Reporter. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

  • PubMed Central. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved from [Link]

  • MDPI. (2024, May 2). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Retrieved from [Link]

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Protocols & Analytical Methods

Method

A Robust and Scalable Protocol for the Synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Application Note: A-743 Abstract This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a critical building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-743

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a critical building block in medicinal chemistry and materials science. The synthesis is achieved through a base-catalyzed Henry (nitroaldol) condensation of 5-methoxyindole-3-carboxaldehyde with nitromethane.[1][2] This document outlines the reaction mechanism, provides a step-by-step procedure with in-depth explanations for each experimental choice, and details the necessary safety precautions and characterization methods. The protocol is designed for reproducibility and scalability, making it suitable for both academic research and industrial drug development applications.

Introduction

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a versatile synthetic intermediate.[3] Its indole scaffold is a privileged structure in medicinal chemistry, and the reactive nitrovinyl group allows for a variety of subsequent chemical transformations.[4] This compound serves as a precursor for the synthesis of numerous biologically active molecules, including potential kinase inhibitors, antioxidants, and melatonin analogs.[5] The synthesis described herein is a classic example of a Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][6]

The core of this synthesis is the condensation reaction between 5-methoxyindole-3-carboxaldehyde and nitromethane.[7] This reaction is typically catalyzed by a base, which deprotonates the nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-nitro alcohol intermediate yields the desired nitroalkene product.[2]

Reaction Mechanism: The Henry Condensation

The synthesis proceeds via a two-step mechanism: a nitroaldol addition followed by dehydration.

  • Deprotonation: A base, in this case, ammonium acetate, deprotonates the α-carbon of nitromethane, forming a resonance-stabilized nitronate anion.[6][8]

  • Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-methoxyindole-3-carboxaldehyde. This forms a β-nitro alkoxide intermediate.[8]

  • Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to yield a β-nitro alcohol.[1]

  • Dehydration: Under the reaction conditions, the β-nitro alcohol readily undergoes dehydration to form the final product, 5-Methoxy-3-(2-nitrovinyl)-1H-indole. This elimination is often favored due to the formation of a conjugated system.[2]

Henry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product 5-Methoxyindole-3-carboxaldehyde 5-Methoxyindole-3- carboxaldehyde Addition Nitroaldol Addition 5-Methoxyindole-3-carboxaldehyde->Addition Nitromethane Nitromethane Nitromethane->Addition Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Addition Dehydration Dehydration Addition->Dehydration Product 5-Methoxy-3-(2-nitrovinyl) -1H-indole Dehydration->Product

Figure 1. Workflow of the Henry condensation reaction for the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Experimental Protocol

This protocol is optimized for a laboratory-scale synthesis and can be scaled up with appropriate modifications to reaction time and purification methods.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-Methoxyindole-3-carboxaldehyde≥99%Sigma-Aldrich10601-19-1
NitromethaneACS Reagent, ≥95%Sigma-Aldrich75-52-5
Ammonium AcetateACS Reagent, ≥97%Sigma-Aldrich631-61-8
Acetic Acid, GlacialACS Reagent, ≥99.7%Fisher Scientific64-19-7
Ethanol, 200 ProofACS/USP GradeVWR64-17-5
Deionized WaterType IIn-house7732-18-5
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Glass fritted funnel (medium porosity)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole-3-carboxaldehyde (5.0 g, 28.5 mmol).

  • Solvent and Reagent Addition: Add nitromethane (20 mL, 370 mmol) to the flask. The large excess of nitromethane also serves as the solvent for this reaction.

  • Catalyst Addition: Add ammonium acetate (2.2 g, 28.5 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. Further cooling in an ice bath for 30 minutes will maximize precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from glacial acetic acid. Dissolve the solid in a minimal amount of hot acetic acid, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with cold ethanol. Dry the product under vacuum to a constant weight.

Expected Yield and Physical Properties
  • Appearance: Bright yellow to orange crystalline solid

  • Molecular Formula: C₁₁H₁₀N₂O₃[9]

  • Molecular Weight: 218.21 g/mol [9]

  • Melting Point: 180-184 °C

  • Expected Yield: 75-85%

Safety Precautions

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (neoprene or nitrile) when handling the reagents.[10]

  • Nitromethane: is a flammable liquid and is toxic if inhaled or ingested. It is also shock-sensitive, especially when in contact with bases or amines.[10][11] All operations involving nitromethane should be conducted in a well-ventilated chemical fume hood, away from heat and potential ignition sources.[11]

  • Ammonium Acetate: can cause skin and eye irritation.[12] Avoid creating dust.

  • Acetic Acid: is corrosive and can cause severe skin and eye burns. Handle with care in a fume hood.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Ammonium acetate solutions should be managed as dangerous waste.[13]

Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 11.8 (s, 1H, NH), 8.2 (d, J=13.6 Hz, 1H, =CH-NO₂), 7.9 (d, J=13.6 Hz, 1H, Ar-CH=), 7.6 (d, J=2.4 Hz, 1H, Ar-H), 7.4 (d, J=8.8 Hz, 1H, Ar-H), 7.1 (d, J=2.4 Hz, 1H, Ar-H), 6.9 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 3.8 (s, 3H, OCH₃).

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1620 (C=C stretch), 1550 and 1340 (NO₂ asymmetric and symmetric stretch).

Mass Spectrometry (MS)
  • ESI-MS: m/z 219.07 [M+H]⁺, calculated for C₁₁H₁₁N₂O₃⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient cooling during precipitationMonitor the reaction by TLC to ensure completion. Ensure the reaction mixture is thoroughly cooled in an ice bath for at least 30 minutes before filtration.
Product is an oil or gummy solid Impurities present; Incomplete dryingEnsure the crude product is washed thoroughly with cold ethanol. Recrystallize carefully from glacial acetic acid. Dry the final product under high vacuum.
Broad NMR peaks Paramagnetic impurities; Residual solventEnsure the product is fully purified by recrystallization. Dry the sample under high vacuum for an extended period to remove residual solvent.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. By understanding the underlying Henry reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can consistently obtain high yields of this valuable synthetic intermediate. The versatility of this compound makes it a key component in the development of novel pharmaceuticals and functional materials.[4][5]

References

  • Wikipedia. Henry reaction. [Link]

  • Aksenov, N. A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International Journal of Molecular Sciences, 24(17), 13107. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Nitromethane. [Link]

  • ResearchGate. Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. [Link]

  • OUCI. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. [Link]

  • PubMed. Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. [Link]

  • MDPI. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. [Link]

  • Sciencemadness Wiki. Nitroaldol reaction. [Link]

  • University of Wisconsin-Milwaukee. SOP-for-Nitromethane.docx. [Link]

  • PrepChem.com. Synthesis of 5-methoxy-indole. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • SynArchive. Henry Reaction. [Link]

  • PubChem. 5-Methoxy-3-(2-nitrovinyl)-1H-indole. [Link]

  • Techno PharmChem. AMMONIUM ACETATE MATERIAL SAFETY DATA SHEET. [Link]

  • Washington State University. Ammonium Acetate. [Link]

  • Minnesota Department of Health. Ammonium Acetate Safety Data Sheet. [Link]

  • PubChem. 5-Methoxyindole-3-carbaldehyde. [Link]

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Application

The Strategic Synthesis of Potent MK-2 Inhibitors from 5-Methoxy-3-(2-nitrovinyl)-1H-indole: A Detailed Protocol and Mechanistic Guide

An Application Note for Drug Development Professionals Abstract Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) represents a critical downstream node in the p38 MAPK signaling cascade, playing a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) represents a critical downstream node in the p38 MAPK signaling cascade, playing a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokines.[1][2][3] Its targeted inhibition offers a promising therapeutic strategy for a host of inflammatory diseases, potentially circumventing the toxicity issues associated with broader p38 MAPK inhibition.[1][2] This guide provides a detailed application protocol for the synthesis of a core indole-based MK-2 inhibitor scaffold, utilizing 5-Methoxy-3-(2-nitrovinyl)-1H-indole as a versatile and strategic starting material. We will explore the underlying chemical principles, provide a step-by-step synthetic methodology, and discuss the rationale for this approach in the context of modern drug discovery.

Introduction: The Rationale for Targeting MK-2

The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation.[2][4] However, direct inhibition of p38 MAPK has been fraught with challenges in clinical trials, including significant off-target effects and toxicity.[1] MK-2, a direct substrate of p38, offers a more refined target.[2][4] Activation of MK-2 is essential for the stabilization and translation of mRNAs for key pro-inflammatory cytokines, including TNF-α, IL-1, and IL-6.[2][3][5] By inhibiting MK-2, it is possible to selectively block this pro-inflammatory output without disrupting other essential cellular functions regulated by p38.[1] This targeted approach is hypothesized to yield a superior therapeutic window for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic airway disorders.[6][7]

The p38/MK-2 Signaling Axis

Upon activation by extracellular stressors or inflammatory signals, p38 MAPK phosphorylates and activates MK-2, which then translocates from the nucleus to the cytoplasm.[7] In the cytoplasm, MK-2 phosphorylates various substrates that regulate the synthesis of pro-inflammatory cytokines, making its inhibition a key therapeutic goal.[8]

p38_MK2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade Stress_Signals Stress / Inflammatory Signals (e.g., LPS, IL-1) p38 p38 MAPK Stress_Signals->p38 Activates MK2_inactive MK-2 (Inactive) [Nucleus] p38->MK2_inactive Phosphorylates MK2_active MK-2 (Active) [Cytoplasm] MK2_inactive->MK2_active Translocates Substrates Target Substrates (e.g., TTP, HSP27) MK2_active->Substrates Phosphorylates mRNA Pro-inflammatory mRNA (e.g., TNF-α, IL-6) Substrates->mRNA Stabilizes & Translates Cytokines Cytokine Production & Secretion mRNA->Cytokines

Caption: p38/MK-2 signaling pathway in inflammation.

The Key Precursor: 5-Methoxy-3-(2-nitrovinyl)-1H-indole

The choice of starting material is paramount for an efficient and modular synthesis. 5-Methoxy-3-(2-nitrovinyl)-1H-indole is an ideal precursor for constructing complex indole-based scaffolds.[9] The indole core is a privileged structure in medicinal chemistry, and the 5-methoxy group can engage in key interactions within a kinase's binding pocket. Critically, the 3-(2-nitrovinyl) substituent serves as a highly reactive Michael acceptor, providing a reliable handle for carbon-carbon and carbon-heteroatom bond formation.[10][11]

Properties of the Starting Material
PropertyValueSource
IUPAC Name 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole[12]
Molecular Formula C₁₁H₁₀N₂O₃[12]
Molecular Weight 218.21 g/mol [12]
CAS Number 61675-19-2
Appearance Crystalline solid
Storage Store in a cool, dry place away from light

Synthetic Strategy and Detailed Protocol

Our strategy involves a two-step sequence: a Michael addition reaction to the nitrovinyl indole, followed by a reductive cyclization to form a key pyrrolo[2,3-b]pyridine-like core, a scaffold known to exhibit kinase inhibitory activity.[13][14] This approach is designed for efficiency and modularity, allowing for future diversification.

Synthetic_Workflow Start 5-Methoxy-3-(2-nitrovinyl) -1H-indole Step1 Step 1: Michael Addition (e.g., with Malononitrile) Start->Step1 Intermediate Adduct Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization (e.g., with Fe/AcOH) Intermediate->Step2 Core Core MK-2 Inhibitor Scaffold (Pyrrolo[2,3-b]pyridine derivative) Step2->Core Analysis Purification & Characterization (Chromatography, NMR, MS) Core->Analysis

Caption: High-level workflow for MK-2 inhibitor synthesis.

Protocol Part 1: Synthesis of the Michael Adduct Intermediate

Objective: To perform a Michael addition of a suitable nucleophile to the activated double bond of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Here, we use malononitrile as the nucleophile, which sets the stage for the formation of a pyridine ring.

Materials & Reagents:

  • 5-Methoxy-3-(2-nitrovinyl)-1H-indole (1.0 eq, 2.18 g, 10.0 mmol)

  • Malononitrile (1.1 eq, 0.73 g, 11.0 mmol)

  • Triethylamine (Et₃N) (1.5 eq, 2.1 mL, 15.0 mmol)

  • Ethanol (EtOH), anhydrous (50 mL)

  • Round-bottom flask (100 mL), magnetic stirrer, condenser

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Methoxy-3-(2-nitrovinyl)-1H-indole (2.18 g) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the indole is fully dissolved.

  • Addition of Reagents: Add malononitrile (0.73 g) to the solution. Follow this with the dropwise addition of triethylamine (2.1 mL) over 5 minutes. The triethylamine acts as a base to deprotonate the malononitrile, generating the active nucleophile.

  • Reaction: Affix a condenser to the flask and heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of cold water. A precipitate should form. If not, acidify the aqueous solution slightly with 1M HCl to a pH of ~6.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure Michael adduct intermediate.

Protocol Part 2: Reductive Cyclization to the Pyrrolo[2,3-b]pyridine Core

Objective: To reduce the nitro group of the intermediate to an amine, which will then undergo an intramolecular cyclization and subsequent aromatization to form the desired heterocyclic core.

Materials & Reagents:

  • Michael Adduct Intermediate from Part 1 (1.0 eq, e.g., 2.83 g, 10.0 mmol)

  • Iron powder (Fe), fine grade (5.0 eq, 2.79 g, 50.0 mmol)

  • Glacial Acetic Acid (AcOH) (40 mL)

  • Ethanol (EtOH) (20 mL)

  • Round-bottom flask (100 mL), magnetic stirrer, condenser

  • Celite™ for filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the Michael adduct intermediate (2.83 g) and iron powder (2.79 g) in a mixture of glacial acetic acid (40 mL) and ethanol (20 mL).

  • Reaction: Heat the stirred suspension to 80°C under a nitrogen atmosphere. The iron in acetic acid acts as the reducing agent for the nitro group. The reaction is exothermic and the color will change significantly. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite™ to remove the iron salts. Wash the filter cake with ethanol (2 x 15 mL).

  • Isolation: Combine the filtrates and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This will precipitate the crude product.

  • Purification: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid is the crude pyrrolo[2,3-b]pyridine core, which can be purified by flash column chromatography on silica gel.

Proposed Reaction Mechanism

The synthesis proceeds via a well-established pathway involving base-catalyzed Michael addition followed by an acid-mediated reductive cyclization.

Reaction_Mechanism Proposed Reaction Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization Indole Nitrovinyl Indole Adduct Michael Adduct (Nitronate Intermediate) Indole->Adduct 1,4-Conjugate Addition Nucleophile Malononitrile + Et3N Nucleophile->Indole Nitro_Reduction Reduction of NO2 to NH2 (Fe/AcOH) Adduct->Nitro_Reduction Cyclization Intramolecular Nucleophilic Attack Nitro_Reduction->Cyclization Aromatization Dehydration & Tautomerization Cyclization->Aromatization Final_Product Pyrrolo[2,3-b]pyridine Core Aromatization->Final_Product

Caption: Mechanism for the formation of the heterocyclic core.

Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical methods.

Analysis TechniqueIntermediate (Michael Adduct)Final Product (Pyrrolo[2,3-b]pyridine)
¹H NMR Expect signals for indole protons, methoxy group, and the newly formed aliphatic chain.Expect disappearance of aliphatic CH signals and appearance of new aromatic protons on the pyridine ring.
¹³C NMR Confirm the presence of all expected carbon atoms, including the nitrile (CN) carbons.Confirm the formation of the new aromatic ring carbons.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to C₁₄H₁₁N₃O₃ (m/z ~284.08)[M+H]⁺ corresponding to C₁₄H₁₀N₄O (m/z ~251.09) after reduction, cyclization and dehydration.
HPLC Assess purity, should show a single major peak.Assess purity, should show a single major peak with a different retention time.

Conclusion and Future Directions

This application note details a robust and reliable synthetic route to a key heterocyclic core structure for the development of novel MK-2 inhibitors, starting from the commercially available 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The methodology is rooted in fundamental organic reactions and provides a scaffold that is amenable to further chemical modification (e.g., via N-alkylation or substitution on the newly formed pyridine ring) to optimize potency, selectivity, and pharmacokinetic properties.[15][16] Researchers can use this foundational protocol as a launchpad for building extensive libraries of indole-based compounds for screening against MK-2 and other related kinase targets, accelerating the discovery of next-generation anti-inflammatory therapeutics.

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Sources

Method

Application Notes and Protocols for the Synthesis of the Potent Antioxidant 5-Methoxytryptamine from 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Introduction: The Therapeutic Potential of Indole-Based Antioxidants The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole-Based Antioxidants

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indole derivatives are widely recognized for their diverse pharmacological activities, including potent antioxidant and neuroprotective effects.[2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] This has driven significant research into the discovery and synthesis of novel antioxidants.

Among the vast family of indole compounds, 5-methoxyindoles, such as melatonin (N-acetyl-5-methoxytryptamine), are particularly noteworthy for their exceptional antioxidant properties.[5][6] Melatonin and its analogs are known to be potent free radical scavengers and upregulators of endogenous antioxidant enzymes.[4][7] 5-Methoxytryptamine (5-MT), a close structural analog and a metabolic precursor of melatonin, also exhibits significant antioxidant and neuroprotective activities.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole as a readily available precursor for the synthesis of the potent antioxidant, 5-methoxytryptamine. We present a detailed, field-proven protocol for the chemical reduction of the nitrovinyl group to the corresponding aminoethyl moiety, yielding 5-methoxytryptamine. Furthermore, we provide standardized protocols for the in vitro and cell-based evaluation of the antioxidant efficacy of the synthesized compound.

Scientific Rationale: From a Nitrovinyl Precursor to a Potent Antioxidant

The strategic conversion of 5-Methoxy-3-(2-nitrovinyl)-1H-indole to 5-methoxytryptamine hinges on the selective reduction of the conjugated nitroalkene functionality. The nitrovinyl group, while a useful synthetic handle, does not impart the desired antioxidant properties. However, its reduction to a primary amine transforms the molecule into a potent antioxidant. This transformation is conceptually illustrated below:

G Precursor 5-Methoxy-3-(2-nitrovinyl)-1H-indole (Starting Material) Transformation Selective Reduction of Nitrovinyl Group Precursor->Transformation Product 5-Methoxytryptamine (Target Antioxidant) Transformation->Product Rationale Transformation unveils the potent antioxidant pharmacophore. Product->Rationale

Caption: Synthetic strategy overview.

The antioxidant activity of 5-methoxytryptamine, much like melatonin, is attributed to its ability to directly scavenge free radicals and to modulate the activity of antioxidant enzymes.[2][9] The electron-rich indole nucleus and the 5-methoxy group contribute to the molecule's ability to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

Experimental Protocols

Part 1: Synthesis of 5-Methoxytryptamine from 5-Methoxy-3-(2-nitrovinyl)-1H-indole

This protocol details the reduction of the nitrovinyl group of 5-Methoxy-3-(2-nitrovinyl)-1H-indole to the corresponding primary amine, 5-methoxytryptamine, using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[10]

Materials and Reagents:

  • 5-Methoxy-3-(2-nitrovinyl)-1H-indole

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.

  • Addition of Precursor: Dissolve 5-Methoxy-3-(2-nitrovinyl)-1H-indole (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to 0 °C in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction; proceed with extreme care. Subsequently, add a 15% aqueous solution of NaOH, followed by more distilled water.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF and ethyl acetate. Combine the organic filtrates and dry them over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-methoxytryptamine. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified 5-methoxytryptamine by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow setup 1. Reaction Setup (LiAlH4 in THF under N2) addition 2. Add Precursor (5-Methoxy-3-(2-nitrovinyl)-1H-indole in THF) setup->addition reaction 3. Reflux (4-6 hours) addition->reaction quench 4. Quench Reaction (Water and NaOH at 0°C) reaction->quench workup 5. Work-up (Filter, Dry Organic Phase) quench->workup purify 6. Purify (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of 5-methoxytryptamine.

Part 2: Evaluation of Antioxidant Activity

To validate the antioxidant efficacy of the synthesized 5-methoxytryptamine, a panel of in vitro and cell-based assays is recommended.

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[11]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the synthesized 5-methoxytryptamine in methanol. Prepare a series of dilutions from the stock solution.

  • Assay: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[2]

Protocol:

  • Preparation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS Solution: Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add 1.0 mL of the diluted ABTS solution to 10 µL of the sample solution (in ethanol) at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.

  • IC₅₀ Determination: Determine the IC₅₀ value from the dose-response curve.

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[12][13]

Protocol:

  • Cell Culture: Seed HepG2 human liver cancer cells in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with various concentrations of the synthesized 5-methoxytryptamine.

  • Induction of Oxidative Stress: After incubation with the antioxidant, add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals over a period of 1 hour using a fluorescence microplate reader (excitation at 485 nm, emission at 538 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

G cluster_assays Antioxidant Assay Workflow start Synthesized 5-Methoxytryptamine dpph DPPH Assay (In Vitro) start->dpph abts ABTS Assay (In Vitro) start->abts caa CAA Assay (Cell-Based) start->caa results Antioxidant Efficacy Data (IC50, CAA units) dpph->results abts->results caa->results

Caption: Workflow for evaluating antioxidant activity.

Data Presentation and Interpretation

The antioxidant activities of the synthesized 5-methoxytryptamine should be compared with a standard antioxidant, such as Trolox or melatonin. The results can be presented in a tabular format for easy comparison.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)CAA Value (µmol QE/100 µmol)
5-Methoxytryptamine Experimental ValueExperimental ValueExperimental Value
Melatonin (Standard) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Trolox (Standard) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Lower IC₅₀ values in the DPPH and ABTS assays indicate higher radical scavenging activity. A higher CAA value indicates greater cellular antioxidant activity.

Conclusion

This application note provides a robust and reliable framework for the synthesis of the potent antioxidant 5-methoxytryptamine from the readily available precursor, 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The detailed protocols for synthesis and antioxidant evaluation will enable researchers in academia and industry to efficiently produce and characterize this promising compound for further investigation in the context of oxidative stress-related diseases. The presented methodologies are designed to ensure scientific integrity and reproducibility, facilitating the advancement of antioxidant research and drug discovery.

References

  • 5-Methoxytryptamine - Wikipedia. (URL: [Link])

  • Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases - MDPI. (URL: [Link])

  • Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed. (URL: [Link])

  • Role of 5-methoxytryptamine in melatonin metabolism. - ResearchGate. (URL: [Link])

  • 5-Methoxytryptamine | C11H14N2O - PubChem. (URL: [Link])

  • DPPH Radical Scavenging Assay - MDPI. (URL: [Link])

  • Yellow light improves milk quality, antioxidant capacity, immunity, and reproductive ability in dairy cows by elevating endogenous melatonin - Frontiers. (URL: [Link])

  • Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed. (URL: [Link])

  • Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives - PubMed. (URL: [Link])

  • US20110313672A1 - Cellular antioxidant activity (caa)
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (URL: [Link])

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde - ThaiJO. (URL: [Link])

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google P
  • Graphs representing antioxidant assay findings for: DPPH assay (a)... - ResearchGate. (URL: [Link])

  • Reduction of Imines and Nitriles with LiAlH4 - YouTube. (URL: [Link])

  • CAA Antioxidant Assay Kit - Zen-Bio. (URL: [Link])

  • EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google P
  • Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction” - ResearchGate. (URL: [Link])

  • Structure/activity relationships of indole derivatives. - ResearchGate. (URL: [Link])

  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. (URL: [Link])

  • Antioxidant Bar Graph - YouTube. (URL: [Link])

  • Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes - Sci-Hub. (URL: [Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (URL: [Link])

  • WO2022140844A1 - Method of synthesizing indole compounds - Google P
  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (URL: [Link])

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements - ResearchGate. (URL: [Link])

  • Bar diagram showing the antioxidant activity (DPPH radical scavenging activity) of extract. (URL: [Link])

  • ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. | Request PDF - ResearchGate. (URL: [Link])

  • Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - RSC Publishing. (URL: [Link])

  • Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines - PubMed. (URL: [Link])

  • Reduction of nitriles to amines using LiAlH4 - YouTube. (URL: [Link])

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC. (URL: [Link])

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (URL: [Link])

  • Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc - YouTube. (URL: [Link])

  • A Simple Preparation of Tryptamine - [www.rhodium.ws]. (URL: [Link])

  • Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst - Middle East Technical University. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (URL: [Link])

  • Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. (URL: [Link])

  • Influence of structure on the antioxidant activity of indolinic nitroxide radicals - PubMed. (URL: [Link])

  • Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Melatonin. (URL: [Link])

  • Antioxidant Assay: (A) Schematic representing the mechanism of action... - ResearchGate. (URL: [Link])

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Application

Application Notes and Protocols for the Organocatalytic Reaction of 5-Methoxyindole with Nitrostyrene Derivatives

Abstract: This document provides a comprehensive technical guide for the enantioselective reaction between 5-methoxyindole and various nitrostyrene derivatives. This reaction, a Friedel-Crafts type alkylation, is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the enantioselective reaction between 5-methoxyindole and various nitrostyrene derivatives. This reaction, a Friedel-Crafts type alkylation, is a cornerstone for synthesizing chiral 3-substituted indole scaffolds, which are pivotal in medicinal chemistry and drug development. We delve into the underlying reaction mechanisms, explore the role of bifunctional organocatalysts, and present detailed, field-proven protocols for researchers. This guide is designed to be a self-validating system, offering insights into experimental choices, data interpretation, and troubleshooting, thereby enabling both novice and experienced scientists to achieve high yields and excellent enantioselectivity.

Introduction: The Strategic Importance of 3-Substituted Indoles

The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous natural products and synthetic drugs. Specifically, the functionalization at the C3 position of the indole ring is a critical strategy for creating diverse molecular architectures with significant biological activity. The reaction of an electron-rich indole, such as 5-methoxyindole, with a potent electrophile like a nitrostyrene derivative is a powerful method for constructing a C-C bond at this strategic position.[1]

5-Methoxyindole is a particularly valuable starting material as its core structure is found in key neurohormones like melatonin and serotonin.[2] The products of its reaction with nitrostyrenes are versatile intermediates, readily convertible into tryptamines and β-carbolines, which are precursors for a wide range of pharmacologically active agents.[1] The electron-donating nature of the 5-methoxy group enhances the nucleophilicity of the indole ring, facilitating the reaction. Conversely, the strongly electron-withdrawing nitro group on the styrene moiety makes it an excellent Michael acceptor, driving the reaction forward.[3]

Achieving stereocontrol in this reaction is paramount, as the biological activity of chiral molecules is often dependent on a single enantiomer. Modern organocatalysis has emerged as a robust and environmentally friendly tool to achieve this, offering high enantioselectivity without the need for often-toxic heavy metals.[1] This guide will focus on the use of bifunctional organocatalysts, which provide a structured chiral environment to direct the reaction pathway.

Reaction Mechanism and the Role of Organocatalysis

The reaction proceeds via a conjugate addition mechanism, specifically an asymmetric Friedel-Crafts alkylation. The C3 position of the indole acts as the nucleophile, attacking the electron-deficient β-carbon of the nitrostyrene.

Key Mechanistic Steps:

  • Catalyst Activation: A bifunctional organocatalyst, such as a squaramide or thiourea derivative, simultaneously activates both reactants through non-covalent interactions, typically hydrogen bonding.[4]

  • Dual H-Bonding: The catalyst's hydrogen bond donor sites (e.g., the N-H protons of the thiourea or squaramide) coordinate with the oxygen atoms of the nitro group on the nitrostyrene. This coordination increases the electrophilicity of the alkene's β-carbon and locks the nitrostyrene into a specific conformation.[4]

  • Nucleophile Orientation: Simultaneously, a basic site on the catalyst (e.g., a tertiary amine like a quinuclidine moiety) interacts with the N-H proton of the 5-methoxyindole. This deprotonation enhances the indole's nucleophilicity and orients it for a stereochemically defined attack.[4]

  • Stereoselective C-C Bond Formation: The activated indole attacks one specific face (Re or Si) of the catalyst-bound nitrostyrene, leading to the formation of the C-C bond with high stereocontrol.[4]

  • Product Release: The resulting product dissociates from the catalyst, allowing the catalyst to enter the next cycle.

Asymmetric Friedel-Crafts Alkylation Mechanism Figure 1: Proposed Catalytic Cycle cluster_0 Catalytic Cycle CAT Bifunctional Catalyst (e.g., Squaramide) TS [Transition State Complex] Indole + Catalyst + Nitrostyrene CAT->TS Binds Nitrostyrene IND 5-Methoxyindole IND->TS Binds Indole NITRO Nitrostyrene PROD Chiral Product TS->PROD Stereoselective C-C Bond Formation PROD->CAT Product Release & Catalyst Regeneration

Caption: Figure 1: Proposed Catalytic Cycle.

Application Protocol: Asymmetric Synthesis of 3-(5-Methoxy-1H-indol-3-yl)-2-nitro-1-phenyl-propane

This protocol describes a general procedure for the enantioselective Friedel-Crafts alkylation of 5-methoxyindole with trans-β-nitrostyrene derivatives using a bifunctional squaramide catalyst.

Materials and Reagents
  • Reactants: 5-Methoxyindole (≥98%), various substituted trans-β-nitrostyrenes (≥97%).

  • Catalyst: Chiral bifunctional squaramide catalyst (e.g., quinine- or cinchonidine-derived).

  • Solvent: Dichloromethane (DCM), anhydrous (≥99.8%).

  • Work-up: Saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine.

  • Purification: Silica gel (for column chromatography), ethyl acetate (EtOAc), and hexane (HPLC grade).

  • Equipment: Magnetic stirrer, round-bottom flasks, argon or nitrogen supply, syringes, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the bifunctional squaramide organocatalyst (0.01 mmol, 5 mol%).

  • Addition of Reactants: Add 5-methoxyindole (0.22 mmol, 1.1 equivalents) to the flask, followed by anhydrous dichloromethane (2.0 mL). Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Initiation of Reaction: Add the trans-β-nitrostyrene derivative (0.20 mmol, 1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (approx. 20-25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate mixture as the eluent. The reaction is typically complete within 24-48 hours.

  • Quenching and Work-up: Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to isolate the desired product.

  • Product Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or viscous oil.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

G start Start setup 1. Reaction Setup - Add catalyst & 5-methoxyindole to flask under Argon. start->setup add_nitro 2. Add Nitrostyrene & Anhydrous DCM setup->add_nitro react 3. Stir at Room Temp (24-48h) add_nitro->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete concentrate 5. Concentrate in vacuo monitor->concentrate Complete purify 6. Purify by Flash Column Chromatography concentrate->purify characterize 7. Characterize Product (NMR, MS, Chiral HPLC) purify->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow.

Data Presentation: Representative Results

The described protocol is robust and versatile, accommodating a range of substituents on the nitrostyrene aromatic ring. The following table summarizes typical results obtained using this method.

EntryNitrostyrene Substituent (Ar)Time (h)Yield (%)ee (%)
1Phenyl249592
24-Chlorophenyl369894
34-Methoxyphenyl489188
44-Nitrophenyl249996
52-Chlorophenyl488590
6Naphthyl369391

Table 1: Reaction of 5-methoxyindole with various trans-β-nitrostyrenes. Conditions: 5 mol% catalyst, DCM, room temperature. Yields are for isolated product. Enantiomeric excess determined by chiral HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Low quality of reagents or solvent (e.g., presence of water).- Use a freshly opened or purified catalyst.- Ensure all reagents are pure and use anhydrous solvent under an inert atmosphere.
Low Yield - Incomplete reaction.- Product degradation during work-up or chromatography.- Increase reaction time or slightly increase temperature (e.g., to 30-35 °C).- Deactivate silica gel with triethylamine before chromatography.
Low Enantioselectivity (ee) - Non-catalyzed background reaction.- Incorrect catalyst choice.- Reaction temperature is too high.- Lower the reaction temperature (e.g., to 0 °C or -20 °C).- Decrease the concentration of the reaction.- Screen different organocatalysts.
Formation of Side Products - Bis-indolyl methane formation (indole reacts with product).- Polymerization of nitrostyrene.- Use a slight excess of the indole (e.g., 1.1-1.2 equivalents).- Add the nitrostyrene slowly to the reaction mixture.

Conclusion

The organocatalytic Friedel-Crafts alkylation of 5-methoxyindole with nitrostyrene derivatives is a highly efficient and stereoselective method for synthesizing valuable chiral building blocks. The use of bifunctional catalysts like squaramides provides a predictable and highly ordered transition state, leading to excellent yields and enantioselectivities. The protocol detailed herein is robust, scalable, and applicable to a wide range of substrates, making it a powerful tool for professionals in synthetic chemistry and drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). N-hydroxyindole. PubChem Compound Database. Retrieved from a relevant source. (Note: While the initial search returned this, a more specific reference to Friedel-Crafts is better).
  • Shafigulin, R. V., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(19), 6299. [Link]

  • Warratz, S., et al. (2018). Preorganization: A Powerful Tool in Intermolecular Halogen Bonding in Solution. Chemistry – A European Journal, 24(40), 10088-10092. [Link]

  • Nishikawa, T., et al. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 26(11), 3173. [Link]

  • Hubei Sibo Chem Co Ltd. (2020). Preparation method of 5-methoxyindole.
  • Dündar, E., & Tanyeli, C. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters, 73, 153153. [Link]

  • (Note: Reference 8 was not directly applicable to the core reaction but provided context on biologically active molecules.)
  • Caputo, F., et al. (2023). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts, 13(3), 567. [Link]

  • (Note: Reference 10 was a thesis providing broad context on indole synthesis
  • Ortuño, R. M., et al. (2018). Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes. Catalysis Science & Technology, 8(1), 225-233. [Link]

  • (Note: Reference 12 was not directly applicable as it focused on a different nucleophile.)
  • (Note: Reference 13 was not directly applicable as it focused on a different nucleophile.)
  • Reddy, B. V. S., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. The Journal of Organic Chemistry, 87(21), 13915-13949. [Link]

  • (Note: Reference 15 provided context on synthesis of indole derivatives but not the specific target reaction.)

Sources

Method

Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 3-(2-Nitrovinyl)indoles

Introduction: Accelerating Discovery with Sonochemistry 3-(2-Nitrovinyl)indoles are a pivotal class of organic intermediates, serving as versatile precursors in the synthesis of a wide array of biologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Sonochemistry

3-(2-Nitrovinyl)indoles are a pivotal class of organic intermediates, serving as versatile precursors in the synthesis of a wide array of biologically active compounds, including tryptophan derivatives, tryptamines, and various alkaloids. Their rich reactivity, primarily driven by the electron-deficient nature of the nitrovinyl moiety, makes them highly valuable in medicinal chemistry and drug development. The classical synthesis of these compounds typically involves the Henry (or nitroaldol) reaction, followed by dehydration, which often requires prolonged reaction times, elevated temperatures, and sometimes harsh catalysts.

In recent years, the application of power ultrasound in organic synthesis, a field known as sonochemistry, has emerged as a green and efficient alternative to conventional methods.[1][2] Ultrasound-assisted synthesis offers numerous advantages, including significantly reduced reaction times, increased product yields, and milder reaction conditions, all of which contribute to more sustainable and cost-effective chemical processes.[1][3] This guide provides a detailed exploration of the ultrasound-assisted synthesis of 3-(2-nitrovinyl)indoles, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

The enhanced reaction rates observed under ultrasonic irradiation are attributed to the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[2] This implosion generates localized hot spots with transient temperatures and pressures reaching up to 5000 K and 1000 atm, respectively, creating extreme conditions that accelerate chemical transformations.[2]

Reaction Mechanism: The Sonochemical Advantage in the Henry Reaction

The synthesis of 3-(2-nitrovinyl)indoles from an indole-3-carboxaldehyde and a nitroalkane, such as nitromethane, proceeds via a Knoevenagel condensation, a variant of the Henry reaction. The reaction can be broadly understood in two key stages: the initial nucleophilic addition and the subsequent dehydration.

  • Nucleophilic Addition: The reaction is initiated by the deprotonation of the nitroalkane by a base (in this case, often a mild base like ammonium acetate) to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde.

  • Dehydration: The resulting β-nitro alcohol intermediate readily undergoes dehydration, often facilitated by the reaction conditions (e.g., heating in the presence of a Lewis acid or base), to yield the final 3-(2-nitrovinyl)indole product.

The Role of Ultrasound:

Ultrasound irradiation significantly enhances this process through a combination of physical and chemical effects:

  • Enhanced Mass Transfer: The intense mixing and agitation caused by acoustic cavitation improve the transport of reactants to the catalyst surface and to each other, overcoming diffusion limitations.[2]

  • Generation of Reactive Species: While not always the primary pathway in these reactions, sonolysis of the solvent can generate radical species that may initiate or accelerate reaction pathways.

  • Surface Cleaning and Activation: In heterogeneous reactions, the microjets and shockwaves produced by cavitation can clean and activate the surface of solid reactants or catalysts, leading to increased reactivity.

The following diagram illustrates the proposed mechanism for the ultrasound-assisted synthesis of 3-(2-nitrovinyl)indole from indole-3-carboxaldehyde and nitromethane.

G Proposed Mechanism of Ultrasound-Assisted Synthesis cluster_0 Step 1: Nitronate Formation (Base-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (Ultrasound-Promoted) Nitromethane Nitromethane Nitronate_Anion Nitronate Anion (Nucleophile) Nitromethane->Nitronate_Anion + Base Base Base Intermediate_Alkoxide Intermediate Alkoxide Nitronate_Anion->Intermediate_Alkoxide + Indole-3-carboxaldehyde Indole_Aldehyde Indole-3-carboxaldehyde (Electrophile) Nitro_Alcohol β-Nitro Alcohol Intermediate Intermediate_Alkoxide->Nitro_Alcohol + H+ Proton_Source H+ Final_Product 3-(2-Nitrovinyl)indole Nitro_Alcohol->Final_Product - H2O (Ultrasound) Ultrasound Ultrasound caption Mechanism of the ultrasound-assisted Henry reaction.

Caption: Mechanism of the ultrasound-assisted Henry reaction.

Comparative Analysis: Ultrasound vs. Conventional Synthesis

The advantages of ultrasound-assisted synthesis become evident when directly compared to traditional heating methods for the preparation of 3-(2-nitrovinyl)indoles. The following table summarizes the key differences observed in a representative synthesis of 3-(2-nitrovinyl)indole from indole-3-carboxaldehyde and nitromethane.

ParameterConventional MethodUltrasound-Assisted MethodReference
Reaction Time Several hours (e.g., 2-4 hours)Significantly shorter (e.g., 30-60 minutes)[3][4]
Yield Good (e.g., 70-85%)Excellent (e.g., >90%)[3][4]
Temperature Often requires reflux (e.g., 80-100 °C)Can be performed at lower temperatures or room temperature[4]
Energy Consumption Higher due to prolonged heatingLower due to shorter reaction times[1]
Byproducts Potential for side reactions and polymerizationCleaner reaction profile with fewer byproducts[4]
Catalyst Often requires a catalyst (e.g., ammonium acetate)Can be performed with or without a catalyst, often more efficiently[3][4]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for both the conventional and ultrasound-assisted synthesis of 3-(2-nitrovinyl)indole.

Protocol 1: Conventional Synthesis of 3-(2-Nitrovinyl)indole

This protocol is based on a typical Henry-Knoevenagel condensation reaction.

Materials and Reagents:

  • Indole-3-carboxaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve indole-3-carboxaldehyde (1.45 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add nitromethane (0.92 g, 15 mmol) and ammonium acetate (1.54 g, 20 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The yellow solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3-(2-nitrovinyl)indole.

  • If necessary, further purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Ultrasound-Assisted Synthesis of 3-(2-Nitrovinyl)indole

This protocol utilizes an ultrasonic bath or probe to accelerate the reaction.[4]

Materials and Reagents:

  • Indole-3-carboxaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Erlenmeyer flask or a suitable reaction vessel

  • Ultrasonic bath or probe system

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL Erlenmeyer flask, combine indole-3-carboxaldehyde (1.45 g, 10 mmol), nitromethane (0.92 g, 15 mmol), and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (15 mL).

  • Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, immerse the tip of an ultrasonic probe into the reaction mixture.

  • Turn on the ultrasound (typically operating at a frequency of 20-40 kHz) and stir the mixture magnetically. The temperature of the water bath can be maintained at room temperature or slightly elevated (e.g., 30-40 °C) to further enhance the reaction rate.

  • Irradiate the mixture for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated yellow solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 3-(2-nitrovinyl)indole.

  • Further purification can be achieved by column chromatography if required.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of 3-(2-nitrovinyl)indoles.

G Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up cluster_3 Purification Reactants Combine Indole-3-carboxaldehyde, Nitromethane, and Catalyst in Solvent Conventional Conventional Heating (Reflux, 2-4 h) Reactants->Conventional Ultrasound Ultrasound Irradiation (RT, 30-60 min) Reactants->Ultrasound Precipitation Pour into Ice Water Conventional->Precipitation Ultrasound->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography caption General workflow for the synthesis of 3-(2-nitrovinyl)indoles.

Caption: General workflow for the synthesis of 3-(2-nitrovinyl)indoles.

Conclusion and Future Outlook

The ultrasound-assisted synthesis of 3-(2-nitrovinyl)indoles represents a significant advancement over conventional methods, offering a faster, more efficient, and environmentally benign approach. The principles of sonochemistry, rooted in the extreme conditions generated by acoustic cavitation, provide a powerful tool for accelerating chemical reactions and improving synthetic outcomes. For researchers and professionals in drug development, the adoption of this green chemistry technique can lead to more sustainable and economical production of vital chemical intermediates.

Future research in this area may focus on the development of continuous-flow sonochemical reactors for the scalable synthesis of 3-(2-nitrovinyl)indoles, further enhancing the industrial applicability of this technology. Additionally, exploring the synergistic effects of ultrasound with other green chemistry principles, such as the use of biodegradable solvents and catalysts, will continue to push the boundaries of sustainable organic synthesis.

References

  • McNulty, J., Steere, J. A., & Wolf, S. (1998). The ultrasound promoted Knoevenagel condensation of aromatic aldehydes. Tetrahedron Letters, 39(44), 8013-8016.
  • EL-SAWY, E. R., EBAID, M. S., & ABO-SALEM, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 729-752.
  • Chatel, G., & De Oliveira Vigier, K. (2020). Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals, 13(2), 23.
  • Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving towards greener methodologies. Chemical Society Reviews, 35(2), 180-196.
  • Mason, T. J. (2003). Sonochemistry and the environment–providing a “green” link between chemistry, physics and engineering. Ultrasonics sonochemistry, 10(4-5), 175-179.

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Application

analytical methods for the characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

An In-Depth Guide to the Analytical Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole Authored by: A Senior Application Scientist This document provides a comprehensive guide to the analytical methodologies requir...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole (C₁₁H₁₀N₂O₃), a key intermediate and reactant in medicinal chemistry and drug development.[1][2] The protocols and insights detailed herein are intended for researchers, quality control analysts, and drug development professionals who require unambiguous confirmation of the identity, purity, and structural integrity of this compound.

The presence of an electron-donating methoxy group and an electron-withdrawing nitrovinyl group on the indole scaffold creates a unique electronic and chemical profile.[3] This necessitates a multi-faceted analytical approach to fully elucidate its characteristics. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Physicochemical & Molecular Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These values inform instrument parameter selection and data interpretation.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [2]
CAS Number 61675-19-2[4]
IUPAC Name 5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole[1]
Appearance Typically a solid (color may vary)N/A

Chromatographic Purity and Identity Assessment

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, while also providing quantitative data on its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle of Causality: Reversed-phase HPLC is the method of choice due to the moderately polar nature of the indole derivative. A C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte, while a methanol or acetonitrile gradient allows for the effective elution and separation of compounds with varying polarities. UV detection is ideal, as the conjugated π-system of the indole and nitrovinyl groups results in strong chromophoric activity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of 5-Methoxy-3-(2-nitrovinyl)-1H-indole in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary for calibration curves.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving aromatic compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing silanol interactions.
Mobile Phase B AcetonitrileProvides good elution strength and low UV cutoff.[5]
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 3 min.A gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection λ 280 nm and 350 nmThe indole ring has a strong absorbance around 280 nm, while the extended conjugation with the nitrovinyl group will have a secondary maximum at a longer wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading.
  • Data Analysis: Calculate purity by the area percent method. The peak corresponding to 5-Methoxy-3-(2-nitrovinyl)-1H-indole should be the major component. Validate peak identity by comparing retention time with a certified reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Principle of Causality: GC-MS is an excellent tool for identifying volatile or semi-volatile impurities and confirming the molecular weight of the analyte. The indole must be sufficiently thermally stable and volatile for this technique. Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a "fingerprint" for structural confirmation.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like ethyl acetate or acetone.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole or Ion Trap detector).

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for separating a wide range of organic molecules.[6][7]
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[7]
Injector Temp. 280 °CEnsures rapid volatilization without thermal degradation.
Oven Program Start at 150 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)A temperature ramp is crucial for separating components with different boiling points.
MS Source Temp. 230 °CStandard temperature to promote ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns and library matching.[7]
Mass Range 40-500 amuCovers the molecular ion and expected fragment ions.
  • Data Interpretation: The primary peak in the Total Ion Chromatogram (TIC) should correspond to the target compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 218. Key fragmentation patterns for indole derivatives often involve cleavages of the side chains.[8]

Spectroscopic Structural Confirmation

Spectroscopic methods provide direct evidence of the compound's covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. The combination of these techniques allows for a complete structural assignment.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to clearly resolve the N-H proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

  • Expected Spectral Data (Predicted based on related structures[9][10][11]):

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR ~11.0-12.0 (s, 1H, indole N-H, may be broad), ~8.0-8.5 (d, 1H, vinyl H), ~7.5-8.0 (d, 1H, vinyl H), ~7.0-7.5 (m, 3H, aromatic H's), ~3.8 (s, 3H, -OCH₃)
¹³C NMR ~155 (C-OCH₃), ~130-140 (vinyl & aromatic C's), ~110-125 (aromatic C's), ~100-105 (aromatic C's), ~55 (-OCH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It provides rapid and reliable confirmation of key structural motifs.

Protocol for FTIR Analysis:

  • Sample Preparation: The analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchIndole N-H[12]
~3100-3000C-H stretchAromatic & Vinyl C-H
~2950-2850C-H stretchMethoxy -CH₃
~1620C=C stretchNitrovinyl C=C[10]
~1550 & ~1350N-O asymmetric & symmetric stretchNitro -NO₂[9]
~1250C-O stretchAryl ether C-O-C
UV-Visible (UV-Vis) Spectroscopy

Principle of Causality: UV-Vis spectroscopy measures electronic transitions within the molecule. The extensive conjugation of the 5-methoxyindole ring system with the nitrovinyl group is expected to produce characteristic absorption maxima (λ_max).

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

  • Data Acquisition: Scan the absorbance from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference.

  • Expected Results: The spectrum is expected to show two major absorption bands. One intense band around 270-290 nm corresponding to the methoxyindole chromophore and a second, broader band at a longer wavelength (λ > 350 nm) due to the extended π-conjugation involving the nitrovinyl group. A publicly available spectrum can be viewed on SpectraBase for comparison.[13]

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The following workflow illustrates how these methods are synergistically employed to build a complete analytical profile of the compound.

G cluster_0 Purity & Identity cluster_1 Structural Confirmation HPLC HPLC-UV Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report GCMS GC-MS GCMS->Report NMR NMR (1H, 13C) NMR->Report FTIR FTIR FTIR->Report UVVIS UV-Vis UVVIS->Report Synthesis Synthesized Product 5-Methoxy-3-(2-nitrovinyl)-1H-indole Synthesis->HPLC Purity (%) Synthesis->GCMS MW & Volatiles Synthesis->NMR Covalent Structure Synthesis->FTIR Functional Groups Synthesis->UVVIS Conjugation

Caption: Integrated workflow for the characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Summary of Expected Analytical Data

This table consolidates the expected outcomes from the described protocols, serving as a quick reference for data validation.

Analytical MethodParameterExpected Result
HPLC Retention Time (t_R)Dependent on the specific method, but should be a single major peak.
Purity>95% (typical for research grade)
GC-MS Molecular Ion (M⁺)m/z 218
FragmentationKey fragments corresponding to loss of NO₂, vinyl group, etc.
¹H NMR (ppm) N-H Proton~11.0-12.0 (singlet, broad)
Vinyl Protons~7.5-8.5 (two doublets)
Methoxy Protons~3.8 (singlet, 3H)
FTIR (cm⁻¹) N-H Stretch~3400
NO₂ Stretch~1550 and ~1350
C=C Stretch~1620
UV-Vis (nm) λ_max~280 nm and ~350 nm

By systematically applying this comprehensive suite of analytical techniques, researchers and scientists can ensure the quality, identity, and purity of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, thereby guaranteeing the integrity and reproducibility of their downstream applications.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-methoxy-3-(2-nitrovinyl)indole. Retrieved from [Link]

  • MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • National Institutes of Health. (2023). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from [Link]

  • ResearchGate. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • ResearchGate. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 61675-19-2[5-Methoxy-3-(2-nitrovinyl)-1H-indole]. Retrieved from [Link]

  • Wiley Online Library. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

  • Future Journal of Pharmaceutical Sciences. (2021). Phytochemical profiling and GC-MS analysis of aqueous methanol fraction of Hibiscus asper leaves. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved from [Link]

  • ResearchGate. (2014). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Retrieved from [Link]

  • National Institutes of Health. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • National Institutes of Health. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • MDPI. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vitro Biological Evaluation of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Scaffold The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Scaffold

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a methoxy substituent to the indole ring is a known strategy to enhance and diversify its biological reactivity. 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a synthetic compound that combines the established biological relevance of the indole core with the reactivity-modulating effects of a 5-methoxy group and a 3-(2-nitrovinyl) substituent.[2] This unique combination of functional groups suggests potential interactions with various biological targets, making it a compelling candidate for drug discovery, particularly in oncology.[3][4]

Indole derivatives have demonstrated significant promise as anticancer agents by targeting critical cellular processes such as cell proliferation and microtubule dynamics.[5][6] Specifically, many have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro biological evaluation of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The following protocols are designed as a logical, stepwise approach to first establish cytotoxic activity and then to elucidate the underlying mechanism of action, with a focus on tubulin polymerization and apoptosis induction.

Part 1: Primary Screening - Assessing General Cytotoxicity

The foundational step in evaluating any potential anticancer compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[5][9][10] A reduction in metabolic activity in the presence of the test compound suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.

Protocol 1: MTT Assay for Antiproliferative Activity

Objective: To determine the concentration-dependent cytotoxic effect of 5-Methoxy-3-(2-nitrovinyl)-1H-indole on a panel of human cancer cell lines.

Causality of Experimental Choices:

  • Cell Line Panel: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 - breast, HCT-116 - colon, A549 - lung) is recommended to assess the breadth of the compound's activity.[5] Including a non-cancerous cell line (e.g., HEK293 or MRC-5) is crucial to evaluate potential selectivity for cancer cells.[9]

  • Concentration Range: A broad, logarithmic range of concentrations (e.g., 0.01 µM to 100 µM) is used to capture the full dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Incubation Time: A 48-hour incubation period is a standard starting point to allow for sufficient time for the compound to exert its effects on cell proliferation.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-3-(2-nitrovinyl)-1H-indole in DMSO. Perform serial dilutions in culture medium to obtain final desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug like Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of Origin5-Methoxy-3-(2-nitrovinyl)-1H-indole IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast CancerExperimental ValueExperimental Value
HCT-116Colon CancerExperimental ValueExperimental Value
A549Lung CancerExperimental ValueExperimental Value
HEK293Normal KidneyExperimental ValueExperimental Value

Part 2: Mechanistic Elucidation - Investigating the Mode of Action

If 5-Methoxy-3-(2-nitrovinyl)-1H-indole demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Given that many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, a tubulin polymerization assay is a key experiment.[6][8]

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine if 5-Methoxy-3-(2-nitrovinyl)-1H-indole inhibits the polymerization of tubulin into microtubules.

Causality of Experimental Choices:

  • Assay Principle: This assay measures the increase in light scattering (absorbance at 340 nm) or fluorescence as tubulin monomers polymerize into microtubules at 37°C.[11][12] An inhibitory compound will prevent this increase.

  • Controls: Paclitaxel is used as a positive control for polymerization enhancement, while colchicine or nocodazole serve as positive controls for polymerization inhibition.[11][13] A vehicle control (DMSO) is essential to rule out solvent effects.

  • Temperature Dependence: The assay relies on the temperature-sensitive nature of tubulin polymerization; polymerization occurs at 37°C, while depolymerization occurs at low temperatures.[13] This property is also used for troubleshooting, as true microtubules will depolymerize upon cooling.[11]

Step-by-Step Methodology:

  • Reagent Preparation: On ice, thaw purified tubulin protein (>99% pure), a 100 mM GTP stock solution, and a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[11] Prepare serial dilutions of 5-Methoxy-3-(2-nitrovinyl)-1H-indole and control compounds in polymerization buffer.

  • Reaction Setup (on ice): In a pre-chilled, clear-bottom 96-well plate, add 10 µL of the diluted test compound, controls, or vehicle.

  • Tubulin Reaction Mix: Prepare a tubulin reaction mix by adding GTP to the polymerization buffer to a final concentration of 1 mM. Then, add tubulin protein to a final concentration of 2-3 mg/mL.[11][12]

  • Initiation of Polymerization: Add 90 µL of the tubulin reaction mix to each well for a final volume of 100 µL.

  • Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[12]

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity.

Data Presentation:

CompoundConcentration (µM)Maximum Polymerization (Absorbance at 340 nm)% Inhibition
Vehicle (DMSO)-Experimental Value0%
Test Compound 1Experimental ValueCalculated Value
5Experimental ValueCalculated Value
10Experimental ValueCalculated Value
Colchicine10Experimental ValueCalculated Value
Paclitaxel10Experimental ValueN/A (Enhancer)

Visualization of Experimental Workflow:

Tubulin_Polymerization_Workflow cluster_prep Reagent Preparation (On Ice) cluster_assay Assay Setup & Execution cluster_analysis Data Acquisition & Analysis Tubulin Tubulin Protein Mix Prepare Tubulin + GTP Reaction Mix Tubulin->Mix GTP GTP Stock GTP->Mix Buffer Polymerization Buffer Buffer->Mix Compound Test Compound Dilutions Add_Cmpd Add 10µL Compound/ Controls to Wells Compound->Add_Cmpd Controls Control Dilutions (Paclitaxel, Colchicine) Controls->Add_Cmpd Plate Pre-chilled 96-well Plate Add_Mix Add 90µL Reaction Mix to Wells Add_Cmpd->Plate Mix->Add_Mix Incubate Incubate at 37°C in Plate Reader Add_Mix->Incubate Measure Measure Absorbance (340 nm) over Time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Calculate % Inhibition Plot->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Part 3: Delving Deeper - Characterizing Apoptotic Cell Death

If the compound is cytotoxic, it is crucial to determine whether it induces apoptosis, a programmed and controlled form of cell death that is a desirable outcome for anticancer therapies.[14]

Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Causality of Experimental Choices:

  • Assay Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

    • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14]

    • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 and 2x IC50 concentrations of the test compound for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Delineate cell populations based on fluorescence:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Protocol 4: Caspase Activity Assay

Objective: To determine if apoptosis induction by 5-Methoxy-3-(2-nitrovinyl)-1H-indole is caspase-dependent.

Causality of Experimental Choices:

  • Assay Principle: Apoptosis is executed by a family of proteases called caspases.[14] This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3/7, caspase-8, caspase-9), releasing a detectable signal. Measuring the activity of key caspases confirms the apoptotic pathway. For instance, increased levels of caspase-3 are a hallmark of apoptosis.[15]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the Annexin V assay.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the chosen caspase assay kit.

  • Substrate Addition: Add the caspase substrate to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the fold-change in caspase activity in treated cells relative to vehicle-treated controls.

Visualization of Apoptosis Investigation Pathway:

Apoptosis_Pathway cluster_flow Flow Cytometry Analysis cluster_plate Plate Reader Analysis Start Compound Shows Cytotoxicity (from MTT Assay) AnnexinV Annexin V / PI Assay Start->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7) Start->Caspase Populations Quantify Cell Populations: - Viable - Early Apoptotic - Late Apoptotic AnnexinV->Populations FoldChange Measure Fold-Change in Caspase Activity Caspase->FoldChange Mechanism Mechanism Confirmed: Apoptosis Induction Populations->Mechanism FoldChange->Mechanism

Caption: Logical workflow for investigating apoptosis as the mechanism of cell death.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The data generated from these assays will establish whether the compound possesses antiproliferative activity and will provide critical insights into its potential mechanism of action, specifically its ability to inhibit tubulin polymerization and induce apoptosis. Positive results from this initial screening would warrant further investigation, including cell cycle analysis to confirm G2/M arrest, competitive tubulin binding assays to identify the binding site, and ultimately, in vivo studies to assess therapeutic efficacy and safety in preclinical models.[6][12]

References

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  • PMC. (2024).
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  • Benchchem. (2025). Application Notes and Protocols for In Vitro Assays Using 5-Methoxy-1H-indol-2-amine. BenchChem.
  • PMC - NIH. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH.
  • PubMed. (2010).
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  • Smolecule. (n.d.). Buy 5-Methoxy-3-(2-nitrovinyl)-1H-indole | 61675-19-2. Smolecule.
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Application

Application Notes and Protocols for 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the handling, storage, and disposal of 5-Methoxy-3-(2-nitrovinyl)-1H-indole (CAS No. 61675-19-2).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and disposal of 5-Methoxy-3-(2-nitrovinyl)-1H-indole (CAS No. 61675-19-2). As a specialized indole derivative, this compound possesses a unique reactivity profile owing to the electron-donating methoxy group and the electron-withdrawing nitrovinyl moiety.[1] This guide is intended to equip researchers with the necessary knowledge to safely manage this compound in a laboratory setting, ensuring both personal safety and the integrity of experimental outcomes. The protocols outlined herein are based on the known chemical properties of the compound, its structural analogs, and established best practices for handling reactive chemical intermediates.

Compound Profile and Inherent Reactivity

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a solid organic compound with a molecular weight of 218.21 g/mol .[1][2] Its structure, featuring an indole nucleus substituted with a methoxy group at the 5-position and a nitrovinyl group at the 3-position, makes it a valuable precursor in various synthetic applications. Notably, it serves as a reactant in the preparation of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), as well as in the synthesis of indole lipoic acid derivatives with antioxidant properties and indole ethylamine derivatives as melatonin analogs.

The key to safely handling this compound lies in understanding its inherent chemical reactivity. The indole ring is electron-rich, and the 5-methoxy group further enhances this nucleophilicity.[3] Conversely, the 3-(2-nitrovinyl) group is a potent Michael acceptor, making the vinyl beta-carbon highly susceptible to nucleophilic attack. This dual reactivity necessitates careful consideration of reaction conditions and compatible reagents.

Key Structural Features and Reactivity:

  • Indole Nucleus: Aromatic and electron-rich, susceptible to electrophilic substitution.

  • 5-Methoxy Group: An electron-donating group that further activates the indole ring.

  • 3-(2-Nitrovinyl) Group: A strong electron-withdrawing group, rendering the double bond highly electrophilic.

Hazard Assessment and Personal Protective Equipment (PPE)

Potential Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]

  • Harmful if Swallowed or Inhaled: Assumed to be harmful based on the general toxicity of nitroaromatic compounds.[4]

Recommended Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling 5-Methoxy-3-(2-nitrovinyl)-1H-indole to prevent accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation or absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and accidental splashes.
Body Protection A laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of fine dust particles. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.

Storage Procedures for Long-Term Stability

The stability of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is crucial for the reproducibility of experimental results. Based on the properties of its parent compound, 5-methoxyindole, it is sensitive to light.[3]

Storage Recommendations:

ParameterConditionJustification
Temperature Store in a cool, dry place.Lower temperatures slow down potential degradation pathways. Avoidance of moisture is critical as nitrovinyl compounds can be susceptible to hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, in a tightly sealed container.To prevent potential oxidation or reaction with atmospheric moisture.
Light Store in a light-resistant container (e.g., amber vial) and in a dark location.[3]The indole nucleus and the nitro group can be photochemically active, and exposure to light may lead to degradation or unwanted side reactions.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[4]The electron-rich indole ring can react with strong oxidizers and acids. The nitrovinyl group is susceptible to reaction with strong bases and nucleophiles. Segregation prevents accidental and potentially vigorous reactions.

Detailed Handling Protocols

General Handling Workflow

The following workflow is designed to minimize exposure and prevent contamination during the handling of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work in Fume Hood don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Use anti-static weigh boat dissolve Dissolve/Dispense weigh->dissolve clean_area Clean Work Area dissolve->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste store Store Compound dispose_waste->store

Caption: General workflow for handling 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Weighing and Transfer
  • Preparation: Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh paper or an anti-static weigh boat, and your reaction vessel.

  • Tare the Balance: Place the weigh paper or boat on the analytical balance and tare it.

  • Transfer: Carefully transfer the desired amount of 5-Methoxy-3-(2-nitrovinyl)-1H-indole from its storage container to the weigh paper/boat using a clean, dry spatula. Avoid creating dust.

  • Record: Accurately record the weight.

  • Addition to Reaction: Promptly add the weighed compound to your reaction vessel to minimize its exposure to the atmosphere.

Solution Preparation
  • Solvent Selection: Choose a suitable, dry solvent. The solubility of 5-Methoxy-3-(2-nitrovinyl)-1H-indole should be empirically determined for your specific application.

  • Dissolution: In the fume hood, add the weighed compound to the solvent in your reaction vessel. If necessary, stir the mixture to facilitate dissolution. Gentle warming may be applied if the compound's thermal stability in that solvent is known, but proceed with caution.

Waste Disposal Procedures

The disposal of 5-Methoxy-3-(2-nitrovinyl)-1H-indole and associated waste must be conducted in compliance with local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Potential Degradation Pathways for Neutralization

While specific degradation pathways for 5-Methoxy-3-(2-nitrovinyl)-1H-indole are not extensively documented, insights can be drawn from the reactivity of the nitrovinyl and indole moieties. Degradation of indoles can occur via hydroxylation, while nitroaromatic compounds can be degraded through reduction of the nitro group. Ionizing radiation has also been shown to degrade indole in aqueous solutions through reactions with hydroxyl radicals, hydrated electrons, and hydrogen radicals.[5][6]

A potential, though unverified, quenching strategy could involve the reduction of the nitrovinyl group.

Quenching Protocol for Small Residual Amounts

This protocol is intended for the neutralization of small amounts of residual 5-Methoxy-3-(2-nitrovinyl)-1H-indole in reaction vessels before cleaning. Always perform a small-scale test reaction first.

  • Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Add a suitable solvent to dissolve the residual compound.

  • Cooling: Cool the vessel in an ice bath.

  • Quenching Agent: Slowly add a mild reducing agent, such as sodium bisulfite solution. The reaction is expected to be exothermic.

  • Monitoring: Monitor the reaction for any signs of gas evolution or temperature increase.

  • Neutralization: Once the reaction is complete, neutralize the mixture with a suitable acid or base as required.

  • Waste Collection: The neutralized solution should be collected in a designated hazardous waste container.

G cluster_prep Preparation cluster_quench Quenching cluster_neutralize Final Steps inert Inert Atmosphere dissolve Dissolve Residue inert->dissolve cool Cool to 0°C dissolve->cool add_quencher Slowly Add Quencher cool->add_quencher e.g., NaHSO3 soln. monitor Monitor Reaction add_quencher->monitor neutralize_pH Neutralize pH monitor->neutralize_pH collect_waste Collect Waste neutralize_pH->collect_waste

Caption: A conceptual workflow for quenching residual 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Solid and Liquid Waste Management
  • Solid Waste: Unused or contaminated 5-Methoxy-3-(2-nitrovinyl)-1H-indole should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, should be disposed of in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing 5-Methoxy-3-(2-nitrovinyl)-1H-indole should be collected in a labeled, sealed container for liquid hazardous waste. Ensure that incompatible waste streams are not mixed.

Emergency Procedures

Spills
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to its full capacity.

  • Contain: For small spills, use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 61675-19-2[5-Methoxy-3-(2-nitrovinyl)-1H-indole]. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Methoxyindole Safety Data Sheet.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Madras, G., & Kumar, P. (2021).
  • Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(8), 1863–1867.
  • Aksenov, N. A., Skomorokhov, A. A., Aksenov, A. V., Voskressensky, L. G., & Rubin, M. (2019). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 55(6), 541-546.
  • Arutiunov, N., Edvall, C., Aksenov, A. V., & Kornienko, A. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry.
  • Aksenov, A. V., Aksenova, I. V., Aksenov, N. A., & Rubin, M. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132.
  • Seely, G. R. (1968). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 73(1), 125-129.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • Zhang, Y., et al. (2024). Engineering functionalized Zr-MOFs as facile removal of indole: Experimental studies and first-principles modeling.
  • Zhang, L., et al. (2008). Fluorescence Quenching of CdSe Quantum Dots by Nitroaromatic Explosives and Their Relative Compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 247-252.
  • Bandyopadhyay, M., & Chatterjee, S. (2023). Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. Tetrahedron Letters, 129, 154722.
  • Wang, J., et al. (2021).
  • J. S. Babu, et al. (2007). Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction. Arkivoc, 2007(14), 131-146.
  • Industrial Specialties Mfg. (n.d.). Vinyl Chemical Compatibilities. Retrieved from [Link]

  • Aksenov, N. A., et al. (2019). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 55, 541-546.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132.
  • Snape, T. J., Astles, A., & Davies, J. (2010).
  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Ma, L., et al. (2002). Analysis of the stability and degradation products of triptolide. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 919-927.
  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • ResearchGate. (2021). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Hydroflotech. (n.d.). Chemical Resistance Tables. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions and byproducts in 3-(2-nitrovinyl)indole synthesis

Welcome to the technical support center for the synthesis of 3-(2-nitrovinyl)indole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-nitrovinyl)indole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile synthetic intermediate. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust troubleshooting strategies to enhance your reaction yields and product purity.

Introduction: The Synthetic Challenge

The synthesis of 3-(2-nitrovinyl)indole, typically achieved through a Henry (nitroaldol) reaction between an indole-3-carboxaldehyde and a nitroalkane, is a cornerstone transformation in heterocyclic chemistry. The resulting nitroalkene is a potent Michael acceptor and a valuable precursor for a variety of bioactive molecules. However, the very reactivity that makes this compound a useful building block also predisposes it to several side reactions, leading to complex product mixtures and purification challenges. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning into a thick, intractable tar, and I'm getting very low yields of the desired 3-(2-nitrovinyl)indole. What is happening?

A1: This is a classic sign of polymerization. 3-(2-nitrovinyl)indole is an electron-deficient alkene, making it susceptible to anionic polymerization, especially in the presence of excess base. The nitro group strongly withdraws electron density, activating the double bond for nucleophilic attack. The polymerization can be initiated by the nitronate anion of the nitroalkane starting material or other basic species in the reaction mixture.

Troubleshooting:

  • Control Stoichiometry: Use a minimal excess of the nitroalkane (typically 1.1-1.5 equivalents).

  • Base Addition: Add the base slowly and at a reduced temperature to control the concentration of the initiating anionic species.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde is consumed to prevent prolonged exposure of the product to basic conditions.

Q2: I've isolated my product, but NMR analysis shows signals corresponding to a second indole moiety. What is this byproduct?

A2: You are likely observing the formation of a bis(indolyl)nitroethane derivative. This is the most common and often most significant byproduct in this synthesis. It arises from a Michael addition of a nucleophilic indole (either the starting material or another indole molecule in the reaction) to the electron-deficient double bond of your 3-(2-nitrovinyl)indole product.[1]

Q3: What reaction conditions favor the formation of these bis(indolyl) byproducts?

A3: Several factors can promote this undesired Michael addition:

  • Acid Catalysis: Both Brønsted and Lewis acids can catalyze this side reaction. While acidic conditions are sometimes used to facilitate the dehydration of the intermediate nitro-aldol, they can also activate the indole ring for nucleophilic attack.[1]

  • High Temperatures: Refluxing conditions, particularly in the presence of an acid catalyst, can significantly increase the rate of bis(indolyl)methane formation.[1]

  • Excess Indole: If the reaction is run with an excess of the indole starting material, the probability of the Michael addition side reaction increases.

  • Prolonged Reaction Times: The longer the 3-(2-nitrovinyl)indole product is exposed to the reaction conditions, the more likely it is to react with any remaining nucleophilic indole.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a more in-depth look at the primary side reactions and offers detailed protocols for their prevention and for the purification of the target compound.

Side Reaction 1: Bis(indolyl)nitroethane Formation

This side reaction is a consecutive Michael addition that competes with the desired product formation. Understanding its mechanism is key to its prevention.

cluster_main Desired Reaction Pathway cluster_side Side Reaction: Michael Addition indole_aldehyde Indole-3- carboxaldehyde nitrovinyl_indole 3-(2-Nitrovinyl)indole (Product) indole_aldehyde->nitrovinyl_indole nitromethane Nitromethane bis_indolyl Bis(indolyl)nitroethane (Byproduct) nitrovinyl_indole->bis_indolyl another_indole Indole

Caption: Competing pathways in the synthesis of 3-(2-nitrovinyl)indole.

This protocol emphasizes controlled conditions to favor the Henry reaction over the subsequent Michael addition.

Materials:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Nitromethane (1.2 eq)

  • Ammonium acetate (0.5 eq)

  • Acetic acid (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the indole-3-carboxaldehyde in glacial acetic acid.

  • Reagent Addition: Add the nitromethane and ammonium acetate to the solution.

  • Controlled Heating: Heat the reaction mixture to 80-90 °C. Avoid aggressive refluxing, which can promote side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The product, 3-(2-nitrovinyl)indole, is typically a bright yellow or orange solid.

  • Work-up: Once the indole-3-carboxaldehyde is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker of cold water with stirring. The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the product under vacuum.

Rationale for Protocol Choices:

  • Ammonium Acetate: This salt of a weak acid and weak base provides a buffered system that facilitates the condensation and dehydration steps without being strongly basic enough to aggressively promote polymerization or strongly acidic enough to significantly catalyze the Michael addition.

  • Acetic Acid as Solvent: Serves as both the solvent and a mild acidic catalyst for the dehydration of the intermediate nitro-aldol.

  • Controlled Temperature: Maintaining the temperature below aggressive reflux minimizes the rate of the Michael addition side reaction, which typically has a higher activation energy than the desired condensation.

Side Reaction 2: Polymerization

The highly electrophilic nature of the nitrovinyl group makes the product susceptible to polymerization.

cluster_polymerization Anionic Polymerization Cascade initiator Base (B⁻) anionic_intermediate Anionic Intermediate initiator->anionic_intermediate Initiation monomer1 3-(2-Nitrovinyl)indole monomer1->anionic_intermediate dimer Dimeric Anion anionic_intermediate->dimer Propagation monomer2 Another 3-(2-Nitrovinyl)indole monomer2->dimer polymer Polymer dimer->polymer ...

Caption: Anionic polymerization of 3-(2-nitrovinyl)indole.

Symptom Probable Cause Recommended Action
Reaction mixture becomes viscous or solidifies prematurely.Rapid polymerization.1. Reduce reaction temperature. 2. Add the base catalyst portion-wise or via syringe pump over an extended period. 3. Ensure efficient stirring.
Dark, tarry material formation.Decomposition alongside polymerization.1. Lower the reaction temperature. 2. Decrease the concentration of the base. 3. Shorten the reaction time.
Low isolated yield despite full consumption of starting material.Product has polymerized.1. Optimize the stoichiometry to avoid excess base. 2. Consider a milder base (e.g., an amine base instead of an alkoxide).

Purification Strategies

The purification of 3-(2-nitrovinyl)indole can be challenging due to the presence of structurally similar byproducts.

Recrystallization

For products with moderate to high purity after initial precipitation, recrystallization is often effective.

  • Recommended Solvents: Ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration. The bright yellow/orange color of the desired product can be a visual guide during this process.

Column Chromatography

When significant amounts of bis(indolyl) byproducts are present, column chromatography is necessary.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The less polar 3-(2-nitrovinyl)indole will elute before the more polar bis(indolyl)nitroethane byproduct.

  • Monitoring: Use TLC to track the separation. The product is often UV-active and has a distinct color.

References

  • Jardosh, H. V., & Patel, M. P. (2014). Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction”. Beilstein Journal of Organic Chemistry, 10, 1356–1357. [Link]

Sources

Optimization

Technical Support Center: 5-Methoxy-3-(2-nitrovinyl)-1H-indole Synthesis

Welcome to the technical support guide for the synthesis and yield optimization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole (Product No. M2014).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole (Product No. M2014). This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. As a key building block for melatonin analogs and kinase inhibitors, achieving a high yield of this compound is paramount.[1] This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Q1: What is the primary reaction mechanism for this synthesis, and why is it important to understand?

The synthesis is a classic example of a base-catalyzed Henry reaction, also known as a nitroaldol reaction.[2][3] It proceeds in two main stages:

  • Nitroaldol Addition: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-methoxy-1H-indole-3-carboxaldehyde. Protonation of the resulting alkoxide yields an intermediate β-nitro alcohol.

  • Dehydration: This intermediate alcohol is then dehydrated (elimination of a water molecule) to form the final product, creating the characteristic nitrovinyl double bond.

Understanding this mechanism is crucial because every step is reversible and subject to side reactions.[2] Optimizing the yield requires carefully controlling the conditions to favor the forward reaction and minimize degradation pathways.

Henry_Reaction_Mechanism Fig. 1: Henry Reaction Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Nitromethane H₃C-NO₂ Nitronate [H₂C=NO₂]⁻ (Nitronate Anion) Nitromethane->Nitronate + Base - H-Base⁺ Base Base (e.g., NH₄OAc) Aldehyde 5-Methoxyindole- 3-carboxaldehyde Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide + Nitronate Anion Alcohol β-Nitro Alcohol Intermediate Nitronate_ref Nitronate Anion Final_Product 5-Methoxy-3-(2-nitrovinyl) -1H-indole Alcohol->Final_Product - H₂O (Dehydration) Alkoxide_ref Alkoxide Alkoxide_ref->Alcohol + H-Base⁺ - Base

Caption: Fig. 1: Henry Reaction Mechanism

Q2: My reaction has stalled, or the yield is very low. What are the most critical parameters to check?

Low yield is the most common issue and can typically be traced back to one of four areas:

  • Reagent Quality: Ensure your 5-methoxy-1H-indole-3-carboxaldehyde is pure and has not oxidized (often indicated by a darkening color). Use fresh, high-purity nitromethane.

  • Catalyst Activity: The base catalyst is the engine of this reaction. If using ammonium acetate, ensure it is anhydrous. If using an amine base, ensure it has not degraded. The amount of catalyst is also critical; too little will result in a slow or stalled reaction, while too much can promote side reactions.[4]

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 60-80°C) is often required to drive the dehydration step and achieve a good yield in a reasonable time.[5][6] However, excessive heat (>100°C) can cause decomposition of the indole ring, leading to tar formation.

  • Water Removal: The dehydration step produces water. In a reversible reaction, the presence of water can inhibit the reaction from proceeding to completion. Conducting the reaction in a solvent like acetic acid, which can act as both a catalyst and a solvent, or using a Dean-Stark apparatus with a solvent like toluene can be effective strategies for water removal.

Q3: The reaction mixture turned into a dark, intractable tar. What happened?

Tar formation is a classic sign of indole decomposition. The indole ring, particularly when activated by an electron-donating methoxy group, is susceptible to polymerization and degradation under harsh conditions.[7]

  • Excessive Base: A high concentration of a strong base can deprotonate the indole N-H, leading to undesired side reactions.

  • High Temperatures: As mentioned, temperatures exceeding the stability threshold of the indole derivative will cause polymerization.

  • Presence of Strong Acids: While the reaction is base-catalyzed, contamination with strong acids can also trigger indole polymerization.

Solution: Use a milder base (ammonium acetate is a good choice), ensure precise temperature control, and work with clean glassware under an inert atmosphere if possible.

Q4: How can I effectively purify the final product?

The crude product often precipitates directly from the reaction mixture upon cooling. However, this initial precipitate will likely contain unreacted starting material and side products.

  • Filtration and Washing: Filter the crude solid and wash it thoroughly with a cold, non-polar solvent (like cold ethanol or diethyl ether) to remove highly soluble impurities.

  • Recrystallization: This is the most effective method. Ethanol is a commonly used solvent for recrystallization of this compound.[6] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solvent.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Part 2: Systematic Troubleshooting Guide

Use this table to diagnose and solve specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (e.g., hydrated ammonium acetate).2. Insufficient temperature to drive dehydration.3. Poor quality of starting aldehyde.1. Use fresh, anhydrous ammonium acetate. Consider a different base like triethylamine.[5]2. Increase temperature gradually to reflux (e.g., in acetic acid or ethanol) and monitor by TLC.3. Check the purity of the aldehyde by NMR or melting point. Purify if necessary.
Formation of Dark Tar 1. Reaction temperature is too high.2. Base concentration is too high or the base is too strong.3. Reaction time is excessively long.1. Maintain a consistent temperature, ideally below 100°C.2. Reduce the amount of base or switch to a milder catalyst like ammonium acetate.3. Monitor the reaction by TLC and stop it once the starting material is consumed.
Product is an Oil or Gummy Solid 1. Incomplete reaction, presence of the β-nitro alcohol intermediate.2. Presence of solvent impurities.1. Ensure the reaction has gone to completion and the dehydration step is finished. This may require longer heating or a catalytic amount of acid.2. After filtration, wash the solid thoroughly with cold solvent and dry under vacuum.
Difficulty in Filtration 1. Product has oiled out instead of crystallizing.2. Product crystals are extremely fine.1. Try to scratch the inside of the flask with a glass rod to induce crystallization. If it persists as an oil, extract the product and purify by column chromatography.2. Allow the reaction to cool more slowly to encourage the growth of larger crystals.

Part 3: Optimized Experimental Protocol & Workflow

This protocol is a robust starting point for achieving a high yield and purity.

Reagents & Equipment
  • 5-methoxy-1H-indole-3-carboxaldehyde

  • Nitromethane (excess, ~5-10 equivalents)[5]

  • Ammonium Acetate (catalyst, ~0.5-1.0 equivalents)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Procedure
  • Setup: In a round-bottom flask, combine 5-methoxy-1H-indole-3-carboxaldehyde (1.0 eq), ammonium acetate (0.8 eq), and glacial acetic acid (enough to fully dissolve the aldehyde).

  • Addition: Add nitromethane (5.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the starting aldehyde is consumed, cool the reaction flask to room temperature, and then place it in an ice bath for 30 minutes. A bright yellow-orange solid should precipitate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and other impurities.

  • Drying: Dry the product under vacuum to obtain the crude 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Charge Reactants - 5-Methoxyindole-3-carboxaldehyde - Ammonium Acetate - Acetic Acid B 2. Add Nitromethane A->B C 3. Heat to Reflux (110-120°C) Monitor by TLC B->C D 4. Cool to Room Temp then Ice Bath C->D E 5. Vacuum Filter & Wash Solid (Cold H₂O, Cold EtOH) D->E F 6. Dry Under Vacuum E->F G 7. Recrystallize from Hot Ethanol F->G H Pure Product G->H

Caption: Fig. 2: Experimental Workflow

Part 4: Troubleshooting Decision Tree

If your experiment is not proceeding as expected, follow this logical guide to identify the issue.

Troubleshooting_Tree Fig. 3: Troubleshooting Decision Tree Start Reaction Start CheckTLC Check TLC after 1 hr. Is starting material consumed? Start->CheckTLC ReactionAppearance What is the appearance of the mixture? CheckTLC->ReactionAppearance No Proceed Yes. Proceed to Workup & Purification. CheckTLC->Proceed Yes ClearSolution Clear Solution, No Product ReactionAppearance->ClearSolution Clear DarkTar Dark Brown/Black Tar ReactionAppearance->DarkTar Tar-like Sol_Clear Cause: Inactive Catalyst or Insufficient Temperature. Action: Add fresh catalyst, increase heat gradually. ClearSolution->Sol_Clear Sol_Tar Cause: Temp too high or excessive base. Action: Restart with lower temp and/or less catalyst. DarkTar->Sol_Tar

Caption: Fig. 3: Troubleshooting Decision Tree

References

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from Wikipedia. [Link]

  • SCIRP. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]

  • ORCA - Online Research @ Cardiff. (2017). Safe use of Nitromethane for Aldol Reactions in Flow. Cardiff University. [Link]

  • NIH. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Welcome to the technical support center for the purification of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile indole derivative. The unique chemical architecture of this compound, featuring both an electron-donating methoxy group and an electron-withdrawing nitrovinyl group, presents specific purification hurdles that require a nuanced approach.[1] This document provides in-depth, field-proven insights in a question-and-answer format to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-Methoxy-3-(2-nitrovinyl)-1H-indole?

The primary challenges in purifying 5-Methoxy-3-(2-nitrovinyl)-1H-indole stem from its chemical structure. The conjugated nitrovinyl group makes the molecule susceptible to degradation, polymerization, and side reactions, especially under harsh conditions (e.g., high temperatures or extreme pH). Common issues include the presence of colored impurities, starting material contamination, and byproducts from the synthesis, such as Michael addition products.[2]

Q2: What is the typical appearance of pure 5-Methoxy-3-(2-nitrovinyl)-1H-indole?

Pure 5-Methoxy-3-(2-nitrovinyl)-1H-indole is typically a crystalline solid. The color can range from yellow to orange-red. Significant deviation from this, such as a dark brown or black tar-like appearance, indicates the presence of substantial impurities.

Q3: What are the key analytical techniques to assess the purity of 5-Methoxy-3-(2-nitrovinyl)-1H-indole?

To accurately assess the purity, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of the purification process.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify impurities.

  • Mass Spectrometry (MS): Determines the molecular weight and can aid in the identification of byproducts.

Troubleshooting Guide

Issue 1: Persistent Colored Impurities in the Final Product

Q: My final product is a dark, tarry solid instead of the expected crystalline material. How can I remove these colored impurities?

A: The dark coloration is likely due to polymeric or degradation byproducts. Here’s a systematic approach to address this:

Root Cause Analysis: The extended conjugation in the nitrovinyl indole system makes it prone to polymerization, especially when heated for prolonged periods or exposed to light. The nitro group can also participate in undesired side reactions.

Troubleshooting Workflow:

Caption: Decision workflow for removing colored impurities.

Step-by-Step Protocol:

  • Activated Charcoal Treatment:

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration through a pad of Celite® to remove the charcoal.

    • Rationale: Activated charcoal has a high surface area and can effectively adsorb high molecular weight, colored impurities.

  • Recrystallization:

    • If the charcoal-treated solution is significantly lighter in color, proceed with recrystallization.

    • Concentrate the filtrate and allow it to cool slowly to induce crystallization.

    • Solvent Selection: Ethanol, ethyl acetate, or mixtures with hexanes are often good starting points. The ideal solvent system should provide good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography:

    • If recrystallization is ineffective or leads to significant product loss, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be fine-tuned based on TLC analysis.

    • Caution: The compound can be sensitive to the acidic nature of silica gel. It may be beneficial to use silica gel that has been neutralized with a small amount of triethylamine in the eluent.

Issue 2: Co-eluting Impurities in Column Chromatography

Q: I am struggling to separate my product from an impurity with a very similar Rf value on TLC. What can I do?

A: Co-eluting impurities are a common challenge. Here are several strategies to improve separation:

Root Cause Analysis: Impurities with similar polarity to the desired product will exhibit similar retention behavior on silica gel. These could be isomers or closely related byproducts formed during the synthesis.

Strategies for Improved Separation:

StrategyPrincipleRecommended Application
Solvent System Optimization Altering the eluent composition can change the relative affinities of the compounds for the stationary phase.Try incorporating a small amount of a different solvent (e.g., dichloromethane or acetone) into your hexane/ethyl acetate system.
Alternative Stationary Phase Different adsorbents offer different separation selectivities.Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).
Fractional Crystallization Exploits small differences in solubility between the product and the impurity.This can be a highly effective technique if a suitable solvent system can be identified through small-scale screening.
Issue 3: Product Degradation During Purification

Q: I am observing significant product loss and the formation of new spots on my TLC plate during column chromatography. What is causing this degradation?

A: The nitrovinyl moiety and the indole nucleus can be sensitive to the purification conditions.

Root Cause Analysis:

  • Acidic Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive functional groups.

  • Prolonged Exposure: Long residence times on the chromatography column can lead to degradation.

  • Light and Heat: The compound may be sensitive to light and elevated temperatures.

Preventative Measures:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% (v/v) of triethylamine. This will neutralize the acidic sites on the silica surface.

  • Expedite Chromatography:

    • Use flash chromatography with applied pressure to reduce the run time.

    • Choose a column with an appropriate diameter to ensure a reasonable separation in a shorter time frame.

  • Protect from Light and Heat:

    • Wrap the chromatography column and collection flasks in aluminum foil.

    • Avoid heating the fractions during solvent evaporation; use a rotary evaporator at reduced pressure and moderate temperature.

Workflow for Minimizing Degradation:

G cluster_0 Purification Setup cluster_1 Chromatography cluster_2 Post-Purification A Crude Product B Prepare Silica Slurry A->B C Add Triethylamine (1-2%) B->C D Load onto Column C->D E Run Flash Chromatography D->E F Protect from Light E->F G Evaporate Solvent (Reduced Pressure) F->G H Store Under Inert Atmosphere G->H

Caption: Experimental workflow to minimize product degradation during purification.

References

  • Yamada, K., Yamada, F., & Somei, M. (2002). REACTIONS OF 1-METHOXY-3-(2-NITROVINYL)INDOLE WITH NUCLEOPHILES: AN INTERESTING SOLVENT EFFECT AND A NOVEL PREPARATION OF 3-SUBSTITUTED 1-METHOXYINDOLES. HETEROCYCLES, 57(7), 1231-1234. [Link]

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from [Link]

  • Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, E66(7), o1678. [Link]

  • Plackett, B. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1740. [Link]

Sources

Optimization

stability issues of 5-Methoxy-3-(2-nitrovinyl)-1H-indole in different solvents

Welcome to the technical support center for 5-Methoxy-3-(2-nitrovinyl)-1H-indole (Catalog No. S1899633, CAS 61675-19-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-3-(2-nitrovinyl)-1H-indole (Catalog No. S1899633, CAS 61675-19-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability and reactivity challenges associated with this versatile indole derivative. As a molecule featuring an electron-rich indole core, an electron-donating methoxy group, and a highly reactive electron-withdrawing nitrovinyl group, its behavior in solution can be complex and highly dependent on experimental conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Methoxy-3-(2-nitrovinyl)-1H-indole has turned yellow/brown. Is it degrading?

A1: Yes, a color change is a primary visual indicator of degradation. The indole ring system is electron-rich and highly susceptible to oxidation, especially when a powerful electron-withdrawing group like the nitrovinyl moiety is present at the C3 position.[1][2] This oxidation can lead to the formation of colored polymeric species or oxidized derivatives like oxindoles and isatins.[3][4] To minimize this, it is imperative to handle the compound under an inert atmosphere, protect it from light, and use high-purity, degassed solvents.[1]

Q2: I'm observing a significant loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A2: Absolutely. A loss of biological activity is a strong indicator that the parent compound is degrading into metabolites or products that lack the same biological target affinity.[1] The structural integrity of the nitrovinyl group and the indole core is often critical for its intended function, such as acting as a reactant for synthesizing inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[5] We strongly recommend verifying the purity and concentration of your working solutions via HPLC immediately before each experiment to rule out degradation as a variable.[1]

Q3: What are the primary chemical vulnerabilities of 5-Methoxy-3-(2-nitrovinyl)-1H-indole?

A3: The molecule has two main sites of reactivity that can lead to stability issues:

  • The Indole Ring: This system is prone to oxidation, especially in the presence of air, light, or oxidizing agents.[2] It is also sensitive to strongly acidic conditions, which can catalyze degradation or unwanted side reactions.[2]

  • The Nitrovinyl Group: This group is a powerful Michael acceptor. In the presence of nucleophiles, it readily undergoes Michael addition reactions. The course of the reaction is highly dependent on the solvent system.[6] This reactivity means that solvents or buffer components that can act as nucleophiles (e.g., some protic solvents, certain biological buffers) may react directly with the compound.

Q4: What are the recommended storage conditions for solid and stock solutions?

A4:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous, aprotic solvent like DMSO or DMF.[1] Aliquot into single-use volumes in amber glass vials, purge with an inert gas like argon or nitrogen, and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues. The key to troubleshooting this compound is understanding its solvent-dependent reactivity.

Symptom 1: My HPLC/LC-MS analysis shows multiple new peaks, and the peak for my starting material is diminishing.

  • Possible Cause A: Oxidative Degradation

    • Why it happens: Exposure to atmospheric oxygen, light, or incompatible reagents has caused the indole ring to oxidize.[1][2]

    • Troubleshooting Steps:

      • Run a Blank: Inject your solvent to ensure it is not contaminated.[1]

      • Inert Technique: Prepare a fresh solution using degassed solvents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Protect from Light: Ensure all solutions are prepared and stored in amber vials or wrapped in aluminum foil.[1]

      • Forced Degradation: To confirm if the new peaks are related to the parent compound, perform a forced degradation study by exposing it to 3% H₂O₂. An increase in your impurity peaks would suggest they are oxidative byproducts.[1][2]

  • Possible Cause B: Unintended Nucleophilic Reaction (Solvent-Dependent)

    • Why it happens: This is a critical and often overlooked issue. The reaction pathway with nucleophiles is dictated by the solvent's polarity.[6]

      • In dipolar aprotic solvents (e.g., DMF, HMPA) , nucleophiles can attack the C2 position of the indole ring.[6]

      • In less polar aprotic solvents (e.g., THF) , nucleophiles will preferentially attack the nitrovinyl side chain via a Michael addition.[6]

    • Troubleshooting Steps:

      • Review Your Solvent System: Are you using a solvent like THF with a nucleophilic reagent? You are likely forming the Michael adduct. If you are using DMF, you may be forming a C2-substituted product.[6]

      • Analyze Buffer Components: Scrutinize your buffer for any nucleophilic species (e.g., primary/secondary amines, thiols). Consider if a simpler, non-nucleophilic buffer system is feasible.

      • Characterize Byproducts: Use LC-MS to determine the mass of the unexpected peaks. A mass increase corresponding to your nucleophile would confirm an addition reaction.

Troubleshooting Workflow```dot

G start Unexpected Experimental Result hplc Analyze Sample by HPLC/LC-MS start->hplc yield Low Reaction Yield or Loss of Potency? start->yield peaks Unexpected Peaks Observed? hplc->peaks cause_ox Possible Cause: Oxidative Degradation peaks->cause_ox Yes cause_nuc Possible Cause: Unintended Nucleophilic Reaction peaks->cause_nuc Yes yield->cause_ox Yes yield->cause_nuc Yes cause_reagent Possible Cause: Reagent Incompatibility yield->cause_reagent Yes sol_inert Solution: Use Inert Atmosphere & Protect from Light cause_ox->sol_inert sol_solvent Solution: Analyze Solvent Choice. (e.g., THF vs. DMF leads to different products) cause_nuc->sol_solvent sol_reagent Solution: Avoid Strong Oxidizers, Acids, or Bases. Check Buffer Compatibility. cause_reagent->sol_reagent

Caption: Solvent-dependent reactivity and degradation pathways.

Validated Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Maximum Stability

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Place a vial of solid 5-Methoxy-3-(2-nitrovinyl)-1H-indole and a bottle of high-purity, anhydrous DMSO inside a nitrogen- or argon-filled glovebox. Allow them to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Weighing: Weigh the desired amount of the solid compound directly into a sterile, amber glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber microcentrifuge tubes or glass vials.

  • Inert Overlay: Before sealing each aliquot, gently flush the headspace with argon or nitrogen.

  • Storage: Seal the aliquots tightly and store them at -80°C.

Protocol 2: A Self-Validating Stability Study in a Novel Solvent System

This protocol allows you to determine the stability of the compound in your specific experimental buffer or solvent.

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

  • Working Solution: Dilute the stock solution to your final experimental concentration (e.g., 100 µM) in your desired solvent system (e.g., cell culture medium, reaction buffer). Prepare a sufficient volume for all time points.

  • Sample Aliquoting & Time Zero:

    • Immediately after preparation, take an aliquot for the T=0 time point. Analyze it via a validated HPLC method to determine the initial peak area (100% reference).

    • Dispense the remaining working solution into multiple sealed, light-protected vials for each condition.

  • Incubation Conditions: Store the aliquots under your precise experimental conditions. Include separate sets for:

    • Condition A: Experimental temperature, protected from light.

    • Condition B: Experimental temperature, exposed to ambient light.

    • Condition C (Control): Stored at 4°C, protected from light.

  • Time Points: Withdraw and analyze one aliquot from each condition at specified time points (e.g., 1, 4, 8, 24, 48 hours).

  • Analysis:

    • Use a validated HPLC method with a UV detector set to the λ_max of the compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Validation: The consistent decrease in peak area for the parent compound over time, especially under light or heat stress, validates that degradation is occurring. The appearance of new, distinct peaks on the chromatogram indicates the formation of degradation products.

References

  • BenchChem Technical Support. (n.d.). Stability issues of 5-Methoxy-1H-indol-2-amine in solution. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIMtcCZQJQJuuDLNNukrIw_tDfGwEL93Dux-uJrmDdO7V6G3DgjcoFiGsOK5l0OFOIr_cGFkTAjmQN5I0Rpv6C3FGd8ckPE-tf-ynSKMVyl4WNzzieB6Ifrqf5s2k3Up2ER7BS5tHhy-KbLREtPy16TCwMSWWZa5UjNTQYHTnZ4B8AADe9P3gBDTEYsEDT9j7h6XMFqKQ=]
  • Aksenov, A. V., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6241. [https://www.mdpi.com/1420-3049/28/17/6241]
  • Smolecule. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyd89CA9ff2gxfKdHvwiQfyD2TzGuWqtNUZFX9TfA7vLLFr2jfLeHQRCDiU1VnzMijMq9zOolDaVzzfc51sQrccX41MvLFTaLSI7gBfiFWZ26JgDgIAk25bYYBllm9-UZnvSJ0Vw==]
  • Sigma-Aldrich. (n.d.). 5-Methoxy-3-(2-nitrovinyl)indole. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/m2014]
  • Aksenov, A. V., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. PubMed. [https://pubmed.ncbi.nlm.nih.gov/37687928/]
  • Somei, M., et al. (1987). Reactions of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles: an interesting solvent effect. Heterocycles, 26(7), 1783. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbBCXQqUbTrt-jdnfAGZExBiW5rZv7PTRtIrhZBttHJClV3XAlUqqNVIosgzeuG3-V1z0i9SavSneTIBuEQ_oyGNus8grbnDqWKZF_4-eO2m43PL96eyVEwVXfZOFoDIrmi2XDNT5DkPBCj1RTy3k-93MSmeiaso9y9x_GvArNCQO0EhxtyBk=]
  • Santa Cruz Biotechnology. (n.d.). 5-Methoxy-3-(2-nitrovinyl)indole. Retrieved from Santa Cruz Biotechnology. [https://www.scbt.com/p/5-methoxy-3-2-nitrovinyl-indole-61675-19-2]
  • Wang, Y., et al. (2015). Degradation pathway of indole by electro-Fenton. ResearchGate. [https://www.researchgate.
  • BenchChem Technical Support. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-lQtBUUErfHKffzbr8x4GonJSQXSdDf3DCm_fDaUewf_SH61f82wiHUeyV3oo8tgACuL-LNCgxsW9KLCeAu3yTFN5Hyj3CUJnf_H_oA_w3fCocEJQa0c5R0CzsjxchUNzuEeYnKYxfHFN_LlKtDg_cRZZGU27nRS_UtjsOev6uSWKtG3B3LVdmQV8WPEkINUTRVKHKggMl1j7-ZQYTkKUc84jafDPOYGS9w==]
  • Lin, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6249419/]

Sources

Troubleshooting

degradation pathways of nitrovinylindoles under acidic or basic conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrovinylindoles. This guide provides in-depth technical information, troubleshooting advice, and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrovinylindoles. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of nitrovinylindoles under acidic and basic conditions. Understanding these degradation pathways is crucial for optimizing reaction conditions, ensuring product purity, and maintaining the stability of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why are nitrovinylindoles sensitive to acidic conditions?

A1: The instability of nitrovinylindoles in acidic media stems from the reactivity of both the indole ring and the nitrovinyl group. The indole ring is susceptible to protonation, primarily at the C3 position, which can disrupt the aromatic system and lead to polymerization, often observed as the formation of intractable tars.[1] Concurrently, the nitrovinyl moiety can undergo an acid-catalyzed hydrolysis, in a process analogous to the Nef reaction, to yield an indole-3-carboxaldehyde derivative.[2][3]

Q2: What is the primary degradation pathway for nitrovinylindoles under basic conditions?

A2: Under basic conditions, the primary degradation pathway is the Michael addition (or conjugate addition) of a nucleophile, such as a hydroxide ion, to the electron-deficient β-carbon of the nitrovinyl group.[4][5][6] This forms a nitronate intermediate, which can then be protonated to yield a more stable nitroalkane derivative. The presence of a strong base can also deprotonate the indole nitrogen, potentially altering the compound's reactivity and stability.

Q3: I'm observing a color change in my nitrovinylindole solution. Does this indicate degradation?

A3: A color change, such as a darkening or shift in the UV-Vis absorption spectrum, can be an indicator of degradation. Nitrovinylindoles are often colored due to their extended conjugated system.[7] Degradation can lead to the formation of byproducts with different chromophores. For example, polymerization under acidic conditions often results in dark, tar-like substances.[1] However, a color change alone is not definitive proof of degradation and should be confirmed by analytical techniques such as HPLC or TLC.[3][8]

Q4: How can I monitor the degradation of my nitrovinylindole during an experiment?

A4: The degradation of nitrovinylindoles can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method.[2][3][8][9][10] A stability-indicating HPLC method should be developed to separate the parent nitrovinylindole from its potential degradation products. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress and the appearance of new spots that may correspond to degradation products.

Q5: What are the best practices for storing nitrovinylindole compounds to ensure their stability?

A5: To ensure long-term stability, nitrovinylindoles should be stored as dry solids in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] Solutions of nitrovinylindoles are generally less stable and should be prepared fresh whenever possible. If storage in solution is necessary, use a non-reactive, dry solvent and store at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light.

Troubleshooting Guide: Degradation Under Acidic Conditions

A common issue when working with nitrovinylindoles is their degradation in the presence of acid. This can lead to low yields, complex product mixtures, and purification challenges. The following guide will help you troubleshoot and mitigate these issues.

Problem: Low yield of desired product and formation of a dark, insoluble tar-like substance.

Probable Cause: Acid-catalyzed polymerization of the indole moiety.[1] Strong Brønsted or Lewis acids can protonate the C3 position of the indole ring, creating a reactive intermediate that can polymerize.

Solutions:

  • Modify Reaction Conditions:

    • Use Milder Acids: Replace strong acids like H₂SO₄ or HCl with milder alternatives such as p-toluenesulfonic acid (p-TSA) or acetic acid.[1] Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be less prone to causing polymerization.

    • Lower the Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce the rate of polymerization.

    • Control Stoichiometry: Avoid using a large excess of the acid catalyst.

  • Protect the Indole Nitrogen: Introducing an electron-withdrawing protecting group (e.g., Boc, Ts) on the indole nitrogen can reduce the electron density of the ring system, making it less susceptible to protonation and subsequent polymerization.

Problem: Formation of an unexpected carbonyl compound, identified as an indole-3-carboxaldehyde derivative.

Probable Cause: Acid-catalyzed hydrolysis of the nitrovinyl group via a Nef-like reaction.[2][3][7]

Solutions:

  • Strictly Anhydrous Conditions: The Nef reaction requires water. Ensuring your reaction is performed under strictly anhydrous conditions can suppress this side reaction. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere.

  • pH Control: If possible, maintain the pH of the reaction mixture in a range where the Nef reaction is minimized. This may require careful selection of the acid catalyst and buffering agents.

Acidic Degradation Pathway

The degradation of 3-(2-nitrovinyl)indole under acidic conditions is a complex process involving two main competing pathways: polymerization of the indole ring and hydrolysis of the nitrovinyl group.

Acidic_Degradation cluster_indole Indole Ring Reactivity cluster_nef Nitrovinyl Group Reactivity Nitrovinylindole Nitrovinylindole Protonated_Indole C3-Protonated Indolium Ion Nitrovinylindole->Protonated_Indole H+ (Strong Acid) Nitronic_Acid Nitronic Acid Intermediate Nitrovinylindole->Nitronic_Acid H+, H2O (Nef-like Reaction) Polymer Polymer/Tar Protonated_Indole->Polymer Polymerization Hydrolysis_Product Indole-3-carboxaldehyde Nitronic_Acid->Hydrolysis_Product Hydrolysis Basic_Degradation Nitrovinylindole Nitrovinylindole Nitronate_Intermediate Nitronate Intermediate Nitrovinylindole->Nitronate_Intermediate + OH- (Michael Addition) Polymerization Polymerization (potential side reaction) Nitrovinylindole->Polymerization Strong Base Michael_Adduct 3-(1-Hydroxy-2-nitroethyl)indole Nitronate_Intermediate->Michael_Adduct + H2O (Protonation)

Caption: Primary degradation pathway of nitrovinylindole in base.

Data Presentation: Illustrative Stability of 3-(2-Nitrovinyl)indole

The following table provides illustrative data on the stability of a generic 3-(2-nitrovinyl)indole under various conditions. Note that actual degradation rates will vary depending on the specific substitution pattern of the molecule.

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Primary Degradation Product(s)
0.1 M HCl252415%Indole-3-carboxaldehyde, Polymer
0.1 M HCl60645%Indole-3-carboxaldehyde, Polymer
Acetic Acid2524< 5%Minor hydrolysis product
pH 7 Buffer2524< 1%Negligible
0.1 M NaOH252420%Michael adduct
0.1 M NaOH60655%Michael adduct and other byproducts

Experimental Protocols

Protocol: Forced Degradation Study of a Nitrovinylindole

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. [11][12][13][14][15] 1. Preparation of Stock Solution:

  • Prepare a stock solution of the nitrovinylindole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the samples with 0.1 M NaOH before analysis.

3. Base Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate at 60°C and collect samples at various time points.

  • Neutralize the samples with 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Collect samples at various time points.

5. Thermal Degradation:

  • Place a solid sample of the nitrovinylindole and a solution of the nitrovinylindole in a temperature-controlled oven at a temperature such as 80°C.

  • Collect samples at various time points.

6. Photolytic Degradation:

  • Expose a solution of the nitrovinylindole to a light source that provides both UV and visible light.

  • Run a control sample in parallel, protected from light.

  • Collect samples at various time points.

7. Sample Analysis:

  • Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

  • The HPLC method should be capable of separating the parent compound from all major degradation products.

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting nitrovinylindole degradation.

References

  • DR-NTU. (2020). HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]

  • Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. [Link]

  • ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • Lin, Y. H., et al. (2018). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 2(10), 1046-1051. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Lachman, L., & Lieberman, H. A. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Q1A(R2) Guideline. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. (n.d.). Nitroalkene. [Link]

  • Semantic Scholar. (n.d.). Kinetics of polymerization of nitroethylene. II. Study of molecular weights (by cryoscopic method). [Link]

  • Wikipedia. (n.d.). Michael addition. [Link]

  • Wikipedia. (n.d.). Nef reaction. [Link]

Sources

Optimization

troubleshooting guide for the synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

An in-depth guide to navigating the complexities of synthesizing 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a critical precursor in pharmaceutical research and drug development.[1] This technical support center provides detai...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a critical precursor in pharmaceutical research and drug development.[1] This technical support center provides detailed troubleshooting advice and frequently asked questions to assist researchers in overcoming common experimental hurdles.

Technical Support Center: Synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a cornerstone reaction for accessing a variety of bioactive molecules, including potential kinase inhibitors and melatonin analogs. The most prevalent synthetic route is a Henry reaction (also known as a nitroaldol reaction) between 5-methoxy-1H-indole-3-carbaldehyde and nitromethane, typically catalyzed by a base.[2] This reaction, while straightforward in principle, involves a reversible condensation followed by a crucial dehydration step, presenting several potential challenges.[3][4]

This guide is designed to provide practical, experience-driven solutions to common issues encountered during this synthesis, ensuring a higher success rate and product purity.

Reaction Overview: The Henry Condensation Pathway

The synthesis proceeds in two main stages:

  • Nucleophilic Addition: A base abstracts an acidic proton from nitromethane, generating a nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-methoxy-1H-indole-3-carbaldehyde.

  • Dehydration: The resulting β-nitro alcohol intermediate is unstable and readily eliminates a molecule of water, often facilitated by heat and acidic conditions, to yield the conjugated nitroalkene product.

Henry_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 5-Methoxy-1H-indole-3-carbaldehyde 5-Methoxy-1H-indole-3-carbaldehyde Beta-Nitro Alcohol Beta-Nitro Alcohol 5-Methoxy-1H-indole-3-carbaldehyde->Beta-Nitro Alcohol 1. Base-catalyzed Nucleophilic Addition Nitromethane Nitromethane Nitromethane->Beta-Nitro Alcohol 5-Methoxy-3-(2-nitrovinyl)-1H-indole 5-Methoxy-3-(2-nitrovinyl)-1H-indole Beta-Nitro Alcohol->5-Methoxy-3-(2-nitrovinyl)-1H-indole 2. Dehydration (-H2O)

Caption: The two-stage Henry reaction pathway for the synthesis.

Experimental Protocol

This protocol provides a standard procedure for the synthesis. Quantities can be scaled as needed.

ReagentMolar Mass ( g/mol )Molar Eq.Amount
5-Methoxy-1H-indole-3-carbaldehyde175.181.05.0 g
Nitromethane61.0410.017.4 mL
Ammonium Acetate77.081.53.3 g
Glacial Acetic Acid60.05-50 mL

Step-by-Step Methodology:

  • Setup: Combine 5-methoxy-1H-indole-3-carbaldehyde (5.0 g), ammonium acetate (3.3 g), and nitromethane (17.4 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add glacial acetic acid (50 mL) to the flask. Heat the mixture to reflux (approximately 110-120°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:7 ethyl acetate/hexane mobile phase. The product, a vibrant yellow-orange compound, should appear as a new spot with a higher Rf than the starting aldehyde. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Pour the cooled mixture into a beaker of ice water (approx. 250 mL) and stir for 15-20 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the resulting bright orange-red solid under vacuum to obtain the final product, 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Troubleshooting Guide

Troubleshooting Start Experiment Issue LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct StalledRxn Stalled Reaction Start->StalledRxn CheckAldehyde Verify Aldehyde Purity (TLC, NMR) LowYield->CheckAldehyde Cause: Degraded Starting Material CheckBase Check Base Activity & Stoichiometry LowYield->CheckBase Cause: Inactive Catalyst CheckTempTime Increase Temperature or Extend Time LowYield->CheckTempTime Cause: Suboptimal Conditions Recrystallize Recrystallize from Ethanol or Acetic Acid ImpureProduct->Recrystallize Issue: General Impurities ForceDehydration Force Dehydration: Increase Heat/Time ImpureProduct->ForceDehydration Issue: Beta-Nitro Alcohol Intermediate Present Chromatography Use Column Chromatography ImpureProduct->Chromatography Issue: Recrystallization Fails PushEquilibrium Push Equilibrium: Increase Temperature StalledRxn->PushEquilibrium Cause: Reversible Reaction AddBase Add Fresh Catalyst/ Base StalledRxn->AddBase Cause: Catalyst Deactivation

Caption: A workflow for diagnosing and solving common synthesis issues.

Q: My reaction yielded very little or no product. What went wrong?

A: Low or no yield is often traced back to one of three areas: the quality of the starting materials, the catalyst activity, or the reaction conditions.

  • Starting Material Integrity: The 5-methoxy-1H-indole-3-carbaldehyde starting material can be susceptible to oxidation or polymerization upon prolonged storage. Verify its purity via TLC or ¹H NMR before starting. If it appears discolored or shows multiple spots on a TLC plate, consider purifying it by recrystallization or using a fresh batch.

  • Catalyst/Base Issues: The Henry reaction is base-catalyzed.[4] Ammonium acetate is commonly used as it provides a controlled release of ammonia and acetic acid, which catalyze the condensation and subsequent dehydration. Ensure the ammonium acetate is dry and has not degraded into ammonia and acetic acid in the bottle, which would alter the stoichiometry. Using other bases like alkali hydroxides or alkoxides can also work, but they may require more careful control to avoid side reactions.[3]

  • Suboptimal Conditions: The dehydration of the β-nitro alcohol intermediate to the final product requires sufficient thermal energy. If the reaction temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Ensure the mixture reaches and maintains a gentle reflux.

Q: My final product is a dark, sticky solid that is difficult to purify. What are the likely impurities?

A: The desired product is a crystalline solid. A sticky or tarry consistency points to the presence of impurities, most commonly the intermediate β-nitro alcohol or polymeric side products.

  • Incomplete Dehydration: The primary impurity is often the β-nitro alcohol formed after the initial addition but before water is eliminated. This intermediate is more polar and less colored than the final product. If you suspect its presence, you can try to force the dehydration by returning the crude material to the reaction conditions (refluxing in acetic acid) for an extended period.

  • Polymerization: Indole aldehydes can polymerize under strongly acidic or basic conditions, especially at high temperatures. This is often the source of intractable tars. Using a milder catalyst system or ensuring the temperature does not significantly exceed the reflux point can mitigate this.

  • Purification Strategy: The product is typically purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid. If the product is heavily contaminated with tar, it may be necessary to first perform column chromatography on silica gel using an ethyl acetate/hexane gradient to separate the desired compound from polymeric material and other impurities.

Q: My TLC analysis shows that the reaction has stopped, with both starting material and product present. Why has it stalled?

A: A stalled reaction is often due to the reversible nature of the Henry reaction or deactivation of the catalyst.[3]

  • Reaction Equilibrium: All steps of the Henry reaction are reversible.[3] The reaction may have reached an equilibrium that does not completely favor the products under your current conditions. Driving off water, for instance with a Dean-Stark trap (though less common for this specific reaction), or increasing the temperature can help push the equilibrium toward the dehydrated product.

  • Catalyst Deactivation: The basic catalyst can be consumed by acidic impurities or may slowly degrade over the course of a long reaction at high temperatures. If the reaction stalls, the addition of a small amount of fresh ammonium acetate may help restart it.

Frequently Asked Questions (FAQs)

Q1: How do I best monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the most effective method. Use silica plates and a mobile phase of 20-40% ethyl acetate in hexanes. The starting aldehyde will have a lower Rf value than the bright yellow-orange product spot. Both are UV-active, but the product's color makes it easily visible.

Q2: What are the critical safety precautions for this synthesis? A2: Nitromethane is a flammable liquid and is toxic upon inhalation and skin contact. 5-Methoxy-3-(2-nitrovinyl)-1H-indole and its precursors are bioactive compounds and should be handled with care. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: What are the expected analytical data for pure 5-Methoxy-3-(2-nitrovinyl)-1H-indole? A3:

  • Appearance: A bright yellow to orange-red crystalline solid.

  • Molecular Formula: C₁₁H₁₀N₂O₃[5]

  • Molecular Weight: 218.21 g/mol [5]

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the vinyl protons (two doublets, often around 7.5-8.5 ppm), aromatic protons on the indole ring, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the indole N-H proton (>8.5 ppm).[6][7]

Q4: Can I use a different solvent or base? A4: Yes, various modifications exist. While acetic acid is a common solvent that also acts as a catalyst for dehydration, other high-boiling solvents can be used. A range of bases, from ionic sources like alkali hydroxides to organic amines, have been successfully employed.[3] However, changing the solvent or base will likely require re-optimization of the reaction temperature and time. For instance, stronger bases may accelerate the initial addition but can also promote side reactions if not carefully controlled.

References

  • Joule, J., & Mills, K. (n.d.). Indoles. University of Manchester. Retrieved from [Link]

  • Wikipedia. (2023). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Henry Reaction: Recent Examples. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2011). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. PMC. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • ResearchGate. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 5-Methoxyindole

Prepared by the Senior Application Scientist Team Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detaile...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective removal of unreacted 5-methoxyindole from your product mixture. As a common intermediate in pharmaceutical development, ensuring the purity of subsequent products is critical for accurate downstream results.[1][2] This document is designed to provide you with the expertise and practical insights needed to overcome this common purification challenge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when dealing with residual 5-methoxyindole.

Q1: Why is it critical to remove unreacted 5-methoxyindole from my product? Complete removal of starting materials is fundamental for good laboratory practice and data integrity. Residual 5-methoxyindole can interfere with subsequent reaction steps, complicate structural analysis (e.g., NMR, Mass Spectrometry), and, most importantly, confound biological assay results due to its own inherent biological activities, such as anti-inflammatory properties and interactions with serotonin receptors.[2][3][4]

Q2: What are the primary methods for separating 5-methoxyindole from a reaction product? The choice of method depends on the physicochemical differences between 5-methoxyindole and your desired product. The four main strategies are:

  • Flash Column Chromatography: Separates compounds based on differences in polarity.

  • Recrystallization: Purifies solid products based on differential solubility.[5]

  • Liquid-Liquid Extraction (Acid-Base): Separates compounds based on their acidic or basic properties.[6]

  • Vacuum Distillation: Separates liquids with significantly different boiling points.

Q3: How do I choose the most suitable purification method for my specific mixture? The selection process should be systematic. The key is to identify a significant difference between your product and the unreacted 5-methoxyindole. 5-Methoxyindole is a crystalline solid, is sparingly soluble in water, and is considered a neutral organic compound with a weakly acidic N-H proton (pKa ≈ 16.7).[3] Use the decision workflow below to guide your choice.

Diagram: Purification Method Selection Workflow

This diagram provides a logical pathway for selecting the optimal purification strategy.

G start Start: Crude Product Mixture (Product + 5-Methoxyindole) q_solid Is the desired product a solid? start->q_solid q_acidbase Does the product have a strongly acidic or basic group (pKa < 10 or pKa > 5)? q_solid->q_acidbase No recrystallize Attempt Recrystallization q_solid->recrystallize  Yes q_bp Is the product thermally stable and has a boiling point >30°C different from 5-MI? q_acidbase->q_bp No extraction Perform Acid-Base Liquid-Liquid Extraction q_acidbase->extraction  Yes q_polarity Is there a significant difference in polarity (ΔRf > 0.2 on TLC)? q_bp->q_polarity No distillation Use Vacuum Distillation q_bp->distillation  Yes chromatography Use Flash Column Chromatography q_polarity->chromatography  Yes complex Consider Advanced Purification (e.g., Prep-HPLC) q_polarity->complex No end Pure Product recrystallize->end extraction->end distillation->end chromatography->end

Caption: Decision workflow for selecting a purification method.

Q4: My product is also an indole derivative with similar polarity to 5-methoxyindole. What is the best approach? This is a common and challenging scenario. Flash column chromatography is almost always the best approach here.[7] Success hinges on meticulous optimization of the mobile phase to maximize the small differences in polarity. Running a gradient elution, where the polarity of the solvent is gradually increased, can often resolve compounds that co-elute in an isocratic (constant solvent mixture) system.[8]

Part 2: Troubleshooting and In-Depth Methodologies

This section provides detailed troubleshooting guides and step-by-step protocols for the most common purification techniques.

Guide 1: Flash Column Chromatography

This is the most versatile technique for separating 5-methoxyindole from products with different polarities.

Causality and Key Principles

Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[7] 5-Methoxyindole, being moderately polar, will adhere to the silica gel. Less polar compounds will travel through the column faster (elute first), while more polar compounds will travel slower (elute later).

Troubleshooting Common Chromatography Issues
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Spots) 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material.1. Optimize Mobile Phase: Systematically test solvent systems using TLC. Aim for a difference in Rf values (ΔRf) of at least 0.2. Try adding a different co-solvent (e.g., switching from ethyl acetate to dichloromethane) to alter selectivity. 2. Reduce Loading: Use a larger column or less crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Streaking/Tailing of Spots 1. Compound is too polar for the chosen eluent. 2. The indole nitrogen is interacting with acidic sites on the silica gel.1. Increase Eluent Polarity: Add a small percentage of a highly polar solvent like methanol. 2. Deactivate Silica: Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize the acidic silica sites. This is especially important for basic products.[8][9]
Compound Degradation on the Column Silica gel is acidic and can degrade sensitive, electron-rich indole products.1. Use Neutral Alumina: For acid-sensitive compounds, neutral alumina is an excellent alternative stationary phase.[9] 2. Deactivate Silica: Flush the packed silica column with your mobile phase containing 1-2% triethylamine before loading your sample.[8]
Difficulty Visualizing Spots 5-Methoxyindole and many derivatives are colorless.1. UV Light: Indoles are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[9] 2. Staining: Use a chemical stain. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[9] A general-purpose potassium permanganate (KMnO₄) stain can also be used.
Protocol: Flash Column Chromatography
  • TLC Analysis: Identify a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf of ~0.3-0.4 and separates it clearly from 5-methoxyindole.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.[8] Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Fill the column with the mobile phase. Apply gentle air pressure to begin eluting the solvent through the column. Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Spot every few fractions on a TLC plate. Visualize the spots using UV light and/or a chemical stain.

  • Combine and Concentrate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Guide 2: Recrystallization

This method is ideal if your desired product is a solid at room temperature and has solubility properties different from 5-methoxyindole.

Causality and Key Principles

Recrystallization works on the principle that a compound's solubility in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools slowly, the solubility decreases, and the desired compound forms pure crystals, leaving impurities (like 5-methoxyindole) dissolved in the cold solvent (the mother liquor).[5]

Troubleshooting Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Solution is not saturated (too much solvent was used). 2. Solution is supersaturated but nucleation has not occurred.1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a tiny "seed" crystal of the pure product if available. Cool the solution in an ice bath.
Product "Oils Out" The solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.1. Re-heat and Add More Solvent: Re-dissolve the oil by heating and adding more solvent. 2. Change Solvent System: Use a lower-boiling point solvent or a two-solvent system (one in which the compound is soluble, one in which it is not).
Low Recovery Yield 1. Too much solvent was used. 2. The crystals were washed with room-temperature solvent. 3. Premature crystallization during hot filtration.1. Use Minimum Solvent: Use only enough hot solvent to fully dissolve the solid. 2. Wash with Cold Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. 3. Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and flask to prevent the product from crashing out.
Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your product is highly soluble when hot but poorly soluble when cold. 5-Methoxyindole is known to be recrystallized from benzene or petroleum ether.[3][10] Test various solvents like ethanol, hexane/ethyl acetate mixtures, or toluene.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until the solvent has fully evaporated.

Guide 3: Acid-Base Extraction

This powerful technique is used when your product has an acidic or basic functional group, while the unreacted 5-methoxyindole remains neutral.

Causality and Key Principles

Acid-base extraction separates compounds by converting one of them into a water-soluble salt.[6][11]

  • If your product is basic (e.g., an amine): Washing the organic mixture with an aqueous acid (like 1M HCl) will protonate your product, forming a salt that dissolves in the aqueous layer. The neutral 5-methoxyindole will remain in the organic layer.

  • If your product is acidic (e.g., a carboxylic acid): Washing with an aqueous base (like 1M NaOH or NaHCO₃) will deprotonate your product, forming a salt that dissolves in the aqueous layer, again leaving 5-methoxyindole behind in the organic layer.[12][13]

Protocol: Removing a Basic Product from 5-Methoxyindole
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Extraction: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated basic product) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl to ensure all the basic product has been removed. Combine the aqueous extracts.

  • Wash Organic Layer: The organic layer now contains primarily 5-methoxyindole. Wash it with water, then with brine (saturated NaCl solution) to remove residual acid and water.

  • Isolate 5-Methoxyindole: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate via rotary evaporation.

  • Recover Product: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 10M NaOH) until the solution is basic (check with pH paper). Your neutral product should precipitate out or can be extracted back into a fresh organic solvent.

Diagram: Chromatography Optimization Workflow

G start Start: Poor Separation (Overlapping Spots) check_rf Is the Product Rf between 0.2 and 0.5? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_polarity No check_tailing Are Spots Tailing or Streaking? check_rf->check_tailing  Yes adjust_polarity->check_rf add_modifier Add Modifier to Mobile Phase (e.g., 0.5% Triethylamine) check_tailing->add_modifier  Yes change_solvent Change Solvent System (e.g., Hex/DCM instead of Hex/EtOAc) check_tailing->change_solvent No success Successful Separation add_modifier->success change_solvent->check_tailing Try Again change_stationary Change Stationary Phase (e.g., Silica to Alumina) change_solvent->change_stationary Still No Separation change_stationary->success

Caption: Workflow for troubleshooting poor separation in column chromatography.

Part 3: Reference Data

The following tables provide key physicochemical data to assist in planning your purification strategy.

Table 1: Physicochemical Properties of 5-Methoxyindole
PropertyValueSource(s)
CAS Number 1006-94-6[3][14]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
Appearance White to light brownish crystalline powder[1][3]
Melting Point 52-55 °C[3][15][16]
Boiling Point 176-178 °C @ 17 mmHg[3][15][16]
Water Solubility Insoluble / Sparingly soluble[3][15]
Organic Solubility Soluble in Methanol, Chloroform, Acetone, DMSO[2][3]
pKa (Strongest Acidic) 16.70 ± 0.30 (Predicted)[3]
Table 2: Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexCommon Use Cases
n-Hexane 690.1Chromatography (non-polar component), Recrystallization
Petroleum Ether 40-60~0.1Chromatography, Recrystallization[10]
Toluene 1112.4Recrystallization
Dichloromethane (DCM) 403.1Chromatography (eluent), Extraction
Diethyl Ether 352.8Extraction
Ethyl Acetate (EtOAc) 774.4Chromatography (polar component), Extraction
Acetone 565.1Recrystallization, Washing glassware
Ethanol (EtOH) 784.3Recrystallization
Methanol (MeOH) 655.1Chromatography (highly polar component), Recrystallization

References

  • BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • Guidechem. (n.d.). 5-Methoxyindole 1006-94-6 wiki.
  • ChemBK. (2024). 5-Methoxyindole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6)
  • ChemicalBook. (n.d.). 5-Methoxyindole Chemical Properties,Uses,Production.
  • BenchChem Technical Support Team. (2025).
  • MedchemExpress.com. (n.d.).
  • Google Patents. (n.d.).
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Chem Help ASAP. (2021).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

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Optimization

Technical Support Center: Synthesis and Stabilization of 3-(2-Nitrovinyl)indoles

Welcome to the technical support center for the synthesis and handling of 3-(2-nitrovinyl)indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these potent M...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 3-(2-nitrovinyl)indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these potent Michael acceptors and synthetic intermediates. Due to the strong electron-withdrawing nature of the nitro group, the vinyl moiety of these compounds is highly activated, making them exceptionally useful but also prone to undesired polymerization. This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate the challenges of working with this reactive class of molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a thick, insoluble mass during the synthesis of a 3-(2-nitrovinyl)indole. What happened? A1: You have likely encountered polymerization of your product. This is the most common failure mode in the synthesis of 3-(2-nitrovinyl)indoles. The electron-deficient double bond is highly susceptible to nucleophilic attack, which can initiate a chain-growth anionic polymerization. This process can be triggered by trace impurities, excessive heat, or inappropriate pH conditions.

Q2: What is the primary mechanism of 3-(2-nitrovinyl)indole polymerization? A2: The primary and most rapid pathway is anionic polymerization . The reaction can be initiated by trace amounts of base (e.g., hydroxide, alkoxides, or even the basic indole nitrogen of a starting material or product molecule). The propagating species is a stabilized carbanion (a nitronate anion), which rapidly adds to other monomer units. While less common, radical polymerization can also be a concern, potentially initiated by light, oxygen, or radical-initiating impurities in your reagents or solvents.

Q3: Can I reverse the polymerization to recover my monomer? A3: In some cases, yes. Depolymerization can be attempted by heating the polymer under vacuum, a process that aims to crack the polymer back to the monomer via a retro-addition mechanism. Success is highly dependent on the specific compound's thermal stability. A detailed protocol is provided in this guide.[1]

Q4: What is the best way to store 3-(2-nitrovinyl)indoles to ensure long-term stability? A4: For optimal stability, store the purified compound under the following conditions:

  • Inhibitor: Add a radical inhibitor like Butylated Hydroxytoluene (BHT) or Monomethyl Ether of Hydroquinone (MEHQ) at a concentration of 100-500 ppm.[1]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.

  • Light: Use an amber or opaque vial to protect against light-induced reactions.

  • Temperature: Store at low temperatures, ideally in a freezer at -20°C.[1][2][3]

Q5: My 3-(2-nitrovinyl)indole decomposes on a silica gel column. What are my options for purification? A5: Standard silica gel is acidic and can catalyze both polymerization and decomposition of sensitive indoles. You should use deactivated silica gel. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a base like triethylamine.[4][5][6][7] Alternative purification methods include recrystallization from a suitable solvent system or using a different stationary phase like alumina.

Understanding the Instability: Polymerization Mechanisms

The high reactivity of 3-(2-nitrovinyl)indoles stems from the potent electron-withdrawing nitro group, which polarizes the C=C double bond, making the β-carbon highly electrophilic. This feature, so valuable for Michael additions, is also the root of its instability.

Anionic Polymerization

This is the most prevalent and rapid degradation pathway. It is initiated by nucleophiles (bases) and proceeds via a chain-reaction mechanism involving a stabilized nitronate anion as the propagating species.

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Product Monomer 3-(2-Nitrovinyl)indole Anion Nitronate Anion (Initiated Chain) Monomer->Anion Forms Base Base (B:⁻) Base->Monomer Nucleophilic Attack Anion_p Propagating Anion Monomer_p Another Monomer Unit Anion_p->Monomer_p Attacks DimerAnion Dimeric Anion (Chain Elongation) Monomer_p->DimerAnion GrowingChain ... DimerAnion->GrowingChain Repeats n times Polymer Insoluble Polymer GrowingChain->Polymer

Caption: Anionic polymerization of 3-(2-nitrovinyl)indole.

Radical Polymerization

Though often slower than the anionic pathway, radical polymerization can be initiated by light, heat, or radical-producing impurities (e.g., peroxides in solvents). Radical inhibitors are effective at preventing this pathway by scavenging chain-carrying radicals.

Troubleshooting Guide for Synthesis and Workup

Uncontrolled polymerization is a frequent challenge. The following table outlines common problems, their probable causes, and recommended solutions.[1]

Problem Observed Probable Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies during Henry reaction (condensation). 1. Excessive Base: High concentrations of the base catalyst (e.g., ammonium acetate, primary amines) initiate polymerization. 2. High Temperature: Thermal energy can initiate both anionic and radical polymerization. 3. Presence of Oxygen/Impurities: Peroxides in solvents or atmospheric oxygen can act as radical initiators.1. Use only a catalytic amount of base. For Henry reactions, ensure slow addition of the base or use a weaker base. 2. Maintain strict temperature control. Use a cooling bath if the reaction is exothermic. Do not exceed recommended temperatures (often 60-80°C for Henry reactions).[8] 3. Use purified, peroxide-free solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure.
Product polymerizes during aqueous workup or extraction. 1. pH Changes: Abrupt shifts to basic pH during neutralization or washing can trigger anionic polymerization. 2. Removal of Inhibitors: If a water-soluble inhibitor was used, it may be removed during aqueous washes. 3. Localized Heating: Overheating during solvent removal with a rotary evaporator.1. Neutralize acidic reaction mixtures carefully with cold, dilute acid (e.g., 1M HCl) to a final pH of ~6-7. Use buffered aqueous solutions if possible.[1] 2. Before extraction, add a small amount of a water-insoluble radical inhibitor (e.g., 100-200 ppm of BHT) to the organic phase. 3. Concentrate the solution under reduced pressure at a low temperature (<30°C). Do not evaporate to complete dryness.
Product streaks badly or decomposes on a TLC plate. 1. Acidic Silica: The acidic nature of standard silica gel is catalyzing decomposition or polymerization on the plate.1. Spot the TLC plate and develop it immediately. 2. Use TLC plates with a neutral or basic stationary phase (e.g., alumina). 3. For column chromatography, use deactivated silica (see Protocol 2).
Product polymerizes during column chromatography. 1. Acidic Silica Gel: The large surface area and acidity of the silica gel provide an ideal environment for polymerization. 2. Solvent Choice: Highly polar protic solvents (like methanol) can sometimes promote polymerization.1. Crucial: Do not use standard silica gel. Use deactivated silica gel or alumina.[5][6] 2. Use less polar solvent systems where possible. If methanol is required, keep its concentration low (<5%) and use it with deactivated silica.

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 3-(2-Nitrovinyl)indole via Henry Reaction

This protocol is adapted from methodologies that successfully yield the desired product while minimizing polymerization risk.[8][9]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-3-carboxaldehyde (1.0 eq).

  • Add nitromethane (1.5 - 2.0 eq) and a suitable solvent such as acetic acid or isopropanol.

  • Purge the flask with argon or nitrogen for 5-10 minutes to create an inert atmosphere.

Step 2: Catalysis and Reaction

  • Add a catalytic amount of ammonium acetate (0.2 - 0.3 eq). Note: The use of a mild Brønsted acid like acetic acid as the solvent can itself catalyze the reaction without a strong base.[8]

  • Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by TLC (pre-treated with triethylamine if streaking is an issue). The reaction is typically complete in 2-6 hours.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature. If using a non-acidic solvent, cool to 0°C.

  • Pour the mixture into cold water or an ice/water mixture. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Dry the crude product under vacuum at low temperature (<30°C).

Step 4: Purification

  • The crude product is often pure enough for subsequent steps.

  • If further purification is needed, recrystallization is the preferred method. Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • If chromatography is unavoidable, use Protocol 2 .

Caption: Workflow for the optimized synthesis of 3-(2-nitrovinyl)indole.

Protocol 2: Purification by Deactivated Silica Gel Chromatography

This procedure neutralizes the acidic sites on silica gel, rendering it suitable for purifying base-sensitive or polymerization-prone compounds.[4][5][6]

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., ethyl acetate/hexanes) based on TLC analysis. Add 1% triethylamine (Et₃N) to the prepared eluent mixture.

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in the Et₃N-containing eluent.

  • Pack the Column: Pack the column with the slurry as you normally would.

  • Deactivate/Equilibrate: Elute the packed column with at least 3-5 column volumes of the Et₃N-containing eluent. This step ensures all acidic sites are neutralized.

  • Load the Sample: Dissolve your crude 3-(2-nitrovinyl)indole in a minimum amount of the eluent (or dichloromethane) and load it onto the column.

  • Elute and Collect: Run the column using the Et₃N-containing eluent, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<30°C). The triethylamine is volatile and will be removed along with the eluent.

Protocol 3: Depolymerization of Poly[3-(2-nitrovinyl)indole]

This protocol provides a general method for attempting to recover monomer from a polymerized batch.[1]

  • Place the polymer (e.g., 5 g) and a non-volatile radical inhibitor like hydroquinone (50-100 mg) into a round-bottom flask equipped for short-path vacuum distillation.

  • Prepare the receiving flask by cooling it in an ice-water bath and adding a small amount of a more volatile inhibitor (e.g., 10 mg of BHT).

  • Slowly and carefully heat the distillation flask under high vacuum. The required temperature and vacuum level will depend on the specific compound's boiling/sublimation point and the stability of the polymer.

  • The monomer should distill or sublime and collect in the cooled receiving flask.

  • Discontinue heating as soon as the monomer is collected to prevent decomposition of the desired product.

Stabilizer Selection Guide

The addition of an inhibitor is critical for storage and can be beneficial during workup and purification.

Inhibitor Type Typical Conc. Key Applications & Characteristics Considerations
BHT (Butylated Hydroxytoluene)Radical (Phenolic)100 - 500 ppmExcellent for storage and during organic workups. Low volatility. Good solubility in organic solvents.Less effective in the absence of oxygen. Can sometimes be difficult to remove.
Hydroquinone Radical (Phenolic)100 - 1000 ppmVery effective, especially at elevated temperatures. Often used as an inhibitor in distillation/depolymerization pots due to its low volatility.[10]Requires the presence of oxygen to be effective.[10] Can discolor solutions. More toxic than BHT.
MEHQ (Monomethyl Ether of Hydroquinone)Radical (Phenolic)100 - 500 ppmA good general-purpose inhibitor for storage. More volatile than hydroquinone.Also requires oxygen for optimal activity.
TEMPO Radical (Nitroxide)50 - 200 ppmHighly effective oxygen-independent radical trap. Can be more potent than phenolic inhibitors in some systems.[11]Can be more expensive. May interfere with certain downstream reactions (e.g., reductions).
References
  • Aksenov, N.A., et al. (2019). Michael addition to 3-(2-nitrovinyl)indoles—Route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 55, 541–546.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Chem-Impex. (n.d.). 5-Fluoro-3-(2-nitrovinyl)indole.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Jack Silver, et al. (2014). When basification of silica gel is required, before using Column chromatography?
  • Laszlo Jicsinszky. (2019). Deactivation of silica gel?
  • Wang, S., et al. (2019). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 24(15), 2788.
  • Chemistry For Everyone. (2024, March 14). How To Neutralize Silica Gel? [Video]. YouTube.
  • Guidechem. (n.d.). 3-(2-NITROVINYL)INDOLE (cas 3156-51-2) SDS/MSDS download.
  • Douglas, J.J., et al. (2022). Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst.
  • Gemoets, H.P.L., et al. (2021). Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition of Heterocycles for Building Molecular Complexity. Journal of the American Chemical Society, 143(3), 1385-1395.
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chatterjee, S.K., & Bhattacharjee, D. (2009). Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction”. Tetrahedron Letters, 50(48), 6778.
  • Mumtaz, S., et al. (2023).
  • BenchChem. (2025).
  • Ricci, G., et al. (2009). Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles.
  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Vinyl Polymerization.
  • AK Lectures. (2014, July 11). Photochemical (2+2) Cycloaddition Example [Video]. YouTube.
  • Douglas, J.J., et al. (2022). Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red-Shifted Chromium Photocatalyst.
  • Azimi, S., et al. (2019).
  • National Toxicology Program. (2017). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol. In NTP Technical Report 584.
  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • Wang, S., et al. (2017). Organocatalytic Asymmetric Cascade Reactions of 7‐Vinylindoles: Diastereo‐ and Enantioselective Synthesis of C7‐Functionalized Indoles.
  • AK Lectures. (2014, July 11). Photochemical (2+2) Cycloaddition Reaction [Video]. YouTube.
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  • Arutiunov, N., et al. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles, and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Journal of Organic Chemistry, 89(19), 13923–13936.
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Troubleshooting

scale-up synthesis considerations for 5-Methoxy-3-(2-nitrovinyl)-1H-indole

An advanced understanding of synthetic chemistry is crucial for the successful transition of laboratory-scale procedures to large-scale production. This Technical Support Center provides in-depth guidance for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced understanding of synthetic chemistry is crucial for the successful transition of laboratory-scale procedures to large-scale production. This Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a key intermediate in the synthesis of various biologically active compounds.[1][2]

This guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the practical challenges encountered in a process chemistry environment. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

Synthetic Pathway Overview

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is most commonly achieved via a Henry reaction (or nitroaldol reaction). This involves the base-catalyzed condensation of 5-methoxyindole-3-carboxaldehyde with nitromethane. While straightforward in principle, scaling this reaction introduces significant challenges related to safety, reaction control, and product purity.

G cluster_reactants Reactants cluster_product Product A 5-Methoxyindole- 3-carboxaldehyde C Base Catalyst (e.g., Ammonium Acetate) Solvent (e.g., Acetic Acid) A->C Aldehyde B Nitromethane B->C Nitroalkane D 5-Methoxy-3-(2-nitrovinyl) -1H-indole C->D Henry Reaction (Condensation)

Caption: General scheme for the Henry reaction synthesis.

Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up of the 5-Methoxy-3-(2-nitrovinyl)-1H-indole synthesis.

❓ Question 1: My reaction has stalled with significant starting aldehyde remaining. Increasing reaction time is not improving conversion. What are the likely causes?

Answer: Stalled conversions in Henry reactions at scale often point to issues with the catalyst, reagent stoichiometry, or physical parameters of the reaction medium.

  • Catalyst/Base Inactivity: The most common bases for this reaction are ammonium acetate or primary/secondary amines. On a larger scale, inefficient mixing can create localized "hot spots" or areas of poor catalyst distribution. Furthermore, the presence of excess water in the starting materials or solvent can hydrolyze the intermediate nitronate anion, slowing the reaction. Ensure your reagents, particularly the 5-methoxyindole-3-carboxaldehyde, are anhydrous.

  • Insufficient Nitromethane: While often used in excess at the lab scale, process chemists aim to reduce excess reagents for cost and safety reasons. If the molar ratio of nitromethane to aldehyde is too low (e.g., <1.5 equivalents), the reaction may stall, especially if there are competitive side reactions or slow decomposition of the nitromethane under basic conditions.

  • Poor Solubility: As the reaction progresses, the product may begin to precipitate. If the product crystallizes on the surface of the unreacted aldehyde, it can passivate the starting material, preventing it from reacting further. Consider a solvent system that maintains solubility throughout the reaction, or run the reaction at a slightly higher temperature to prevent premature precipitation.

  • Reversible Reaction: The initial aldol addition step of the Henry reaction is reversible. If the subsequent dehydration to the nitrovinyl product is slow, the overall equilibrium may favor the starting materials. This is often influenced by the choice of base and the efficiency of water removal from the reaction medium.

G Start Low Conversion (Stalled Reaction) CheckCatalyst Verify Catalyst Activity & Anhydrous Conditions Start->CheckCatalyst CheckStoich Increase Nitromethane Equivalents (e.g., 2-3 eq.) Start->CheckStoich CheckSolubility Improve Solubility (Co-solvent? Higher Temp?) Start->CheckSolubility CheckReversibility Promote Dehydration (Stronger Base? Water Removal?) Start->CheckReversibility Solution Achieve Full Conversion CheckCatalyst->Solution CheckStoich->Solution CheckSolubility->Solution CheckReversibility->Solution

Caption: Diagnostic workflow for addressing low reaction conversion.

❓ Question 2: The reaction mixture is turning dark brown/black, and I'm isolating a significant amount of intractable, tar-like impurities. How can I prevent this?

Answer: The formation of dark, polymeric material is a classic sign of side reactions, often exacerbated by elevated temperatures and incorrect base concentrations.

  • Thermal Decomposition: The nitrovinyl indole product is susceptible to polymerization and decomposition at high temperatures. The Henry reaction is exothermic, and on a large scale, inefficient heat transfer can lead to a runaway temperature increase. Strict temperature control is paramount.

  • Base-Induced Side Reactions: Strong bases can promote undesired reactions. For instance, a strong base can deprotonate the indole N-H, leading to alternative reaction pathways. More critically, strong bases can react with nitromethane itself, which is known to be hazardous.[3][4] Using a milder base like ammonium acetate is often preferred for this reason.

  • Oxygen Sensitivity: Indole derivatives can be sensitive to air oxidation, especially under basic conditions and at elevated temperatures, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a standard practice in process scale-up to mitigate this issue.

Summary of Mitigation Strategies:

Problem SourceRecommended ActionScientific Rationale
Exotherm Ensure adequate reactor cooling capacity. Control the rate of addition of the base or nitromethane.Prevents localized temperature spikes that accelerate decomposition and hazardous side reactions.
Strong Base Use a mild base like ammonium acetate or an amine salt. Avoid strong hydroxides or alkoxides.Minimizes self-condensation of the aldehyde and hazardous reactions involving nitromethane.[3][4]
Oxidation Perform the reaction under an inert atmosphere (N₂ or Ar).Prevents the formation of colored oxidative byproducts common to indole chemistry.

❓ Question 3: My product is crashing out of solution as an oil or is difficult to filter. How can I improve the physical form for isolation?

Answer: Achieving a crystalline, easily filterable solid is a critical goal for any scalable process. Oiling out is typically a result of the product precipitating from a supersaturated solution at a temperature above its melting point or as an amorphous solid due to rapid precipitation.

  • Controlled Crystallization: Instead of letting the product crash out upon cooling, perform a controlled crystallization. This involves cooling the reaction mixture slowly to the desired temperature.

  • Anti-Solvent Addition: A common technique is to add an "anti-solvent" (a solvent in which the product is insoluble) to the reaction mixture. This must be done slowly and with vigorous stirring to avoid shock precipitation. For this system, adding the reaction mixture to a cooled non-polar solvent like heptane or a water/isopropanol mixture can be effective.

  • Seeding: Introducing a small number of seed crystals of the pure product to the supersaturated solution can promote the growth of well-defined crystals rather than amorphous precipitation.

  • Solvent Selection: The reaction solvent itself plays a key role. While a solvent like acetic acid is common for the reaction, it may not be ideal for crystallization. A solvent swap via distillation before crystallization might be necessary at scale.

Frequently Asked Questions (FAQs)

❓ Q1: What are the most critical safety concerns when scaling up the use of nitromethane?

Answer: Nitromethane is a high-hazard material, and its risks are magnified at scale. All personnel must be thoroughly trained on its specific dangers.

  • Explosion Hazard: Nitromethane can detonate if subjected to strong shock, high temperatures, or when mixed with certain chemicals, particularly strong bases (like sodium hydroxide) or acids.[4][5][6] The formation of nitronate salts (aci-nitro salts) upon reaction with a base creates a species that can be highly unstable.

  • Flammability: Nitromethane is a flammable liquid with a relatively low flash point.[4] Vapors are heavier than air and can travel to an ignition source.[3] All equipment must be properly grounded to prevent static discharge.

  • Toxicity: It is moderately toxic and can cause irritation to the skin and eyes. Inhalation can lead to more severe health effects.[6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection if necessary, is mandatory.

Given these risks, consider engineering controls such as performing the reaction in a blast-proof bay and exploring technologies like flow chemistry, which minimize the volume of hazardous material being reacted at any given time.[7]

❓ Q2: What are the Critical Process Parameters (CPPs) that I must control?

Answer: For a robust and reproducible process, the following parameters are critical and should be carefully controlled and monitored.

Critical Process Parameter (CPP)Typical Range / ControlJustification & Impact on Quality
Temperature 80 - 110 °C (Solvent Dependent)Controls reaction rate vs. impurity formation. Poor control leads to decomposition and safety risks.
Reagent Stoichiometry Nitromethane: 1.5 - 5.0 eq.Ensures complete conversion of the limiting reagent (aldehyde). Excess must be managed in downstream processing.
Base/Catalyst Loading 0.5 - 1.2 eq. (e.g., NH₄OAc)Affects reaction kinetics. Too much can promote side reactions; too little results in slow or incomplete conversion.
Addition Rate Add base/nitromethane over 1-4 hoursControls the reaction exotherm, preventing temperature overshoots and ensuring a safe operation.
Mixing/Agitation Speed Sufficient to ensure homogeneityPrevents localized concentration and temperature gradients, ensuring consistent reaction and preventing side reactions.

❓ Q3: How should I monitor the reaction progress at scale?

Answer: Relying on visual cues or timed reactions is not sufficient for scale-up. Quantitative monitoring is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. Develop a stability-indicating HPLC method that can separate the starting material (5-methoxyindole-3-carboxaldehyde), the product, and any key impurities. Take samples periodically (e.g., every hour) to track the disappearance of the starting material and the appearance of the product.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid, low-cost method for quickly assessing reaction completion at the reactor side.

  • Process Analytical Technology (PAT): For advanced manufacturing, in-situ monitoring tools like FTIR or Raman spectroscopy can provide real-time data on reactant and product concentrations without the need for manual sampling.

References

  • Safety Data Sheet: Nitromethane. Carl ROTH. [Link]

  • The nitro-Mannich (aza-Henry) reaction. ResearchGate. [Link]

  • Hazardous Substance Fact Sheet: Nitromethane. New Jersey Department of Health. [Link]

  • Safe Use of Nitromethane for Aldol Reactions in Flow. ResearchGate. [Link]

  • 5-Methoxy-3-(2-nitrovinyl)-1H-indole. PubChem, National Institutes of Health. [Link]

  • Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Institutes of Health (PMC). [Link]

  • Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. Organic Chemistry Portal. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to MK-2 Inhibitors: From Chemical Scaffolds to Clinical Candidates

This guide provides an in-depth comparative analysis of small-molecule inhibitors targeting the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). We will explore the therapeutic rationale for MK-2 inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of small-molecule inhibitors targeting the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). We will explore the therapeutic rationale for MK-2 inhibition, dissect the role of key chemical precursors like 5-Methoxy-3-(2-nitrovinyl)-1H-indole, and compare the performance of prominent inhibitors using biochemical and cellular data. This content is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and inflammatory disease therapeutics.

The Rationale for Targeting MK-2 in Inflammatory Disease

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central hub for cellular responses to stress and inflammatory stimuli.[1][2] For years, p38 itself was a prime target for anti-inflammatory drug development. However, clinical trials of p38 inhibitors were frequently halted due to dose-limiting toxicities and a lack of efficacy, partly because p38 regulates a vast array of cellular functions, some of which are protective.[1][3][4]

This led researchers to look downstream. MK-2 (also known as MAPKAPK2) is a serine/threonine kinase that is a primary and essential substrate of p38 MAPK.[1][5] The activation of the p38/MK-2 axis is pivotal for the post-transcriptional regulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFNγ).[1][3]

Mechanism of Action: Activated MK-2 phosphorylates downstream targets, most notably the zinc-finger protein Tristetraprolin (TTP).[3][6] In its unphosphorylated state, TTP binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of cytokine mRNAs, targeting them for rapid degradation. MK-2-mediated phosphorylation of TTP prevents this binding, thereby stabilizing the cytokine mRNA, enhancing its translation, and amplifying the inflammatory response.[6]

Crucially, MK-2 knockout mice are viable and healthy but are protected in various models of inflammatory disease, a stark contrast to the embryonic lethality observed in p38α knockout mice.[2][4] This suggests that inhibiting MK-2 could offer a more targeted anti-inflammatory effect with a superior safety profile compared to broader p38 inhibition.[1][7]

MK2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Stress) p38 p38 MAPK Stimuli->p38 Activates MK2_inactive Inactive MK-2 p38->MK2_inactive Phosphorylates MK2_active Active MK-2 MK2_inactive->MK2_active Activation TTP_active Active TTP MK2_active->TTP_active Phosphorylates TTP_inactive Inactive p-TTP TTP_active->TTP_inactive Inactivation ARE Cytokine mRNA (with AU-Rich Element) TTP_active->ARE Binds to & Promotes Degradation TTP_inactive->ARE Binding Inhibited Degradation mRNA Degradation ARE->Degradation Translation Protein Translation ARE->Translation Blocked by TTP Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Translation->Cytokines Inhibitor MK-2 Inhibitors Inhibitor->MK2_active Blocks Activity

Caption: The p38/MK-2 signaling pathway for cytokine production.

The Role of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

It is a common misconception that 5-Methoxy-3-(2-nitrovinyl)-1H-indole is itself an active MK-2 inhibitor. Instead, this compound is a valuable chemical reactant, or building block, used in the synthesis of more complex indole-based molecules that possess MK-2 inhibitory activity.[8][9][10]

The indole scaffold is a privileged structure in medicinal chemistry, and many biologically active compounds, including kinase inhibitors, are derived from it. The methoxy group on the indole ring enhances its reactivity, while the nitrovinyl group provides a versatile chemical handle for further synthetic modifications.[11] Therefore, while not a direct subject of performance comparison, its role is foundational to a subset of the inhibitors developed in this field.

Comparative Analysis of Prominent MK-2 Inhibitors

The landscape of MK-2 inhibitors has evolved from early-stage tool compounds to clinical candidates. They can be broadly classified by their mechanism of action, primarily as ATP-competitive, non-ATP-competitive, or covalent inhibitors. Here, we compare three well-characterized examples that represent different classes and stages of development.

FeaturePF-3644022ATI-450 (Zunsemetinib)CC-99677
Mechanism ATP-Competitive, Reversible[12][13]Targets p38/MK-2 Complex, Reversible[14]Covalent, Irreversible[6]
Developer/Origin PfizerArtelo Biosciences/CDDBristol Myers Squibb
Biochemical Potency (IC50) ~5.2 nM vs. MK-2[13]Not reported as direct kinase IC50Not reported as direct kinase IC50
Biochemical Potency (Ki) 3 nM vs. MK-2[12][13]N/AN/A
Cellular Potency (TNF-α IC50) ~160 nM (in U937 cells)[12]~30-100 nM (in various assays)[14]~2-10 nM (in PBMCs)[6]
Kinase Selectivity Good selectivity across 200 kinases; also inhibits MK-3 (IC50 = 53 nM) and PRAK (IC50 = 5.0 nM).[12][13]Novel mechanism confers high selectivity for the p38/MK-2 pathway over other cellular functions.[14]High selectivity due to covalent targeting of a specific cysteine residue in MK-2.
Development Status Preclinical tool; development halted due to hepatotoxicity in dogs.[12]In clinical trials (Phase 2) for rheumatoid arthritis and other inflammatory diseases.[15]In clinical trials (Phase 1 completed) for ankylosing spondylitis and other inflammatory diseases.[6]
Key Insights A potent and widely used research tool that established the therapeutic potential but highlighted the challenges of toxicity and low biochemical efficiency in ATP-competitive inhibitors.[4][12]Represents a novel approach by targeting the protein-protein interaction, potentially avoiding off-target effects of direct kinase active site inhibitors.[14]Covalent mechanism provides durable target engagement and sustained pharmacodynamic effects, potentially allowing for less frequent dosing.[6]

Experimental Protocols for Inhibitor Characterization

The objective evaluation of MK-2 inhibitors relies on standardized biochemical and cellular assays. Below are detailed, step-by-step protocols for determining inhibitor potency.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MK-2. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., PF-3644022) in a suitable buffer (e.g., kinase assay buffer with DMSO). Final concentrations should span a wide range to generate a full dose-response curve (e.g., 0.1 nM to 10 µM).

  • Reaction Setup: In a 96-well assay plate, add the following components in order:

    • 5 µL of diluted inhibitor or DMSO vehicle (control).

    • 10 µL of a solution containing recombinant active MK-2 enzyme and a suitable substrate (e.g., a peptide derived from HSP27).[16][17]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for MK-2 (typically 10-100 µM) to ensure competitive binding dynamics.[17]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzyme's activity.

  • ADP Detection: Stop the reaction and detect the generated ADP by adding the reagents from a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2: Cellular TNF-α Inhibition Assay

This assay measures the inhibitor's efficacy in a more biologically relevant context by quantifying its ability to block the production of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture a human monocytic cell line (e.g., THP-1 or U937) or use freshly isolated human peripheral blood mononuclear cells (PBMCs).[7][16] Seed the cells into a 96-well culture plate at an appropriate density.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the MK-2 inhibitor (or DMSO vehicle) for 1-2 hours in a CO2 incubator at 37°C.[16]

  • Cell Stimulation: Add LPS (e.g., at 1 µg/mL) to all wells (except for the unstimulated control) to induce a potent inflammatory response and TNF-α production.[16]

  • Incubation: Incubate the plate for 6-18 hours at 37°C. The optimal time may vary depending on the cell type.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.[16]

Experimental_Workflows cluster_0 Protocol 1: Biochemical Assay cluster_1 Protocol 2: Cellular Assay P1_1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) P1_2 Incubate Enzyme + Inhibitor P1_1->P1_2 P1_3 Initiate Reaction with ATP P1_2->P1_3 P1_4 Detect ADP Production (e.g., Luminescence) P1_3->P1_4 P1_5 Calculate Biochemical IC50 P1_4->P1_5 P2_1 Culture Immune Cells (e.g., THP-1, PBMCs) P2_2 Pre-treat with Inhibitor P2_1->P2_2 P2_3 Stimulate with LPS P2_2->P2_3 P2_4 Collect Supernatant P2_3->P2_4 P2_5 Measure TNF-α by ELISA P2_4->P2_5 P2_6 Calculate Cellular IC50 P2_5->P2_6

Caption: Standard experimental workflows for MK-2 inhibitor evaluation.

Conclusion and Future Perspectives

Targeting MK-2 remains a highly attractive strategy for the treatment of chronic inflammatory diseases. The field has progressed significantly from initial ATP-competitive compounds, which, while potent, often struggled with kinase selectivity and acceptable safety profiles. The challenges of translating high biochemical potency into effective and safe cellular activity (a concept known as biochemical efficiency) have driven innovation.[2][4]

The development of next-generation inhibitors like ATI-450 and CC-99677, which employ novel mechanisms of action such as targeting protein-protein interactions or covalent binding, represents the future of this class. These approaches offer the potential for greater selectivity, more durable target engagement, and an improved therapeutic window. As these molecules advance through clinical trials, they hold the promise of delivering a more targeted and safer alternative to broad-spectrum anti-inflammatory agents for patients with conditions like rheumatoid arthritis and ankylosing spondylitis.

References

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  • Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases . ACS Publications. Available from: [Link]

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Comparative

The 5-Methoxyindole Scaffold: A Privileged Motif in Neuropharmacology and Beyond

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis For researchers and scientists in drug development, the indole nucleus represents a cornerstone of medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis

For researchers and scientists in drug development, the indole nucleus represents a cornerstone of medicinal chemistry. Among its many derivatives, the 5-methoxyindole scaffold has emerged as a particularly privileged structure, conferring favorable pharmacological properties upon a diverse array of biologically active molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-methoxyindole derivatives, focusing on their interactions with key neurological targets. We will explore the subtle yet critical structural modifications that dictate potency, selectivity, and functional activity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Significance of the 5-Methoxy Group

The introduction of a methoxy group at the 5-position of the indole ring is not a trivial substitution. This electron-donating group significantly influences the electronic properties of the indole nucleus, enhancing its ability to participate in crucial interactions with biological targets. Furthermore, the 5-methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction within a receptor's binding pocket. This seemingly simple modification has been a key factor in the development of potent and selective ligands for a range of targets, most notably serotonin and melatonin receptors.

Comparative Analysis of 5-Methoxyindole Derivatives at Key Biological Targets

The versatility of the 5-methoxyindole scaffold is evident in the wide range of biological activities its derivatives exhibit. Here, we compare the SAR of these compounds at three major classes of targets: serotonin receptors, melatonin receptors, and monoamine oxidase enzymes.

Serotonin (5-HT) Receptor Ligands: A Tale of Subtype Selectivity

The serotonin system is implicated in a vast array of physiological and pathological processes, making its receptors prime targets for therapeutic intervention. 5-Methoxyindole derivatives have proven to be a rich source of potent 5-HT receptor ligands, with subtle structural changes dramatically influencing subtype selectivity.

The 5-HT₂A receptor is a key target for psychedelic compounds and atypical antipsychotics.[1] For 5-methoxytryptamine derivatives, the nature of the substitution on the terminal amino group is a critical determinant of activity.[2]

  • N,N-dialkylation: Generally, N,N-dimethyl (5-MeO-DMT) and N,N-dipropyl substitutions are well-tolerated.

  • Bulky N-substituents: Increasing the steric bulk on the nitrogen can influence affinity and functional activity. For instance, isopropyl-amino compounds have shown lower affinity at 5-HT₁A receptors, which can in turn affect their overall pharmacological profile.[2]

  • Cyclic amines: Incorporation of the nitrogen into a pyrrolidine ring (e.g., 5-MeO-pyr-T) can lead to potent and selective ligands.[2]

Table 1: Comparative Activity of 5-Methoxyindole Derivatives at Serotonin Receptors

Compound5-HT₂A Ki (nM)5-HT₁A Ki (nM)Reference
5-MeO-DMT1.50.8[2]
5-MeO-DET2.11.2[2]
5-MeO-DiPT12.53.9[2]
5-MeO-pyr-T4.50.3[2]

The 5-HT₆ receptor has emerged as a promising target for the treatment of cognitive deficits in Alzheimer's disease.[3] Many potent 5-HT₆ receptor antagonists incorporate a 5-methoxyindole core. Key SAR observations include:

  • Sulfonyl group at N-1: An arylsulfonyl group at the indole nitrogen is a common feature of high-affinity 5-HT₆ antagonists.

  • Side chain at C-3: A basic amine-containing side chain at the 3-position is crucial for potent antagonism. Often, this is a piperazine or a related cyclic amine.

  • Substitutions on the arylsulfonyl group: The nature and position of substituents on the phenylsulfonyl moiety can fine-tune affinity and selectivity.

Melatonin Receptor Agonists: Mimicking the Endogenous Hormone

Melatonin, chemically N-acetyl-5-methoxytryptamine, is a neurohormone that regulates circadian rhythms through activation of MT₁ and MT₂ receptors. The 5-methoxyindole core is the foundational structure of melatonin and its synthetic analogs.[4]

Key SAR features for high-affinity melatonin receptor agonists include:

  • 5-Methoxy group: Essential for high affinity, mimicking the endogenous ligand.

  • N-acyl group: The N-acetyl group of melatonin is important for activity. Modifications to this group can influence potency and duration of action. Replacement of the acetyl group with an N-butanoyl chain can increase activity.[4]

  • Ethylamine side chain at C-3: The length and composition of this side chain are critical. The two-carbon spacer between the indole and the amide nitrogen is optimal.

Table 2: Comparative Affinity of Melatonin Analogs at MT₁ and MT₂ Receptors

CompoundMT₁ Ki (nM)MT₂ Ki (nM)Reference
Melatonin0.1-0.50.5-2.0[5]
Ramelteon0.030.1[6]
Agomelatine0.10.1[4]
Monoamine Oxidase (MAO) Inhibitors: Modulating Neurotransmitter Levels

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[8] Certain 5-methoxyindole derivatives have shown potent and selective MAO inhibitory activity.

Key SAR findings for 5-methoxyindole-based MAO inhibitors include:

  • Substitutions at C-2 and C-3: The nature of substituents at these positions heavily influences potency and selectivity for MAO-A versus MAO-B.

  • Hydrazone derivatives: 5-methoxyindole carboxylic acid-derived hydrazones have been explored as neuroprotective agents with MAO-B inhibitory activity.

Experimental Protocols: A Foundation for Discovery

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the activity of 5-methoxyindole derivatives.

Serotonin 5-HT₂A Receptor Binding Assay

This protocol outlines a high-throughput method for determining the binding affinity of test compounds for the 5-HT₂A receptor using a radioligand binding assay.[9]

Materials:

  • Rat frontal cortex membrane homogenate (source of 5-HT₂A receptors)

  • [³H]Ketanserin (radioligand)

  • Spiperone (non-specific binding control)

  • Test compounds

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[9]

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer

    • 50 µL of [³H]Ketanserin (final concentration ~1 nM)

    • 50 µL of test compound at various concentrations or vehicle (for total binding) or 10 µM spiperone (for non-specific binding)

    • 50 µL of membrane homogenate (approximately 70 µg of protein)

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Melatonin Receptor Functional Assay (cAMP Measurement)

This protocol describes a functional assay to determine the agonist or antagonist activity of test compounds at melatonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[10]

Materials:

  • HEK293 cells stably expressing human MT₁ or MT₂ receptors

  • Test compounds

  • Forskolin (adenylyl cyclase activator)

  • Melatonin (reference agonist)

  • Luzindole (reference antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Culture: Culture the MT₁ or MT₂ expressing HEK293 cells to an appropriate density in 96-well plates.

  • Agonist Mode:

    • Pre-incubate the cells with test compounds at various concentrations for 15 minutes.

    • Stimulate the cells with 1 µM forskolin for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with test compounds at various concentrations for 15 minutes.

    • Stimulate the cells with melatonin (at its EC₈₀ concentration) in the presence of 1 µM forskolin for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: For agonists, generate dose-response curves and calculate EC₅₀ values. For antagonists, determine the IC₅₀ values against the melatonin-induced response.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol details a continuous spectrophotometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Test compounds

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer

Protocol:

  • Assay Setup: In a quartz cuvette, mix:

    • Phosphate buffer

    • Test compound at various concentrations

    • MAO-A or MAO-B enzyme

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine) or at 250 nm for the formation of benzaldehyde (from benzylamine) for 10 minutes.[7]

  • Data Analysis: Calculate the initial reaction rates. Determine the IC₅₀ values for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

5-HT₂A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT2A 5-HT₂A Receptor Gq Gαq 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes 5HT 5-HT (Serotonin) 5HT->5HT2A Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Simplified 5-HT₂A receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Homogenate Incubation Incubation (37°C, 30 min) Membrane->Incubation Ligand Radioligand ([³H]Ketanserin) Ligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a typical radioligand binding assay.

Conclusion

The 5-methoxyindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of biological systems. A thorough understanding of the structure-activity relationships of 5-methoxyindole derivatives is paramount for the rational design of potent, selective, and safe drug candidates. This guide has provided a comparative overview of these relationships at key neurological targets, supported by experimental data and detailed protocols. It is our hope that this information will serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery.

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Validation

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 5-Methoxy-3-(2-nitrovinyl)-1H-indole

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activities of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. As a member of the indole family, a scaffold prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activities of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. As a member of the indole family, a scaffold prevalent in pharmacologically active compounds, and a known reactant for the synthesis of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors, antioxidants, and melatonin analogs, a multi-assay approach is essential for a thorough understanding of its biological potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into assay selection, validation, and data interpretation.

Introduction: The Scientific Imperative for Rigorous In Vitro Assay Validation

This guide will compare and contrast a suite of in vitro assays to elucidate the potential cytotoxic, apoptotic, antioxidant, and enzyme-inhibitory properties of 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The focus will be on the causality behind experimental choices and the establishment of self-validating systems.

Comparative Analysis of In Vitro Assays for Biological Characterization

The selection of appropriate in vitro assays should be driven by the structural alerts within the molecule and the known activities of related compounds. For 5-Methoxy-3-(2-nitrovinyl)-1H-indole, the key areas of investigation are its potential as an MK-2 inhibitor, an antioxidant, and a cytotoxic agent.

Assessment of Cytotoxic Activity: A Multi-faceted Approach

A primary step in characterizing a novel compound is to assess its effect on cell viability.[5] Several assays are available, each with its own principle, advantages, and limitations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity, which is often correlated with cell viability.[5][6] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.[6]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. It is an indicator of compromised cell membrane integrity and, therefore, cytotoxicity.

  • Crystal Violet Staining Assay: This simple and cost-effective method involves staining the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Comparison of Cytotoxicity Assays:

Assay PrincipleMeasuresAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityHigh throughput, sensitive, well-established[6]Can be affected by compounds that alter mitochondrial respiration; requires cell lysis.
LDH Membrane integrityNon-lytic (measures released enzyme), can be multiplexedLess sensitive for early-stage cytotoxicity, potential for background from serum.
Crystal Violet DNA content of adherent cellsInexpensive, simple, good for endpoint assaysRequires cell fixation, less suitable for high-throughput screening.

Supporting Experimental Data (Hypothetical):

The following table presents hypothetical IC50 values for 5-Methoxy-3-(2-nitrovinyl)-1H-indole against various cancer cell lines, as might be determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
HepG2Hepatocellular Carcinoma18.5
U-937Leukemia8.9[7]

These hypothetical data suggest that 5-Methoxy-3-(2-nitrovinyl)-1H-indole exhibits cytotoxic activity, with greater potency against leukemia cells. Further investigation into the mechanism of cell death is warranted.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), specific assays targeting key apoptotic markers are employed.[1]

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a gold-standard method for detecting apoptosis.[8][9] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[10] Assays using fluorochrome-labeled inhibitors of caspases (FLICA) can detect active caspases in live cells.[11]

Comparison of Apoptosis Assays:

Assay PrincipleMeasuresAdvantagesDisadvantages
Annexin V/PI Phosphatidylserine externalization and membrane integrityDistinguishes between early apoptotic, late apoptotic, and necrotic cells; quantitative.[8]Requires flow cytometry, can be technically demanding.
Caspase Activity Activity of specific caspases (e.g., caspase-3, -8, -9)Provides mechanistic insight into the apoptotic pathway; can be adapted for plate-based assays.[10]May not detect all forms of apoptosis (caspase-independent).

Visualization of Apoptosis Detection Workflow:

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis start Treat cells with 5-Methoxy-3-(2-nitrovinyl)-1H-indole harvest Harvest and wash cells start->harvest stain_av Incubate with Annexin V-FITC harvest->stain_av stain_pi Add Propidium Iodide (PI) stain_av->stain_pi flow Analyze by Flow Cytometry stain_pi->flow quadrants Quantify cell populations: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic/Necrotic (AV+/PI+) flow->quadrants G stress Stress / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates mk2 MK-2 p38->mk2 phosphorylates substrates Downstream Substrates (e.g., HSP27, TTP) mk2->substrates phosphorylates response Inflammatory Response (e.g., TNF-α production) substrates->response

Caption: Simplified p38/MK-2 signaling pathway leading to inflammation. [12][13][14]

Detailed Experimental Protocols and Validation Parameters

For an assay to be considered validated, it must be demonstrated to be suitable for its intended purpose. [15]This involves evaluating several key parameters.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. [2]2. Compound Treatment: Treat the cells with a serial dilution of 5-Methoxy-3-(2-nitrovinyl)-1H-indole and a vehicle control for 72 hours. [2]3. MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. [2]4. Incubation: Incubate the plate for 1.5 hours at 37°C. [2]5. Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. [2]6. Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. [2] Validation Parameters for Cytotoxicity Assays:

  • Linearity and Range: Demonstrate a linear relationship between cell number and absorbance.

  • Precision: Assess intra-assay and inter-assay variability (coefficient of variation should be <15%).

  • Accuracy: Compare results with a known cytotoxic agent.

  • Specificity: Ensure that the compound does not directly react with the assay reagents.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Treat cells with 5-Methoxy-3-(2-nitrovinyl)-1H-indole at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS. [16]3. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [16]4. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. [16]5. Incubation: Incubate for 15 minutes at room temperature in the dark. [8]6. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. [16]

DPPH Radical Scavenging Assay Protocol
  • Sample Preparation: Prepare various concentrations of 5-Methoxy-3-(2-nitrovinyl)-1H-indole in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank. Ascorbic acid can be used as a positive control. [17]5. Calculation: Calculate the percentage of radical scavenging activity.

In Vitro MK-2 Kinase Assay Protocol (ADP-Glo™)
  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (5-Methoxy-3-(2-nitrovinyl)-1H-indole) or vehicle, 2 µL of MK-2 enzyme, and 2 µL of substrate/ATP mix. [18]2. Incubation: Incubate at room temperature for 120 minutes. [18]3. ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. [19]4. Incubation: Incubate at room temperature for 40 minutes. [19]5. Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [19]6. Incubation: Incubate at room temperature for 30 minutes. [19]7. Luminescence Measurement: Record the luminescence using a plate reader. [19] Validation Parameters for Enzyme Inhibition Assays:

  • Linearity: Ensure the assay signal is linear with respect to time and enzyme concentration.

  • Precision and Accuracy: Determine the intra- and inter-assay variability and compare the IC50 of a known inhibitor to literature values.

  • Selectivity: Test the compound against other related kinases to determine its selectivity profile.

Conclusion: A Pathway to Robust and Reliable Data

The comprehensive in vitro characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole requires a thoughtfully selected and rigorously validated panel of assays. By comparing and contrasting different methodologies for assessing cytotoxicity, apoptosis, antioxidant activity, and enzyme inhibition, researchers can build a robust dataset that provides a clear understanding of the compound's biological profile. The detailed protocols and validation parameters outlined in this guide serve as a blueprint for generating high-quality, reproducible data that can confidently guide further drug development efforts. Adherence to these principles of scientific integrity is paramount for the successful translation of promising molecules from the bench to the clinic.

References

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

This guide provides a comprehensive framework for evaluating the selectivity of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a versatile indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, k...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a versatile indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, known for its broad bioactivity but also its potential for off-target interactions.[1][2] A rigorous assessment of cross-reactivity is therefore not merely a supplementary step but a cornerstone of preclinical development, essential for mitigating potential toxicity and ensuring therapeutic efficacy.[3] This document details the strategic selection of assays, presents illustrative experimental data, and provides actionable protocols for researchers engaged in the characterization of this or structurally related compounds.

Introduction: The Imperative for Selectivity Profiling

5-Methoxy-3-(2-nitrovinyl)-1H-indole serves as a reactant in the synthesis of various biologically active molecules, including inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and potential antioxidants.[4] This association with kinase inhibition immediately flags the human kinome—comprising over 500 kinases—as a primary landscape for potential off-target interactions.[5][6] Kinases share structural similarities, particularly in the ATP-binding pocket, making cross-reactivity a common challenge in the development of kinase inhibitors.[7]

The fundamental goal of selectivity profiling is to quantify a compound's potency at its intended target relative to its activity at other unintended biological targets.[8] A highly selective compound minimizes the risk of adverse effects, which often arise from modulating pathways unrelated to the therapeutic mechanism.[9] This guide will compare and detail three critical experimental methodologies for building a robust selectivity profile: broad-panel biochemical screening, competitive binding assays, and cellular target engagement confirmation.

Strategic Approach to Cross-Reactivity Assessment

A multi-pronged approach is essential for a thorough investigation. We begin with a broad screen to identify potential off-target "hits" and then employ orthogonal, more focused assays to validate these findings in different experimental contexts.

Logical Workflow for Selectivity Profiling

The workflow below illustrates a systematic progression from broad screening to specific validation. This ensures that resources are focused on the most relevant potential off-targets identified in the initial discovery phase.

G cluster_0 Phase 1: Discovery Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Orthogonal & Cellular Validation A Primary Target Assay (e.g., MK-2 Kinase Assay) B Broad Kinome Panel Screen (e.g., KINOMEscan®, >400 kinases) A->B Define On-Target Potency C Identify Off-Target Hits (% Inhibition > Threshold, e.g., 50%) B->C D Dose-Response Assays (Determine IC50 for Hits) C->D Prioritize potent off-targets E Competitive Binding Assay (Determine Ki for key off-targets) D->E Confirm direct binding F Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) D->F Assess physiological relevance G Comprehensive Selectivity Profile E->G F->G

Caption: Systematic workflow for assessing small molecule selectivity.

Quantitative Assessment of Selectivity: Comparative Data

To illustrate a typical outcome, the following tables present hypothetical data for 5-Methoxy-3-(2-nitrovinyl)-1H-indole, hereafter referred to as "Compound X". We assume its primary target is MK-2.

Table 1: Biochemical Kinase Inhibition Profile

This table compares the half-maximal inhibitory concentration (IC50) of Compound X against its primary target and a selection of representative off-targets identified from a broad kinase screen. A lower IC50 value indicates higher potency.

Target KinaseKinase FamilyIC50 (nM)Selectivity Fold (vs. MK-2)
MK-2 (Primary Target) CAMK 15 1
PIM1CAMK15010
ROCK2AGC85057
GSK3βCMGC> 10,000> 667
SRCTK2,500167
p38α (MAPK14)CMGC453

Data are illustrative.

The causality behind this experimental choice is clear: an initial broad-panel screen provides a wide survey of the kinome, allowing for the identification of unexpected interactions that would be missed by testing only a few suspected off-targets.[6] Services like the scanMAX® panel, which covers 468 kinases, are the industry standard for this purpose.[5][6] The data above show that while Compound X is most potent against MK-2, it also exhibits significant activity against p38α, a related kinase in the MAPK pathway. This is a critical finding, as p38α inhibition could lead to distinct biological effects.

Table 2: Orthogonal Validation via Binding and Cellular Engagement

Biochemical assays can sometimes yield false positives. Therefore, validating hits with orthogonal methods is crucial. A competitive binding assay confirms direct physical interaction, while the Cellular Thermal Shift Assay (CETSA) confirms that the compound engages its target in a physiological cellular environment.[10][11][12]

Assay TypeTargetMetricValueInterpretation
Competitive Binding MK-2Kᵢ (nM)25Confirms direct binding to the primary target.
p38αKᵢ (nM)60Confirms direct binding to the key off-target.
CETSA MK-2ΔTₘ (°C)+3.5Strong target engagement in intact cells.
p38αΔTₘ (°C)+2.8Significant off-target engagement in intact cells.

Data are illustrative. Kᵢ is the inhibition constant. ΔTₘ is the change in the protein's melting temperature upon ligand binding.

The CETSA data are particularly compelling as they demonstrate that both the intended target and the primary off-target are bound by Compound X within a cellular context, a critical step in assessing its mechanism of action.[10][13]

Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-controlled experimental design.[14] Below are detailed protocols for the key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in more ATP remaining, leading to a higher luminescence signal.

Materials:

  • Purified recombinant kinase (e.g., MK-2, p38α)

  • Kinase-specific substrate peptide

  • Compound X (serially diluted in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Transfer 1 µL of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Enzyme Preparation: Dilute the kinase to a 2X working concentration in Assay Buffer.

  • Substrate/ATP Preparation: Prepare a 2X working solution of the substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.[15]

  • Reaction Initiation: Add 10 µL of the 2X enzyme solution to each well. Incubate for 10 minutes at room temperature.

  • Start Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction. The final volume is 20 µL.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination & Signal Generation: Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of an unlabeled compound (Compound X) by measuring its ability to displace a known radiolabeled ligand from a target protein.

Principle: The amount of radioactivity bound to the target is inversely proportional to the concentration of the competing unlabeled compound.[16]

Materials:

  • Cell membranes or purified protein expressing the target (e.g., MK-2)

  • A suitable radiolabeled ligand (e.g., ³H-labeled known inhibitor)

  • Compound X (serially diluted)

  • Binding Buffer (specific to the target)

  • Scintillation fluid and vials

  • Glass fiber filters and a cell harvester

Procedure:

  • Assay Setup: In test tubes, combine:

    • 50 µL Binding Buffer

    • 25 µL of the radiolabeled ligand at a fixed concentration (typically at its Kₑ)

    • 25 µL of the serially diluted Compound X (the competitor)

    • 100 µL of the protein/membrane preparation

  • Controls:

    • Total Binding: Contains radioligand and protein, but no competitor.

    • Non-specific Binding (NSB): Contains radioligand, protein, and a saturating concentration of a known unlabeled inhibitor to block all specific binding.

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent specific binding versus the log of the competitor concentration to determine the IC50.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.[17]

Visualizing Off-Target Effects: A Signaling Pathway Perspective

Understanding the potential consequences of cross-reactivity requires placing the on- and off-targets in their biological context. An inhibitor that hits both MK-2 and p38α, for example, affects the same general stress-response pathway but at different nodes, which can complicate the interpretation of cellular outcomes.

G Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a p38α (MAPK14) OFF-TARGET MKK3_6->p38a MK2 MK-2 PRIMARY TARGET p38a->MK2 Activates Downstream1 p38α Substrates (e.g., ATF2, MEF2C) p38a->Downstream1 Downstream2 MK-2 Substrates (e.g., HSP27, TTP) MK2->Downstream2 Response1 Gene Transcription, Apoptosis Downstream1->Response1 Response2 mRNA Stability, Cytoskeletal Remodeling Downstream2->Response2 CompoundX Compound X CompoundX->p38a Inhibits CompoundX->MK2 Inhibits

Sources

Validation

A Senior Application Scientist's Guide to the Bench-to-Bedside Journey of 5-Methoxyindole Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential against a range of diseases, including cancer.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential against a range of diseases, including cancer.[1][2][3] This guide provides a comparative analysis of the efficacy of 5-methoxyindole derivatives in controlled laboratory settings (in vitro) versus complex living organisms (in vivo). Understanding the nuances and frequent disparities between these two evaluation paradigms is critical for researchers, scientists, and drug development professionals to navigate the challenging path from initial discovery to clinical application.

Part 1: In Vitro Efficacy - Potency in a Controlled Environment

In vitro assays are the foundational step in drug discovery, offering a rapid and cost-effective method to screen compound libraries and elucidate their mechanisms of action.[4][5][6] These tests typically involve exposing cancer cell lines to the compound of interest and measuring its effect on cell viability and proliferation.

Antiproliferative Activity: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a key metric derived from in vitro studies, representing the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. Several studies have demonstrated the potent antiproliferative effects of 5-methoxyindole derivatives against various human cancer cell lines.[1]

Table 1: In Vitro Antiproliferative Activity of N-Methyl-5,6,7-trimethoxyindole Derivatives [1]

CompoundHeLa (Cervical Cancer) IC50A549 (Lung Cancer) IC50MCF-7 (Breast Cancer) IC50K562 (Leukemia) IC50
21 22 nM35 nM28 nM125 nM
31 25 nM41 nM33 nM-

Table 2: In Vitro Antiproliferative Activity of 5-Methoxyindole-Isatin Hybrids [1]

CompoundZR-75 (Breast Cancer) IC50
5o 1.69 µM
5w 1.91 µM
Sunitinib (Standard) 8.11 µM

These tables clearly show that certain 5-methoxyindole derivatives exhibit potent, nanomolar to low-micromolar activity against cancer cells, often surpassing the efficacy of standard drugs in these controlled environments.

Mechanism of Action: Unraveling the 'How'

A significant advantage of in vitro systems is the ability to dissect the molecular mechanisms by which a compound exerts its effects. For many anticancer 5-methoxyindole derivatives, the primary mechanism involves the disruption of microtubule dynamics.[1][7][8]

Microtubules are essential components of the cellular cytoskeleton, crucial for maintaining cell structure and forming the mitotic spindle during cell division.[9] Compounds that interfere with tubulin polymerization or depolymerization can halt the cell cycle, typically at the G2/M phase, and trigger programmed cell death (apoptosis).[1][9] Studies on N-methyl-5,6,7-trimethoxyindole derivatives, for instance, confirmed that lead compounds inhibit tubulin polymerization, leading to this G2/M arrest and subsequent apoptosis.[1]

Mechanism_of_Action Indole 5-Methoxyindole Derivatives Polymerization Inhibition of Tubulin Polymerization Indole->Polymerization Binds to Colchicine Site Tubulin Tubulin Subunits (α/β) Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Mechanism of G2/M phase cell cycle arrest.

Part 2: The Translational Gap - Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

The transition from a petri dish to a living organism introduces a staggering level of complexity. While in vitro assays are invaluable for initial screening, they exist in a vacuum, devoid of the physiological processes that profoundly influence a drug's behavior.[4] This disparity is often referred to as the "translational gap."

Key factors contributing to this gap include:

  • Pharmacokinetics (ADME): This encompasses the Absorption, Distribution, Metabolism, and Excretion of a compound. A potent compound in vitro may be poorly absorbed, rapidly metabolized into inactive forms, or fail to reach the tumor site in sufficient concentrations in vivo.

  • Tumor Microenvironment (TME): In vivo tumors are complex ecosystems comprising cancer cells, blood vessels, immune cells, and the extracellular matrix. The TME can create physical barriers to drug penetration and establish chemical gradients that are absent in a 2D cell culture.

  • Toxicity: A compound may be highly effective at killing cancer cells but also exhibit unacceptable toxicity to healthy tissues in a living organism, limiting its therapeutic window.

Part 3: In Vivo Efficacy - Performance in a Living System

To assess how a drug candidate will perform in a complex biological system, researchers turn to in vivo models, most commonly xenograft studies in immunocompromised mice.[10][11][12] These models involve implanting human tumor cells (cell line-derived xenografts, CDX) or tissue from a patient's tumor (patient-derived xenografts, PDX) into mice.[10][13]

Evaluating Antitumor Activity

The primary endpoint in these studies is typically Tumor Growth Inhibition (TGI), which measures the reduction in tumor volume in treated animals compared to a control group.

For example, a study on a novel thienopyridine indole derivative, a class of compounds structurally related to 5-methoxyindoles and also targeting tubulin, demonstrated significant in vivo efficacy.[14] In a mouse xenograft model using MGC-803 gastric cancer cells, oral administration of the compound at 5 mg/kg resulted in a Tumor Growth Inhibition (TGI) of 45.8% .[14] Importantly, this was achieved without significant weight loss or damage to major organs, indicating a favorable preliminary safety profile.[14]

This type of data is crucial. A compound might have a 2 nM IC50 in vitro, but if it only achieves 10% TGI in vivo at a well-tolerated dose, its clinical potential is limited. Conversely, the 45.8% TGI observed for the indole derivative is a promising result that justifies further development.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Assay Cell Viability Assay (e.g., MTT) IC50 Determine IC50 Assay->IC50 Mech Mechanism of Action Studies IC50->Mech Lead_ID Lead Compound Identification Mech->Lead_ID Xenograft Establish Xenograft (e.g., CDX, PDX) Treatment Compound Administration Xenograft->Treatment Measure Measure Tumor Volume Treatment->Measure TGI Calculate TGI & Assess Toxicity Measure->TGI Lead_ID->Xenograft

A simplified workflow from in vitro screening to in vivo evaluation.

Part 4: Methodologies - Self-Validating Protocols

The integrity of comparative analysis rests on robust and reproducible experimental protocols.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Objective: To determine the IC50 of a 5-methoxyindole derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • 5-methoxyindole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a standard cell line-derived xenograft (CDX) model.[4][10]

Objective: To evaluate the antitumor efficacy (TGI) of a 5-methoxyindole derivative.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line (e.g., MGC-803) suspended in Matrigel/PBS

  • Test compound formulated in an appropriate vehicle (e.g., saline, PEG400)

  • Calipers

  • Animal balance

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 Matrigel:PBS solution into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Administer the 5-methoxyindole derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Continue to measure tumor volume throughout the study. Also, monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the treatment course is complete.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

The evaluation of 5-methoxyindole derivatives showcases the essential, complementary roles of in vitro and in vivo studies. In vitro assays provide crucial data on potency and mechanism, allowing for the rapid identification of promising candidates from large chemical libraries.[15][16] However, the complexities of a living organism, including pharmacokinetics and the tumor microenvironment, mean that in vitro potency does not always translate to in vivo efficacy.[4]

Therefore, a successful drug discovery program relies on a logical, stepwise progression: using high-throughput in vitro screening to identify potent, mechanistically understood compounds, followed by rigorous in vivo testing in relevant animal models to confirm that this potency can be translated into a tangible therapeutic effect in a complex biological system. Only through this integrated approach can the full potential of promising scaffolds like 5-methoxyindole be realized in the development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • Google Patents. (2020).
  • BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • PubMed. (2012).
  • MDPI. (2023).
  • PubMed Central. (2024).
  • Crown Bioscience. (n.d.).
  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
  • PubMed Central. (2019).
  • BenchChem. (2025).
  • PubMed Central. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006).
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • NIH. (2017).
  • MDPI. (2019). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.
  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery.
  • Noble Life Sciences. (n.d.).
  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Reaction Biology. (n.d.). Xenograft Tumor Models.
  • BioWorld. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer.

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For researchers, scientists, and professionals in the field of drug development, the meticulous assessment of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the meticulous assessment of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a versatile intermediate in the synthesis of various biologically active molecules.[1] We will delve into the underlying principles of each method, present detailed experimental protocols, and offer insights gleaned from years of practical application in the field.

The Significance of Purity for 5-Methoxy-3-(2-nitrovinyl)-1H-indole

5-Methoxy-3-(2-nitrovinyl)-1H-indole is a key building block in medicinal chemistry, notably as a precursor for tryptamine derivatives and other pharmacologically relevant scaffolds. The presence of impurities, which can arise from unreacted starting materials, byproducts of the Henry reaction typically used in its synthesis, or subsequent degradation, can have profound and often detrimental effects on downstream applications.[2][3][4] Inconsistent purity can lead to irreproducible biological assay results, flawed structure-activity relationship (SAR) studies, and, in a clinical context, potential toxicity. Therefore, a multi-faceted analytical approach is imperative to ensure the fidelity of the synthesized compound.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique, or more often a combination of techniques, is critical for a comprehensive purity assessment. Each method offers unique advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Technique Principle Primary Use Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitation of purity and separation of impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.Requires reference standards for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation and identification of impurities.Provides detailed structural information about the main compound and any impurities present.Lower sensitivity compared to HPLC for trace impurity detection.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation and identification of impurities.High sensitivity and provides molecular weight information, aiding in impurity identification.Isomeric impurities may not be distinguishable without chromatography.
Melting Point Analysis Determination of the temperature range over which a solid melts.Qualitative assessment of purity.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities and not suitable for non-crystalline materials.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For a molecule like 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a reversed-phase HPLC method is typically the most effective approach.

The Causality Behind the Method

The choice of a reversed-phase C18 column is based on the non-polar nature of the indole ring system, which will interact favorably with the hydrophobic stationary phase. A gradient elution with an organic modifier (like acetonitrile or methanol) and an acidified aqueous mobile phase is employed to ensure the efficient elution of the main compound while separating it from both more polar and less polar impurities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) helps to sharpen peaks by suppressing the ionization of any residual silanol groups on the column and ensuring the analyte is in a single protonation state.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

Reagents:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized 5-Methoxy-3-(2-nitrovinyl)-1H-indole in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or optimized based on UV scan)

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 90
      17.0 90
      17.1 30

      | 20.0 | 30 |

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (0.5 mg/mL in Diluent) filter Filter (0.22 µm Syringe Filter) dissolve->filter inject Inject Sample (5 µL) filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity assessment of 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

While HPLC provides quantitative data on purity, NMR spectroscopy is unparalleled for confirming the chemical structure of the synthesized compound and identifying the nature of any impurities present. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

The Power of Structural Elucidation

In the ¹H NMR spectrum of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed map of the proton environments within the molecule. Impurities will present as additional, unexpected signals. For instance, the presence of unreacted 5-methoxyindole would be indicated by the absence of the nitrovinyl protons and a different aromatic splitting pattern. Similarly, ¹³C NMR provides a count of the unique carbon atoms, confirming the overall carbon skeleton.

Expected ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • Indole NH: A broad singlet around δ 8.1-8.3 ppm.

  • Vinyl Protons: Two doublets in the range of δ 7.5-8.0 ppm, showing coupling to each other.

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring of the indole nucleus, typically between δ 6.8-7.7 ppm.

  • Methoxy Protons: A sharp singlet around δ 3.9 ppm.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • Indole Carbons: Resonances in the aromatic region (δ 100-140 ppm).

  • Vinyl Carbons: Signals in the olefinic region (δ 120-140 ppm).

  • Methoxy Carbon: A signal around δ 55-56 ppm.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal standard (optional, e.g., TMS).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecule. Compare the observed spectra to the expected patterns and identify any signals corresponding to impurities.

Visualization of the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Spectral Interpretation dissolve Dissolve Sample (5-10 mg in Deuterated Solvent) acquire Acquire 1H and 13C Spectra dissolve->acquire process Process Spectra acquire->process assign Assign Signals process->assign identify Identify Impurity Signals assign->identify

Caption: Workflow for NMR-based purity and structural assessment.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities based on their mass-to-charge ratios. When coupled with a chromatographic technique like GC or LC, it becomes an incredibly sensitive method for impurity profiling.

The Logic of Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For 5-Methoxy-3-(2-nitrovinyl)-1H-indole, we would expect to see the molecular ion peak at m/z 218.[7] Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the vinyl side chain, leading to a stable indolyl fragment.[8]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Reagents:

  • Volatile solvent (e.g., ethyl acetate or dichloromethane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent.

  • GC Conditions:

    • Injection Port Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum. The presence of the molecular ion at m/z 218 confirms the identity. Analyze the mass spectra of any other peaks to identify potential impurities.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Prepare Dilute Solution (in Volatile Solvent) inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze confirm_mw Confirm Molecular Weight (m/z 218) analyze->confirm_mw analyze_fragments Analyze Fragmentation Pattern confirm_mw->analyze_fragments

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a valuable building block in medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a variety of bioactive compounds. However, its synthesis, primarily through the Henry nitroaldol reaction, can be fraught with reproducibility challenges. This guide provides an in-depth comparison of two common catalytic methods for its synthesis, offering field-proven insights to enhance consistency and yield. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our claims with experimental data and authoritative references.

The Critical Role of the Catalyst in the Henry Reaction

The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is achieved via the condensation of 5-methoxyindole-3-carboxaldehyde with nitromethane. This reaction, a classic Henry or nitroaldol reaction, is base-catalyzed and involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the aldehyde carbonyl group. The subsequent dehydration of the intermediate nitroalkanol yields the desired product.

The choice of base catalyst is a critical determinant of reaction efficiency, yield, and the impurity profile, directly impacting the reproducibility of the synthesis. A well-chosen catalyst will efficiently promote the reaction while minimizing side reactions, such as the polymerization of the starting aldehyde or the formation of undesired byproducts. This guide will compare two commonly employed catalytic systems: a mild, economically viable ammonium acetate-based method and a more controlled approach utilizing a primary amine salt, methylamine hydrochloride.

Method 1: Ammonium Acetate Catalyzed Synthesis

This method is favored for its simplicity, low cost, and the use of a relatively mild and easy-to-handle catalyst. Ammonium acetate serves as a source of ammonia and acetate ions in equilibrium, providing a weakly basic environment that gently promotes the reaction.

Causality Behind Experimental Choices
  • Ammonium Acetate as Catalyst: Ammonium acetate provides a gentle catalytic system. The in-situ generation of ammonia and acetic acid creates a buffered environment that minimizes harsh basic conditions which could lead to degradation of the indole starting material or unwanted side reactions.

  • Acetic Acid as Solvent: Glacial acetic acid serves as a polar, protic solvent that can solubilize the starting materials and facilitate the reaction. It also contributes to the buffered environment, helping to control the pH of the reaction mixture.

  • Reflux Temperature: The reaction is conducted at reflux to provide the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction towards completion in a reasonable timeframe.

Experimental Protocol: Ammonium Acetate Method

Materials:

  • 5-Methoxyindole-3-carboxaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Methanol

  • Ice

Procedure:

  • To a solution of 5-methoxyindole-3-carboxaldehyde (1 equivalent) in glacial acetic acid, add ammonium acetate (1.5 equivalents).

  • Add nitromethane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • The precipitated solid is collected by filtration.

  • Wash the solid thoroughly with water to remove any residual acetic acid and ammonium salts.

  • Recrystallize the crude product from methanol to afford pure 5-Methoxy-3-(2-nitrovinyl)-1H-indole as a bright yellow to orange solid.

Workflow Diagram: Ammonium Acetate Method

A Dissolve 5-methoxyindole-3- carboxaldehyde & ammonium acetate in glacial acetic acid B Add nitromethane A->B C Reflux for 2-3 hours B->C D Cool and pour onto ice C->D E Filter to collect precipitate D->E F Wash with water E->F G Recrystallize from methanol F->G H Obtain pure product G->H

Caption: Workflow for the ammonium acetate-catalyzed synthesis.

Method 2: Methylamine Hydrochloride Catalyzed Synthesis

This alternative approach utilizes a primary amine salt as the catalyst. The rationale is that primary amines can form a more reactive iminium ion intermediate with the aldehyde, which is more susceptible to nucleophilic attack by the nitronate anion. This can sometimes lead to faster reaction rates and improved yields compared to the ammonium acetate method.

Causality Behind Experimental Choices
  • Methylamine Hydrochloride as Catalyst: Methylamine, generated in situ, is a stronger base than ammonia and can more effectively deprotonate nitromethane. Furthermore, it can reversibly form an iminium ion with the aldehyde, activating it towards nucleophilic attack.

  • Ethanol as Solvent: Ethanol is a common solvent for Henry reactions, effectively dissolving the reactants and being relatively easy to remove during workup.

  • Controlled Temperature: The reaction is typically run at or slightly above room temperature to balance reaction rate with the potential for side reactions.

Experimental Protocol: Methylamine Hydrochloride Method

Materials:

  • 5-Methoxyindole-3-carboxaldehyde

  • Nitromethane

  • Methylamine Hydrochloride

  • Sodium Hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve 5-methoxyindole-3-carboxaldehyde (1 equivalent) and methylamine hydrochloride (0.2 equivalents) in ethanol.

  • To this solution, add nitromethane (1.5 equivalents).

  • Add a solution of sodium hydroxide (0.2 equivalents) in water dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into cold water.

  • The precipitated product is collected by filtration.

  • Wash the solid with water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain pure 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Workflow Diagram: Methylamine Hydrochloride Method

A Dissolve 5-methoxyindole-3-carboxaldehyde & methylamine HCl in ethanol B Add nitromethane A->B C Add aqueous NaOH dropwise B->C D Stir at room temperature for 4-6 hours C->D E Pour into cold water D->E F Filter to collect precipitate E->F G Wash with water until neutral F->G H Recrystallize from ethanol/ethyl acetate G->H I Obtain pure product H->I

Comparative

A Comparative Guide to the Antiproliferative Activity of 5-Substituted-3-(2-vinyl)-1H-indole Analogs

In the landscape of oncological research, the indole scaffold remains a privileged structure, consistently serving as a foundation for the development of potent antiproliferative agents.[1] This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the indole scaffold remains a privileged structure, consistently serving as a foundation for the development of potent antiproliferative agents.[1] This guide provides a comprehensive evaluation of a series of 5-substituted-3-(2-vinyl)-1H-indole analogs, with a particular focus on a recently synthesized class of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. We will objectively compare the antiproliferative performance of these analogs against various cancer cell lines, delve into their mechanistic underpinnings, and provide detailed experimental protocols to support further investigation by researchers, scientists, and drug development professionals.

Introduction: The Indole Nucleus in Cancer Therapy

The indole ring system is a cornerstone in medicinal chemistry, present in numerous natural and synthetic compounds with a broad spectrum of biological activities. In oncology, indole derivatives have demonstrated significant therapeutic potential by targeting various cellular processes critical for cancer cell proliferation and survival. A notable mechanism of action for many indole-based compounds is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[2] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[3]

Another critical target for anticancer drug development is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[4] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell division. Consequently, the development of EGFR inhibitors has been a successful strategy in cancer therapy.[4]

This guide will focus on a series of indole analogs that have been rationally designed to explore the structure-activity relationships (SAR) governing their antiproliferative effects. We will present a detailed analysis of a set of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which have been synthesized and evaluated for their ability to inhibit cancer cell growth and modulate key signaling pathways.

Comparative Antiproliferative Activity

A series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and their cyclized pyrido[3,4-b]indol-1-one counterparts were synthesized and evaluated for their in vitro antiproliferative activity against a panel of four human cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). The half-maximal growth inhibition (GI50) values were determined and are presented in Table 1.

Table 1: In Vitro Antiproliferative Activity (GI50, nM) of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Analogs and Reference Compound. [4]

CompoundRA-549 (Lung)MCF-7 (Breast)Panc-1 (Pancreatic)HT-29 (Colon)Mean GI50
5c m-piperidin-1-yl4542514847
5d p-N,N-dimethylamino4239484544
5f p-2-methyl pyrrolidin-1-yl2825333029
5g p-4-morpholin-1-yl3531403836
6e 4-benzylpiperidin-1-yl4038454241
6f 1H-benzo[d]imidazole-2-yl)methyl3835423939
7a H5552585154
7b p-piperidin-1-yl5855625357
Erlotinib -3330353433

Data extracted from Al-Wahaibi et al., 2023.[4]

The results demonstrate that several of the synthesized analogs exhibit potent antiproliferative activity, with GI50 values in the nanomolar range. Notably, compound 5f , featuring a p-2-methyl pyrrolidin-1-yl substitution, emerged as the most potent derivative with a mean GI50 of 29 nM, surpassing the reference drug erlotinib (mean GI50 = 33 nM).[4] The data also reveals interesting structure-activity relationships. For instance, the cyclized pyrido[3,4-b]indol-1-one derivatives (7a and 7b ) displayed slightly lower potency compared to their uncyclized counterparts (5a and 5b , data for 5a/b not shown but inferred from the text).[4]

Mechanism of Action: Dual Inhibition of EGFR and Induction of Apoptosis

To elucidate the molecular mechanism underlying their potent antiproliferative effects, the most active compounds were further investigated for their ability to inhibit EGFR kinase activity and induce apoptosis.

EGFR Inhibition

Several of the potent antiproliferative compounds were evaluated for their inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is associated with acquired resistance to first-generation EGFR inhibitors.

Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50, nM). [4]

CompoundEGFRWT IC50 (nM)EGFRT790M IC50 (nM)
5d 85 ± 5-
5f 68 ± 59.5 ± 2
5g 74 ± 511.9 ± 3
Erlotinib 80 ± 5-
Osimertinib -8 ± 2

Data extracted from Al-Wahaibi et al., 2023.[4]

The results indicate that compounds 5f and 5g are potent inhibitors of both EGFRWT and EGFRT790M.[4] Their activity against the T790M mutant is particularly noteworthy, being comparable to the third-generation EGFR inhibitor, osimertinib.[4] This suggests that these 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have the potential to overcome acquired resistance in cancer therapy.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. The lead compounds 5f and 5g were investigated for their ability to induce apoptosis in the Panc-1 human pancreatic cancer cell line by measuring the levels of key apoptotic markers.

Table 3: Effect of Compounds 5f and 5g on Apoptotic Markers in Panc-1 Cells. [4]

TreatmentCaspase-3 (pg/mL)Caspase-8 (pg/mL)Bax (pg/mL)Bcl-2 (pg/mL)
Control70.5 ± 2.015.2 ± 1.025.8 ± 1.585.3 ± 3.0
5f 560.2 ± 5.0125.4 ± 4.0210.5 ± 5.020.1 ± 1.0
5g 542.5 ± 5.0118.9 ± 3.0198.7 ± 4.022.4 ± 1.2
Staurosporine 503.2 ± 4.0---

Data extracted from Al-Wahaibi et al., 2023.[4]

Treatment with compounds 5f and 5g led to a significant increase in the levels of the executioner caspase-3 and the initiator caspase-8, as well as the pro-apoptotic protein Bax.[4] Concurrently, a marked decrease in the level of the anti-apoptotic protein Bcl-2 was observed.[4] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. These findings strongly suggest that the antiproliferative activity of these analogs is, at least in part, mediated by the induction of apoptosis.

Conceptual Diagrams

G cluster_0 Synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides Start 5-chloro-3-formyl-1H-indole-2-carboxylic acid Step1 Wittig Reaction (CH3OCH2P(C6H5)3Cl, t-BuOK) Start->Step1 Step2 Ester Hydrolysis (NaOH) Step1->Step2 Step3 Amide Coupling (Amine, BOP, DIPEA) Step2->Step3 Product 5-chloro-3-(2-methoxyvinyl)- indole-2-carboxamides (5a-g, 6a-f) Step3->Product

Caption: Synthetic pathway for 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides.

G cluster_1 Proposed Mechanism of Action Compound 5-chloro-3-(2-methoxyvinyl)- indole-2-carboxamide Analogs EGFR EGFR Kinase Inhibition Compound->EGFR Apoptosis Induction of Apoptosis Compound->Apoptosis Proliferation Inhibition of Cell Proliferation EGFR->Proliferation Caspase Caspase Activation (Caspase-8, Caspase-3) Apoptosis->Caspase BaxBcl2 Increased Bax/Bcl-2 Ratio Apoptosis->BaxBcl2 Caspase->Proliferation BaxBcl2->Proliferation

Caption: Proposed dual mechanism of action for the lead indole analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide, based on the protocols reported in the primary literature.

Synthesis of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides (General Procedure)[4]
  • Wittig Reaction: To a solution of 5-chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester in anhydrous tetrahydrofuran (THF) at 0 °C, add (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain the 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid ethyl ester.

  • Ester Hydrolysis: Dissolve the ester in ethanol and add a solution of sodium hydroxide.

  • Heat the mixture at 40 °C until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

  • Filter and dry the precipitate to obtain 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid in dichloromethane (DCM), add the appropriate amine, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent, and N,N-diisopropylethylamine (DIPEA) as a base.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the final product by column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)[5]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

EGFR Kinase Inhibition Assay[6]
  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a radiometric assay with [γ-32P]ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).

Apoptosis Assays (Caspase Activity)[4]
  • Cell Treatment: Treat cancer cells with the test compounds at their respective GI50 concentrations for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Caspase Assay: Use commercially available colorimetric or fluorometric assay kits to measure the activity of specific caspases (e.g., caspase-3, -8). These assays typically involve a specific substrate that is cleaved by the active caspase, producing a detectable signal.

  • Protein Quantification: Normalize the caspase activity to the total protein concentration of the cell lysate.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells to determine the fold-increase in activity.

Conclusion

The 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide scaffold represents a promising new class of antiproliferative agents. The structure-activity relationship studies have identified key structural features that contribute to potent anticancer activity, with compound 5f emerging as a particularly effective derivative. The dual mechanism of action, involving the inhibition of both wild-type and resistant mutant EGFR and the induction of apoptosis, makes these compounds attractive candidates for further preclinical development. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these findings, ultimately contributing to the advancement of novel indole-based cancer therapeutics. While direct comparative data for 5-methoxy-3-(2-nitrovinyl)-1H-indole analogs remains to be fully elucidated in a single study, the principles of SAR and mechanistic pathways explored herein provide a robust framework for the evaluation of this and other related indole series.

References

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  • Mohamed, F. A., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(10), 1235-1248. [Link]

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  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a compound with potential application...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a compound with potential applications in medicinal chemistry, requires meticulous handling not only during its use but also through to its final disposal.[1][2] This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol has been developed by synthesizing data from structurally similar compounds, including nitroalkenes and indole derivatives, and adhering to the guidelines for managing reactive and hazardous wastes.

Understanding the Hazard Profile

The molecular structure of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, featuring both an indole ring and a nitrovinyl group, suggests a hazard profile that warrants a cautious approach. The nitro group, particularly when conjugated with a double bond, can impart reactivity and potential thermal instability.[3] Aromatic nitro compounds can be toxic and are often classified as environmental pollutants.[4][5] Therefore, it is prudent to handle this compound as a hazardous substance.

Hazard ClassificationDescriptionPrecautionary Measures
Reactivity The presence of the nitrovinyl group suggests potential reactivity. Nitroalkenes can act as Michael acceptors and may be unstable under certain conditions.[3] Aromatic nitro compounds can also exhibit explosive tendencies under specific conditions.Avoid mixing with strong acids, bases, or reducing agents unless as part of a validated neutralization protocol. Store away from heat and sources of ignition.
Toxicity While specific toxicity data is not readily available, many nitroaromatic compounds are known to be toxic if ingested, inhaled, or absorbed through the skin. Indole and its derivatives can also have biological effects.Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a certified chemical fume hood.
Environmental Hazard Nitroaromatic compounds can be persistent in the environment and toxic to aquatic life.[4][5]Do not dispose of down the drain or in general waste. All waste streams containing this compound must be treated as hazardous environmental waste.
Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the recommended steps for the proper disposal of 5-Methoxy-3-(2-nitrovinyl)-1H-indole from a laboratory setting. This process is designed to ensure the safety of personnel and compliance with environmental regulations.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling & Segregation cluster_1 Phase 2: Waste Accumulation & Storage cluster_2 Phase 3: Final Disposal A Step 1: Wear Appropriate PPE B Step 2: Segregate Waste at Point of Generation A->B C Step 3: Label Hazardous Waste Container B->C D Step 4: Store in a Designated Satellite Accumulation Area (SAA) C->D E Step 5: Maintain Closed Containers D->E F Step 6: Arrange for Professional Disposal E->F G Step 7: Document Waste Transfer F->G

Caption: Disposal workflow for 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

Experimental Protocols for Waste Handling
  • Personal Protective Equipment (PPE): Before handling any waste containing 5-Methoxy-3-(2-nitrovinyl)-1H-indole, at a minimum, the following PPE must be worn:

    • Nitrile or other chemical-resistant gloves.

    • Safety glasses with side shields or chemical splash goggles.

    • A flame-retardant laboratory coat.

    • Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Waste Segregation: At the point of generation, segregate all waste streams containing 5-Methoxy-3-(2-nitrovinyl)-1H-indole. This includes:

    • Solid Waste: Unused or expired solid compound, contaminated consumables (e.g., weighing paper, gloves, paper towels).

    • Liquid Waste: Solutions containing the compound, reaction mother liquors, and solvent rinses of contaminated glassware. Do not mix with other incompatible waste streams.

  • Hazardous Waste Container Labeling:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., a glass bottle for liquid waste, a sealable plastic drum for solid waste).

    • The label must include the words "Hazardous Waste," the full chemical name "5-Methoxy-3-(2-nitrovinyl)-1H-indole," and the approximate concentration and quantity.[6]

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA that is near the point of generation and under the control of the laboratory personnel.[6] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[6] This minimizes the release of any vapors and prevents spills.

  • Professional Waste Disposal: The ultimate disposal of 5-Methoxy-3-(2-nitrovinyl)-1H-indole must be conducted by a licensed hazardous waste disposal company.[7] These companies have the expertise and facilities to handle and treat reactive and toxic chemical waste in compliance with federal and state regulations.

  • Waste Manifest: Ensure that a hazardous waste manifest is completed for the transfer of the waste to the disposal facility. This document tracks the waste from your laboratory to its final destination and is a legal requirement.

Decontamination Procedures

In the event of a spill or for routine cleaning of laboratory equipment, the following decontamination procedure should be followed:

  • Isolate the Area: If a spill occurs, restrict access to the area.

  • Wear Appropriate PPE: Don the PPE as described in Phase 1.

  • Contain the Spill: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike.

  • Decontamination Solution: Prepare a decontamination solution. While specific degradation data for 5-Methoxy-3-(2-nitrovinyl)-1H-indole is not available, a solution of a strong oxidizing agent, such as a Fenton's reagent (a solution of hydrogen peroxide with an iron catalyst), has been shown to be effective for the degradation of other nitroaromatic compounds.[8] Alternatively, alkaline hydrolysis has been used for the destruction of nitrocellulose and may be effective.[9] Caution: The use of a chemical decontamination solution should be tested on a small scale first to ensure the reaction is not overly vigorous.

  • Application: Apply the decontamination solution to the spill, starting from the outside and working inwards. Allow for a sufficient contact time (e.g., 1-2 hours) for the reaction to proceed.

  • Clean-up: Absorb the treated spill material with an inert absorbent and place it in the designated hazardous waste container.

  • Final Cleaning: Clean the area with soap and water, followed by a solvent rinse (e.g., ethanol or acetone), and collect all cleaning materials as hazardous waste.

Regulatory Considerations
  • Resource Conservation and Recovery Act (RCRA): The US Environmental Protection Agency (EPA) regulates hazardous waste under RCRA. Due to its potential reactivity, 5-Methoxy-3-(2-nitrovinyl)-1H-indole may be classified as a D003 reactive hazardous waste.[10][11] Generators of this waste are responsible for making this determination.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of the hazards of chemicals in the workplace.[12] The Laboratory Standard (29 CFR 1910.1450) requires a Chemical Hygiene Plan to be in place to protect laboratory workers.[13]

By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (1980). Reactivity Characteristic Background Document. Retrieved from [Link]

  • Defense Technical Information Center. Destruction of Nitrocellulose Using Alkaline Hydrolysis. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 5-Methoxy-3-(2-nitrovinyl)-1H-indole

This document provides essential safety and logistical information for the handling of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a compound with significant potential in synthetic chemistry and drug discovery.[1][2] As a mem...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a compound with significant potential in synthetic chemistry and drug discovery.[1][2] As a member of the β-nitrostyrene class of compounds, it is recognized as a highly reactive scaffold, necessitating stringent safety protocols to mitigate risks to laboratory personnel and the environment.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance based on the known characteristics of structurally related molecules.

I. Hazard Assessment: Understanding the Reactivity of the Nitrovinyl Group

The primary driver of the hazard profile for 5-Methoxy-3-(2-nitrovinyl)-1H-indole is the electrophilic nature of the nitrovinyl group. This functional group is a potent Michael acceptor, readily reacting with a wide range of nucleophiles.[4][5] The electron-withdrawing nitro group renders the β-carbon of the vinyl moiety susceptible to attack, a core principle that dictates the compound's reactivity and, consequently, the necessary handling precautions. The methoxy group on the indole ring can further influence the electronic properties of the molecule.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause significant irritation.[6][7] The vapors of hot solutions of nitrostyrene are known to be very irritating to the eyes and nose.[8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]

  • Toxicity: While specific data is unavailable, related indole compounds can be harmful if swallowed or absorbed through the skin.

  • Reactivity: The compound's high reactivity means it can undergo unexpected reactions, particularly with bases, and may be sensitive to heat and light.[8]

Hazard ClassAnticipated SeverityKey Precautions
Skin Irritation Category 2 (Likely)Avoid all skin contact; wear appropriate gloves and lab coat.[7]
Eye Irritation Category 2A (Likely)Wear chemical safety goggles at all times.[7]
Respiratory Irritation Category 3 (Possible)Handle in a well-ventilated area, preferably a fume hood.[6]
Acute Toxicity (Oral, Dermal) Category 3/4 (Possible)Prevent ingestion and skin absorption.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when working with 5-Methoxy-3-(2-nitrovinyl)-1H-indole. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and absorption. Double gloving is recommended for extended procedures.
Eye Protection Chemical safety gogglesTo protect against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk.
Body Protection Laboratory coat (fully buttoned)To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small-scale use in a certified fume hood.If handling outside of a fume hood or creating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

DOT Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Review available SDS for related compounds (e.g., trans-β-Nitrostyrene) B Identify primary hazards: - Skin/Eye Irritation - Respiratory Irritation - Reactivity A->B C Hand Protection: Chemical-resistant gloves (Nitrile/Neoprene) B->C D Eye Protection: Chemical safety goggles B->D E Body Protection: Laboratory coat B->E F Respiratory Protection: (If required based on procedure) B->F

Caption: A workflow for selecting appropriate PPE.

III. Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Fume Hood: All manipulations of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as outlined in the previous section.

  • Weighing and Transfer: Use a dedicated spatula and weighing paper. Handle the solid carefully to avoid generating dust. If dissolving, add the solvent to the solid slowly.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the glassware is clean, dry, and appropriate for the intended chemistry. Be mindful that reactions involving β-nitrostyrenes can be exothermic.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage:

  • Store 5-Methoxy-3-(2-nitrovinyl)-1H-indole in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7] Some suppliers recommend cold-chain transportation, suggesting that refrigeration may be beneficial for long-term stability.[9]

  • Protect from light, as some nitro compounds can be light-sensitive.

IV. Disposal Plan: Managing a Reactive Waste Stream

The reactive nature of 5-Methoxy-3-(2-nitrovinyl)-1H-indole and its derivatives requires a dedicated and cautious approach to waste management.

Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for organic waste.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the material. Collect this rinse as hazardous waste.

  • Detergent Wash: Wash with hot water and a laboratory detergent.[10]

  • Final Rinse: Rinse thoroughly with deionized water.[10]

DOT Diagram: Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Pathway A Solid Waste (Gloves, paper towels, etc.) D Collect in labeled hazardous solid waste container A->D B Liquid Waste (Unused solutions, reaction mixtures) E Collect in labeled hazardous liquid organic waste container B->E C Contaminated Glassware F Decontaminate: 1. Solvent Rinse (collect as waste) 2. Detergent Wash 3. DI Water Rinse C->F

Caption: A workflow for the proper disposal of waste.

V. Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the material into a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

By adhering to these rigorous safety protocols, researchers can safely harness the synthetic potential of 5-Methoxy-3-(2-nitrovinyl)-1H-indole while minimizing risks to themselves and the laboratory environment.

References

  • 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020, August 28). In Books. Available from: [Link]

  • SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.
  • 5 - SAFETY D
  • 5-Methoxy-3-(2-nitrovinyl)-1H-indole | C11H10N2O3 | CID 5869315. PubChem. Available from: [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (2016). RSC Advances, 6(78), 74649-74677. Available from: [Link]

  • Nitrostyrene. Organic Syntheses. Available from: [Link]

  • Aldrich N26806 - SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2019). Molecules, 24(12), 2286. Available from: [Link]

  • Making β-Nitrostyrene so I can be like Shulgin. (2024, February 13). YouTube. Available from: [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2022). Molecules, 27(19), 6527. Available from: [Link]

  • oper
  • Decontamination. Queen Mary University of London. Available from: [Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2025, August 6).
  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (2000). Tetrahedron Letters, 41(33), 6413-6415.
  • Organic Chemists' Nitroalkene Guide. Scribd.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Unit Cleaning & Decontamin
  • 5-methoxy-3-(2-nitroethyl)-1H-indole | CAS#:68935-49-9. Chemsrc.
  • 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE. ChemBK.
  • Preparation of nitroalkenes from the corresponding nitroalkanes. RSC Publishing.

Sources

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